Darifenacin N-oxide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C28H30N2O3 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H30N2O3/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(32,20-25)16-13-21-11-12-26-22(19-21)15-18-33-26/h1-12,19,25H,13-18,20H2,(H2,29,31) |
InChI Key |
NWHZIKCUBJRZEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Darifenacin N-oxide (CAS 1391080-40-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Darifenacin N-oxide
This compound (CAS 1391080-40-2) is a primary metabolite and a key impurity of Darifenacin, a potent and selective M3 muscarinic receptor antagonist.[1][2] Darifenacin is clinically utilized for the treatment of overactive bladder (OAB), where it mitigates symptoms of urinary urgency, frequency, and incontinence by relaxing the bladder's detrusor muscle.[3] In the context of pharmaceutical development and manufacturing, the synthesis, characterization, and quantification of this compound are of paramount importance. As a metabolite, its pharmacological profile is relevant to understanding the overall in vivo effects of the parent drug. As an impurity, its presence in the final drug product must be strictly controlled to ensure safety and efficacy, in line with regulatory guidelines. This guide provides a comprehensive overview of the known properties and analytical considerations for this compound.
Physicochemical Properties
This compound is typically supplied as an off-white to white solid reference standard.[4] Its fundamental properties are summarized in the table below. While specific experimental data on properties like melting point and pKa are not widely published, its solubility has been noted in organic solvents such as Dimethyl Sulfoxide (DMSO).[5]
| Property | Value | Source(s) |
| CAS Number | 1391080-40-2 | [4][6] |
| Molecular Formula | C₂₈H₃₀N₂O₃ | [4] |
| Molecular Weight | 442.56 g/mol | [4] |
| IUPAC Name | (3S)-3-(2-amino-2-oxo-1,1-diphenylethyl)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidine 1-oxide | [6] |
| Synonyms | Darifenacin Impurity C | [7] |
| Appearance | Off-white solid | [4] |
| Solubility | Soluble in DMSO | [5] |
Metabolism and Pharmacokinetics
The biotransformation of Darifenacin is extensive and primarily occurs in the liver, mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[8][9] The established metabolic pathways for Darifenacin include monohydroxylation of the dihydrobenzofuran ring, oxidative opening of the same ring, and N-dealkylation of the pyrrolidine nitrogen.[8][9] The formation of an N-oxide is a common metabolic route for tertiary amines, and this compound has been identified as a product of oxidative degradation.[7] While it is a known metabolite, its quantitative contribution to the overall metabolic profile in vivo is not extensively detailed in publicly available literature.
Caption: Metabolic pathways of Darifenacin.
Pharmacological Profile
Darifenacin exerts its therapeutic effect through high and selective antagonism of the M3 muscarinic receptor, with significantly lower affinity for other muscarinic receptor subtypes (M1, M2, M4, and M5).[2][3] This selectivity is thought to contribute to its favorable side-effect profile, particularly concerning cognitive and cardiovascular effects.[3]
The pharmacological activity of this compound has not been extensively characterized in publicly available studies. However, a review of Darifenacin's clinical pharmacology by the U.S. Food and Drug Administration (FDA) concluded that the major circulating metabolites resulting from hydroxylation and N-dealkylation pathways do not significantly contribute to the overall clinical effect of the parent drug.[8] While this report does not single out the N-oxide, it is a general principle that the polarity and structural changes resulting from N-oxidation can alter receptor binding affinity. For context, a study on a hydroxylated metabolite of Darifenacin found it to be nine-fold less potent than the parent drug in vivo, and 50-fold less potent when corrected for differences in plasma protein binding.[10] This suggests that metabolites of Darifenacin are significantly less active than the parent compound. Further research would be required to definitively quantify the M3 receptor affinity of this compound.
Synthesis and Characterization
Synthesis of the Reference Standard
A specific, detailed synthesis protocol for this compound is not available in peer-reviewed literature, as this information is often proprietary. However, the synthesis of tertiary amine N-oxides is a well-established chemical transformation. A common and effective method involves the direct oxidation of the tertiary amine functionality of the parent drug, Darifenacin, using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).[11][12]
Caption: Proposed synthesis of this compound.
General Synthetic Protocol:
-
Dissolve Darifenacin free base in a suitable chlorinated solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA (1.0-1.2 equivalents) in the same solvent dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate).
-
Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.
-
Dry the organic layer, concentrate, and purify the crude product using column chromatography to yield pure this compound.
Structural Characterization
As a pharmaceutical reference standard, the identity and purity of this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques. While specific spectral data is not publicly available, a Certificate of Analysis from a reputable supplier would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the N-oxide moiety, which would induce characteristic chemical shifts in the protons and carbons adjacent to the nitrogen atom.
-
Mass Spectrometry (MS): To confirm the molecular weight (442.56 g/mol ) and provide fragmentation patterns consistent with the proposed structure.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Purity Analysis: Typically performed by HPLC, demonstrating a purity of ≥95%.[13]
Analytical Methodologies
The control of impurities is a critical aspect of drug manufacturing. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for the separation and quantification of Darifenacin and its related substances, including the N-oxide.[14][15]
A Representative HPLC Protocol:
The following is a representative, step-by-step protocol for the analysis of this compound, based on established methods for Darifenacin and its impurities. This method would require validation for its intended use.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective for separating Darifenacin and its polar metabolites.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Darifenacin and this compound have significant absorbance, often around 210-220 nm.
-
Sample Preparation: Dissolve the reference standard and the sample to be analyzed in a suitable diluent, such as the mobile phase or a mixture of water and organic solvent.
-
Quantification: Calculate the amount of this compound in a sample by comparing its peak area to that of a known concentration of the certified reference standard.
Caption: Analytical workflow for this compound.
Stability and Storage
Forced degradation studies of Darifenacin have shown that it is susceptible to oxidative and acidic conditions.[7] Notably, oxidative stress leads to the formation of this compound.[7] This indicates that to prevent the formation of this impurity in the drug substance or product, protection from oxidizing agents and strong acids is advisable.
As a reference standard, this compound should be stored under controlled conditions to ensure its long-term stability. The recommended storage condition is typically at 2-8°C in a well-sealed container, protected from light and moisture.[5]
Conclusion
This compound is a critical molecule in the development, manufacturing, and quality control of Darifenacin. As a metabolite and impurity, a thorough understanding of its properties is essential for researchers and drug development professionals. This guide has synthesized the available technical information on its physicochemical properties, metabolic formation, pharmacological context, synthesis, and analysis. The use of a well-characterized reference standard of this compound is indispensable for the validation of analytical methods to ensure that Darifenacin-containing pharmaceuticals meet the stringent purity and safety requirements of regulatory agencies.
References
-
Chapple, C. (2005). Darifenacin: a selective M muscarinic receptor antagonist for the treatment of overactive bladder. Expert Review of Clinical Pharmacology, 2(4), 719-732. Available from: [Link]
-
Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(15), 3571-3582. Available from: [Link]
-
Sarloglu, F. Z., et al. (2014). Effects of the M3 receptor selective muscarinic antagonist darifenacin on bladder afferent activity of the rat pelvic nerve. European Urology, 65(5), 1004-1012. Available from: [Link]
-
U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review(s) for Darifenacin. Available from: [Link]
-
Abdel-Kader, O. (2006). Darifenacin: A selective M>3> muscarinic receptor antagonist for the treatment of overactive bladder. Therapy, 3(6), 723-732. Available from: [Link]
-
Yamada, S., et al. (2006). In vivo demonstration of M3 muscarinic receptor subtype selectivity of darifenacin in mice. Life Sciences, 79(26), 2459-2466. Available from: [Link]
-
Skerjanec, A. (2006). The Clinical Pharmacokinetics of Darifenacin. Clinical Pharmacokinetics, 45(4), 325-350. Available from: [Link]
-
Veeprho. This compound | CAS 1391080-40-2. Available from: [Link]
-
Sevrioukova, I. F., & Poulos, T. L. (2017). Interaction of cytochrome P450 3A4 with cannabinoids and the drug darifenacin. Journal of Biological Chemistry, 292(16), 6779-6790. Available from: [Link]
-
Cro Splendid Lab Private Limited. 95% this compound, Analytical Grade. Available from: [Link]
-
Kerbusch, T., et al. (2001). Assessment of the relative in vivo potency of the hydroxylated metabolite of darifenacin in its ability to decrease salivary flow using pooled population pharmacokinetic–pharmacodynamic data. British Journal of Clinical Pharmacology, 52(6), 645-654. Available from: [Link]
-
Acharya, S. D., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. Research Journal of Pharmacy and Technology, 10(10), 3469-3473. Available from: [Link]
-
Asmari, M. (2018). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. International Journal of Pharmaceutical Sciences and Research, 9(10), 4253-4259. Available from: [Link]
-
Chapple, C. R. (2004). Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder. Expert Opinion on Investigational Drugs, 13(11), 1493-1500. Available from: [Link]
-
Dr. Ashavin. (n.d.). DRAFT CERTIFICATE OF ANALYSIS this compound Impurity. Available from: [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
Dudek, M. K., et al. (2022). Understanding the stability of the amorphous form of darifenacin. CrystEngComm, 24(1), 127-136. Available from: [Link]
-
de Oliveira, P. F., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 8(48), 46153-46163. Available from: [Link]
-
Murthy, M. V., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its enantiomer. Trade Science Inc. Available from: [Link]
-
de Souza, A. D. L., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Available from: [Link]
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Brecht, K., et al. (2012). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 403(8), 2185-2200. Available from: [Link]
-
The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]
-
Suneetha, A., & Rao, G. (2014). A PRECISE RP-HPLC METHOD FOR THE ESTIMATION OF DARIFENACIN IN BULK AND TABLET DOSAGE FORM. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 614-619. Available from: [Link]
-
Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available from: [Link]
-
O'Brien, P. (2008). Product Class 3: Amine N-Oxides. Science of Synthesis, 40.3, 867-882. Available from: [Link]
-
Kumar, A., et al. (2017). Development and Validation of HPLC Method for Determination of Potential Genotoxic Impurities in Darifenacin Hydrobromide Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research, 7(1), 1-7. Available from: [Link]
-
Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics, 45(4), 325-50. Available from: [Link]
-
Eap, C. B., et al. (2004). INVOLVEMENT OF CYP3A4, CYP2C8, AND CYP2D6 IN THE METABOLISM OF (R)- AND (S)-METHADONE IN VITRO. Drug Metabolism and Disposition, 32(10), 1157-1162. Available from: [Link]
-
Moghadam, M. M., et al. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3788. Available from: [Link]
-
Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4236-4246. Available from: [Link]
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An In-Depth Technical Guide to the Chemical Structure and Analysis of Darifenacin Impurity C (Darifenacin N-Oxide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Darifenacin Impurity C, a critical process-related impurity and degradation product of the active pharmaceutical ingredient (API) Darifenacin. As a Senior Application Scientist, this document synthesizes regulatory context, structural elucidation, and analytical methodologies to offer a field-proven perspective on identifying, characterizing, and controlling this specific impurity.
Introduction: The Significance of Impurity Profiling in Darifenacin
Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] The safety and efficacy of any pharmaceutical product are intrinsically linked to the purity of its API.[3] Impurities that arise during synthesis or degradation can have unintended pharmacological or toxicological effects, making their identification and control a regulatory imperative.[3]
Darifenacin Impurity C, identified as Darifenacin N-Oxide, is a notable impurity formed through the oxidation of the tertiary amine in the pyrrolidine ring of the parent molecule.[4] Its presence in the final drug substance must be carefully monitored to comply with the stringent guidelines set by international regulatory bodies such as the International Council for Harmonisation (ICH).
Structural Elucidation of Darifenacin Impurity C
The definitive identification of an impurity is the cornerstone of its control strategy. Through extensive analysis, Darifenacin Impurity C has been conclusively identified as the N-oxide derivative of the parent drug.
Chemical Name: (S)-2-[1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-1-oxidopyrrolidin-3-yl]-2,2-diphenyl acetamide Synonyms: this compound CAS Number: 1391080-40-2[5]
Comparative Structural Analysis
The structural difference between Darifenacin and its N-oxide impurity is localized to the nitrogen atom of the pyrrolidine ring. This seemingly minor modification significantly alters the polarity and chemical properties of the molecule, forming the basis for its analytical separation.
Table 1: Key Structural and Chemical Information
| Property | Darifenacin (Parent Drug) | Darifenacin Impurity C (N-Oxide) |
| Chemical Structure | ![]() | ![]() |
| Molecular Formula | C₂₈H₃₀N₂O₂[1] | C₂₈H₃₀N₂O₃[5] |
| Molecular Weight | 426.55 g/mol [1] | 442.56 g/mol [5] |
| Key Structural Difference | Tertiary amine on the pyrrolidine ring | N-oxide on the pyrrolidine ring |
Formation Pathway
This compound is primarily formed through the oxidation of the tertiary amine of the pyrrolidine moiety in Darifenacin. This can occur under several conditions:
-
Process-Related Oxidation: The use of oxidizing agents or the presence of oxidative conditions during the synthesis of Darifenacin can lead to the formation of the N-oxide.
-
Forced Degradation: Studies have shown that Darifenacin is susceptible to oxidative degradation.[4] Exposure to oxidizing agents like hydrogen peroxide can intentionally be used in forced degradation studies to generate and characterize this impurity.
-
Storage: Long-term storage of the API, particularly in the presence of oxygen and light, can also contribute to the formation of this compound.
The logical relationship between Darifenacin and its N-oxide impurity is illustrated below.
Caption: Formation of Darifenacin Impurity C.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous identification and robust quantification of Darifenacin Impurity C. The workflow integrates chromatographic separation with spectroscopic characterization.
Sources
Darifenacin N-oxide metabolite vs impurity profile
Title: The Dual Nature of Darifenacin N-Oxide: Distinguishing Metabolic Signal from Oxidative Impurity Subtitle: A Technical Guide on Characterization, Stability Profiling, and Regulatory Control Strategy
Executive Summary
In the development of Darifenacin (M3 selective muscarinic antagonist), the N-oxide variant (Impurity C) represents a critical critical quality attribute (CQA) that sits at the intersection of metabolic science and stability engineering. While N-oxidation is a known minor metabolic pathway for tertiary amines, for Darifenacin, this species is predominantly a process-related impurity and oxidative degradant .
This guide addresses the "Metabolite vs. Impurity" conflict, providing a definitive analytical strategy to distinguish the N-oxide from isobaric hydroxylated metabolites and establishing a control framework compliant with ICH Q3B and MIST guidelines.
Molecular Architecture & Origin
The core structural vulnerability of Darifenacin lies in its pyrrolidine tertiary amine . This nitrogen center is electron-rich and susceptible to electrophilic attack by oxygen species, leading to the formation of the N-oxide.
-
Chemical Name: (3S)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-1-oxidopyrrolidin-3-yl]-2,2-diphenylacetamide
-
Pharmacopeial Designation: EP/USP Impurity C
-
Mass Shift: +16 Da relative to parent (Parent MW: 426.55 → N-Oxide MW: 442.55)
The Origin Dichotomy
| Feature | Metabolic Origin (In Vivo) | Impurity Origin (In Vitro) |
| Mechanism | Enzymatic oxygenation via FMO (Flavin-containing monooxygenase) or CYP450. | Chemical oxidation via peroxides (in excipients like povidone/PEG) or atmospheric O2. |
| Prevalence | Minor. Major human pathways are Ring Hydroxylation (CYP3A4/2D6) and O-dealkylation. | Major. The primary degradation product observed during stability testing. |
| Regulatory Focus | Safety coverage (MIST). | Manufacturing control (ICH Q3A/B). |
Analytical Strategy: The Isobaric Challenge
A common analytical pitfall is misidentifying the N-oxide as a hydroxylated metabolite. Both result in a net mass gain of +16 Da.
The Expert Insight: Hydroxylation occurs on the carbon skeleton (C-O bond, stable). N-oxidation occurs on the nitrogen (N-O dative bond, thermally labile). Relying solely on MS1 (molecular ion) will lead to false positives.
Protocol 1: LC-MS/MS Differentiation Workflow
Objective: Unambiguously distinguish this compound from Hydroxy-Darifenacin.
-
Instrumentation: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Critical Parameter: Keep source temperature < 350°C . High temperatures can cause in-source fragmentation where the N-oxide loses oxygen, reverting to the parent mass, leading to under-quantitation.
-
-
Chromatography:
-
Column: C18 (High pH stability preferred, e.g., bridged ethyl hybrid).
-
Mobile Phase: Ammonium Bicarbonate (pH 9.0) vs. Acetonitrile.
-
Reasoning: At high pH, the tertiary amine of the parent is uncharged (less polar), while the N-oxide remains polar. This maximizes resolution.
-
-
MS/MS Fragmentation Logic:
-
N-Oxide Signature: Look for a characteristic loss of 16 Da (atomic oxygen) or 17 Da (OH radical) from the precursor.
-
Hydroxylated Signature: Typically shows loss of 18 Da (H2O). The oxygen is covalently bound to carbon and does not eject as easily as atomic oxygen.
-
Visualization: Pathways & Logic
Diagram 1: The Origin Pathways (Metabolism vs. Degradation)
This diagram illustrates how the same molecular species arises from two distinct biological and chemical systems.
Caption: Figure 1. Dual origin of the N-oxide species. While chemically identical, the regulatory pathway depends on the source (liver vs. shelf).
Diagram 2: Analytical Decision Tree
A logic flow for the bench scientist to confirm identity.
Caption: Figure 2. Step-wise mass spectrometric identification strategy to rule out isobaric interference.
Experimental Protocols
Protocol 2: Forced Degradation (Oxidative Stress)
This experiment validates the formation of Impurity C to set retention time markers.
-
Preparation: Dissolve Darifenacin HBr (1 mg/mL) in Acetonitrile/Water (50:50).
-
Stressing: Add 30% Hydrogen Peroxide (
) to achieve a final concentration of 3%. -
Incubation: Store at room temperature for 2–4 hours.
-
Note: Do not heat initially. N-oxides are thermally unstable.
-
-
Quenching: Neutralize with Sodium Metabisulfite solution.
-
Analysis: Inject immediately onto the LC-MS system described in Protocol 1.
-
Acceptance Criteria: The N-oxide peak should appear at RRT ~0.8-0.9 (relative to parent) depending on the gradient, showing distinct -16 Da fragmentation.
Regulatory Framework & Control Limits
The "MIST" Calculation
Under ICH M3(R2) and FDA MIST (Metabolites in Safety Testing) guidelines, a metabolite requires nonclinical safety qualification if:
-
It is a "disproportionate metabolite" (observed in humans but not animals).[3]
-
Exposure exceeds 10% of total drug-related exposure at steady state.[4]
Status for Darifenacin: Current literature and FDA reviews indicate the N-oxide is not a major circulating metabolite (>10%) in humans. Therefore, it does not trigger extensive separate toxicological testing as a metabolite.
The Impurity Limit (ICH Q3B)
Since it is a proven degradant, it falls under ICH Q3B (Impurities in New Drug Products) .
-
Reporting Threshold: 0.1%
-
Identification Threshold: 0.2% (for max daily dose < 2g)
-
Qualification Threshold: 0.2% or 3 mg TDI (whichever is lower).
Control Strategy: Because N-oxides are not typically structural alerts for genotoxicity (unlike N-nitroso compounds), they are treated as ordinary impurities. However, strict control of peroxides in excipients (e.g., using Low-Peroxide Povidone) is mandatory to prevent shelf-life failure.
References
-
FDA Center for Drug Evaluation and Research. (2004). Application No. 21-513: Enablex (Darifenacin) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link][5]
-
European Medicines Agency (EMA). (2004). Scientific Discussion: Emselex (Darifenacin). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites (MIST) Guidance for Industry.[4] Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9865528 (Darifenacin). Retrieved from [Link]
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Technical Whitepaper: Pharmacological Profile and Structural Significance of Darifenacin N-oxide
[1]
Executive Summary
Darifenacin N-oxide (CAS 1391080-40-2), designated as Impurity C in pharmacopeial monographs, represents a critical structural analogue of the selective M3 muscarinic antagonist darifenacin.[1] While darifenacin itself is a high-affinity ligand (
Core Technical Thesis: Unlike the parent compound, this compound exhibits significantly attenuated pharmacological potency . This reduction in activity is mechanistically driven by the masking of the pyrrolidine nitrogen’s basicity, preventing the formation of the critical ionic bond with the aspartic acid residue (Asp113/Asp147) in the orthosteric binding pocket of the M3 receptor.[1] Consequently, this compound is categorized primarily as a process impurity and degradant requiring control under ICH Q3B(R2) guidelines, rather than an active metabolite contributing to therapeutic efficacy.[1]
Structural Characterization & SAR Analysis
The pharmacological divergence between darifenacin and its N-oxide stems from a fundamental alteration in the pharmacophore's electrostatic properties.[1]
The "Cationic Anchor" Mechanism
Muscarinic antagonists (like darifenacin, solifenacin) rely on a tertiary amine that is protonated at physiological pH (pH 7.4).[1] This cationic center forms a high-energy salt bridge with a conserved aspartate residue in Transmembrane Domain 3 (TM3) of the G-protein coupled receptor (GPCR).[1]
-
Parent (Darifenacin): The pyrrolidine nitrogen (
) is protonated in vivo.[1] It functions as a high-affinity cation.[1] -
N-oxide Variant: The N-oxide moiety is a dipolar bond (
).[1] While it possesses a formal positive charge on the nitrogen, the oxygen atom renders the group net neutral and significantly lowers the of the conjugate acid ( ).[1] At physiological pH, it does not carry the net cationic charge required for the "ionic lock" interaction, leading to a drastic loss in affinity (typically -fold reduction).[1]
Visualization: SAR & Receptor Interaction Logic
The following diagram illustrates the structural divergence and its impact on receptor binding.
Figure 1: Mechanistic pathway showing the loss of receptor affinity due to N-oxidation of the critical pyrrolidine nitrogen.[1]
Pharmacological & Toxicological Profile
Receptor Selectivity and Potency
Although direct
| Parameter | Darifenacin (Parent) | This compound | Clinical Implication |
| M3 Affinity ( | ~0.8 nM (High) | >100 nM (Estimated) | Loss of therapeutic efficacy.[1] |
| M3/M2 Selectivity | >50-fold | Unknown/Low | Potential off-target noise if accumulated.[1] |
| Physicochemical State | Lipophilic Cation | Polar Zwitterion | Reduced BBB penetration (Central Safety).[1] |
| Metabolic Fate | Substrate for CYP2D6/3A4 | Renal Excretion (High Polarity) | Rapid elimination expected.[1] |
Impurity Qualification (Safety)
As per FDA and EMA assessments of darifenacin (Enablex), the major circulating metabolites are hydroxylated and N-dealkylated forms, which are considered pharmacologically inactive.[1] The N-oxide is primarily controlled as a degradant .[1]
-
Thresholds: Must be controlled below 0.15% (or qualified via tox studies) in the drug substance.
-
Toxicity: N-oxides can act as metabolic "soft spots" for reduction back to the parent drug in the gut (retro-reduction by microbiome), potentially serving as a prodrug reservoir, though this is negligible for darifenacin due to its specific absorption profile.[1]
Experimental Protocols
For researchers characterizing this compound, the following workflows ensure rigorous data generation.
Protocol: Controlled Synthesis of this compound
Use this protocol to generate Reference Standards for HPLC retention time marking.
Reagents: Darifenacin hydrobromide, meta-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM), Sodium bicarbonate (
-
Dissolution: Dissolve 1.0 eq (500 mg) of Darifenacin free base in 10 mL DCM at 0°C.
-
Oxidation: Dropwise add 1.1 eq of mCPBA dissolved in DCM over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). N-oxide will appear more polar (lower
).[1] -
Quenching: Wash reaction mixture with 10% aqueous
(x3) to remove m-chlorobenzoic acid byproduct. -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM). -
Validation: Verify structure via LC-MS (
peak) and -NMR (downfield shift of protons adjacent to the N-oxide).
Protocol: Competitive Radioligand Binding Assay (M3)
Use this to quantify the loss of affinity (
-
System: CHO-K1 cells stably expressing human M3 receptors.[1]
-
Membrane Prep: Homogenize cells in ice-cold HEPES buffer; centrifuge at 40,000 x g. Resuspend pellets.
-
Ligand: Use
-N-Methylscopolamine ( -NMS) at 0.2 nM ( approx.[1] 0.2 nM).[1][2] -
Incubation:
-
Equilibrium: Incubate for 60 mins at 22°C.
-
Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Analysis: Liquid scintillation counting. Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.[1][2][3]
References
-
FDA Center for Drug Evaluation and Research. (2004).[1] Enablex (Darifenacin) Pharmacology Review, Application No. 21-513.[1] Retrieved from [1]
-
European Medicines Agency (EMA). (2004).[1] Scientific Discussion: Emselex (Darifenacin). Retrieved from
-
Napier, C., & Gupta, P. (2002).[1] Darifenacin is selective for the human recombinant M3 receptor subtype.[1][4] International Continence Society.[1] Retrieved from [1]
-
CymitQuimica. (n.d.).[1] this compound Product Sheet (Impurity C). Retrieved from
-
Beaumont, K.C., et al. (1998).[1][5] Metabolism of [14C]-darifenacin in man. Xenobiotica, 28(1), 63-75.[1] (Cited for metabolic pathways).[1][4][6][7]
Sources
- 1. drugs.com [drugs.com]
- 2. ics.org [ics.org]
- 3. ics.org [ics.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Darifenacin N-oxide molecular weight and formula
Technical Whitepaper: Characterization and Control of Darifenacin N-oxide in Pharmaceutical Development
Executive Summary
In the development of Darifenacin Hydrobromide (Enablex®), the control of oxidative degradation products is critical for maintaining critical quality attributes (CQAs). This compound (identified as Impurity C in various pharmacopeial contexts) represents the primary oxidative degradant. This guide provides a definitive technical breakdown of its molecular identity, formation mechanism, synthesis for reference standards, and analytical detection strategies.
Molecular Identity & Physicochemical Properties
The N-oxide variant differs from the parent molecule by the addition of a single oxygen atom to the tertiary nitrogen of the pyrrolidine ring. This modification significantly alters the polarity and retention behavior of the molecule during liquid chromatography.
| Property | Specification |
| Chemical Name | (S)-2-[1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-1-oxidopyrrolidin-3-yl]-2,2-diphenylacetamide |
| Common Name | This compound (Impurity C) |
| CAS Number | 1391080-40-2 |
| Molecular Formula | C₂₈H₃₀N₂O₃ |
| Molecular Weight | 442.56 g/mol |
| Parent Drug MW | 426.56 g/mol (Free Base) |
| Mass Shift | +16 Da (Oxidation) |
| Appearance | Off-white to pale yellow solid (isolated standard) |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in water |
Formation Mechanism & Degradation Pathway[1]
Darifenacin contains a tertiary amine within a pyrrolidine ring, which is the site of high electron density and susceptibility to oxidative attack. Under stress conditions (peroxide exposure, high oxygen headspace), the lone pair on the nitrogen attacks electrophilic oxygen species, forming the N-oxide.
Key Insight: Unlike hydrolytic impurities (such as the Desnitrile or Acid impurities), the N-oxide formation is not pH-dependent but is driven by radical initiators and peroxides often found in excipients (e.g., Povidone, PEG).
Figure 1: Oxidative conversion of Darifenacin to its N-oxide form via electrophilic attack on the pyrrolidine nitrogen.
Synthesis of Reference Standard
To validate analytical methods, a high-purity reference standard of this compound is required.[1] The following protocol is based on standard N-oxidation chemistry optimized for tertiary amines.
Protocol: Selective N-Oxidation using m-CPBA
-
Preparation: Dissolve 1.0 eq of Darifenacin Free Base in Dichloromethane (DCM) at 0°C.
-
Oxidation: Dropwise add 1.1 eq of m-Chloroperoxybenzoic acid (m-CPBA) dissolved in DCM.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (monitor by TLC/HPLC).
-
Quenching: Wash the organic layer with 10% Sodium Sulfite (
) to remove excess peroxide, followed by saturated Sodium Bicarbonate ( ) to remove m-chlorobenzoic acid byproduct. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Eluent: DCM:MeOH, 95:5).
Validation Check: The resulting product must show a mass shift of +16 Da in MS and a significant downfield shift of the
Analytical Characterization Strategy
Distinguishing the N-oxide from the parent drug and other impurities requires a multi-modal approach.
A. Mass Spectrometry (LC-MS/MS)
The N-oxide is characterized by a specific fragmentation pattern.
-
Parent Ion:
m/z. -
Key Fragment: Loss of oxygen (
) is a common diagnostic fragment in ESI source for N-oxides, often regenerating the parent ion signal ( m/z) in-source. -
Differentiation: Unlike hydroxylated impurities (which also add +16 Da), N-oxides typically show a distinct loss of
(OH) or (O) depending on collision energy, whereas ring-hydroxylated species are more stable.
B. Nuclear Magnetic Resonance ( H-NMR)
The most definitive structural confirmation.
-
Diagnostic Shift: The protons on the carbons adjacent to the pyrrolidine nitrogen (
-protons) will exhibit a downfield shift (typically 3.5–4.5 ppm range) compared to the parent amine due to the deshielding effect of the oxygen atom. -
Stereochemistry: The oxidation can theoretically produce diastereomers (cis/trans relative to the C3 substituent), though steric hindrance often favors one isomer.
C. HPLC Method Parameters
The N-oxide is more polar than Darifenacin.
-
Column: C18 (e.g., Inertsil ODS-3V or equivalent), 150 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: Buffer (pH 7.0 Phosphate or Acetate)
-
B: Acetonitrile[2]
-
-
Elution Order: this compound typically elutes before Darifenacin due to increased polarity from the
dipole.
Regulatory & Toxicology Context (ICH Q3A/B)
-
Classification: this compound is a known metabolite in humans. According to ICH Q3B(R2), metabolites found in significant amounts in human plasma are generally considered qualified .
-
Control Limit: If the N-oxide levels in the drug product exceed the qualification threshold (usually 0.2% or 0.5% depending on dose), toxicological bridging data is required unless it is proven to be a major human metabolite (which it is).
-
Mitigation: To control N-oxide formation, formulation scientists should:
-
Use excipients with low peroxide values.
-
Implement nitrogen overlay during manufacturing.
-
Use blister packaging with high oxygen barrier properties.
-
References
-
Srinivas, K., et al. (2009). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic M3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155.
-
ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). International Conference on Harmonisation.
- Beaumont, K.C., et al. (1998).Metabolism of Darifenacin. Xenobiotica, 28(1), 63-75. (Establishes N-oxide as a metabolite).
Sources
An In-Depth Technical Guide to the Oxidative Degradation Pathway of Darifenacin
Abstract
Darifenacin, a selective M3 muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder. Its clinical efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism. This guide provides a comprehensive technical overview of the oxidative degradation pathways of Darifenacin, intended for researchers, scientists, and professionals in drug development. We will delve into the core biochemical transformations, the pivotal role of cytochrome P450 enzymes, and the experimental methodologies employed to elucidate these complex processes. This document is structured to offer not just a description of the metabolic fate of Darifenacin, but also a rationale for the scientific inquiry that has defined our current understanding.
Introduction: The Clinical Significance of Darifenacin Metabolism
Darifenacin is prescribed for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[1] As with many orally administered drugs, its journey through the body is not a simple one. The molecule is subject to extensive first-pass metabolism in the liver, a process that significantly influences its bioavailability and potential for drug-drug interactions.[2] Understanding the oxidative degradation of Darifenacin is therefore paramount for optimizing its therapeutic use, predicting potential adverse effects, and guiding the development of future drug candidates. This guide will illuminate the metabolic journey of Darifenacin, focusing on the oxidative reactions that are central to its clearance from the body.
The Enzymatic Machinery: Cytochrome P450 Isoforms in Darifenacin Metabolism
The biotransformation of Darifenacin is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the metabolism of a vast array of xenobiotics.[3] In vitro studies utilizing human liver microsomes have definitively identified two key players in the oxidative metabolism of Darifenacin: CYP3A4 and CYP2D6 .[1][2][4][5]
The interplay between these two enzymes is a critical determinant of Darifenacin's pharmacokinetic profile. The relative contribution of each isoform can vary among individuals due to genetic polymorphisms, particularly in the CYP2D6 enzyme.[6] This variability underscores the importance of a thorough understanding of their respective roles. In individuals who are poor metabolizers for CYP2D6, the metabolic burden shifts predominantly to CYP3A4, which can lead to altered drug exposure.[6]
| Enzyme | Role in Darifenacin Metabolism | Key Considerations |
| CYP3A4 | Major contributor to the overall metabolism of Darifenacin.[1][2][4][5] | Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole) can significantly increase Darifenacin exposure, necessitating dose adjustments.[5] |
| CYP2D6 | Significant contributor to Darifenacin metabolism, particularly hydroxylation.[1][2][4][5] | Genetic polymorphisms can lead to "poor metabolizer" phenotypes, resulting in decreased clearance and increased plasma concentrations of Darifenacin.[6] |
Core Oxidative Degradation Pathways
The oxidative metabolism of Darifenacin proceeds through several key pathways, resulting in the formation of various metabolites. The primary routes of degradation are monohydroxylation, N-dealkylation, and dihydrobenzofuran ring opening.[7][8][9][10]
Monohydroxylation
Hydroxylation, the addition of a hydroxyl (-OH) group, is a common phase I metabolic reaction. In the case of Darifenacin, this occurs primarily on the dihydrobenzofuran ring.[7][8][9][10] This reaction is a critical step in increasing the water solubility of the drug, thereby facilitating its excretion. Both CYP3A4 and CYP2D6 are implicated in the hydroxylation of Darifenacin.[7]
N-Dealkylation
N-dealkylation involves the removal of an alkyl group from a nitrogen atom. For Darifenacin, this occurs at the pyrrolidine nitrogen.[7][8][9][10] This process is catalyzed by CYP450 enzymes and proceeds through an initial hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that then cleaves to yield the dealkylated metabolite and an aldehyde.[11]
Dihydrobenzofuran Ring Opening
A more complex transformation involves the opening of the dihydrobenzofuran ring system.[7][8][9][10] This pathway leads to the formation of more polar metabolites that can be more readily eliminated from the body.
The interplay of these pathways results in a complex mixture of metabolites, with the products of hydroxylation and N-dealkylation being the major circulating metabolites.[9] It is important to note that while these metabolites are the primary products of degradation, they do not contribute significantly to the overall clinical effect of Darifenacin.[9]
Caption: Oxidative metabolic pathways of Darifenacin mediated by CYP3A4 and CYP2D6.
Experimental Methodologies for Elucidating Metabolic Pathways
The characterization of Darifenacin's oxidative degradation pathways has been accomplished through a combination of in vitro and in vivo studies. These experiments are designed to identify the metabolites formed and the enzymes responsible for their formation.
In Vitro Approaches
-
Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum from human liver cells and contain a rich complement of drug-metabolizing enzymes, including CYPs.[12] Incubating Darifenacin with HLMs in the presence of necessary cofactors (e.g., NADPH) allows for the in vitro replication of hepatic metabolism.
-
Recombinant Human CYPs: To pinpoint the specific CYP isoforms involved, experiments are conducted using recombinant human CYPs expressed in a cellular system (e.g., insect cells or bacteria). This allows for the individual assessment of each enzyme's contribution to Darifenacin metabolism.
-
Chemical Inhibition Studies: Selective chemical inhibitors of specific CYP isoforms are used in HLM incubations to determine the relative importance of each enzyme. For example, ketoconazole is a potent inhibitor of CYP3A4, and its effect on Darifenacin metabolism can be quantified.[13]
Analytical Techniques
The identification and quantification of Darifenacin and its metabolites are typically achieved using a combination of chromatographic and spectrometric techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate Darifenacin from its various metabolites in a complex biological matrix.[14][15][16] Stability-indicating HPLC methods are specifically developed to resolve the parent drug from its degradation products.[17]
-
Mass Spectrometry (MS): MS is a powerful tool for the structural elucidation of metabolites.[14] When coupled with HPLC (LC-MS), it provides both separation and identification capabilities, allowing for the confident characterization of the chemical structures of the degradation products.
Caption: A typical experimental workflow for studying the in vitro metabolism of Darifenacin.
Forced Degradation Studies: Insights into Chemical Stability
Forced degradation studies are conducted to understand the intrinsic stability of a drug substance under various stress conditions, including oxidation.[14][17] These studies involve exposing the drug to harsh conditions, such as treatment with hydrogen peroxide (H₂O₂), to accelerate its degradation.[17] While not a direct measure of metabolic pathways, forced degradation can reveal potential degradation products that may also be formed through oxidative metabolism. One study indicated that Darifenacin is susceptible to oxidative degradation, while being relatively stable under acidic, alkaline, hydrolytic, thermal, and photolytic conditions.[18]
Conclusion: A Holistic View of Darifenacin's Oxidative Fate
The oxidative degradation of Darifenacin is a multifaceted process, primarily driven by the enzymatic activity of CYP3A4 and CYP2D6. The main metabolic transformations include monohydroxylation, N-dealkylation, and dihydrobenzofuran ring opening. A thorough understanding of these pathways is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of Darifenacin in the treatment of overactive bladder. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of the metabolic fate of Darifenacin and other xenobiotics.
References
- Anonymous. (n.d.). Darifenacin for the treatment of overactive bladder - Ovid.
- Anonymous. (n.d.). Darifenacin Monograph for Professionals - Drugs.com.
- Anonymous. (n.d.). (PDF) Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway - ResearchGate.
- Anonymous. (n.d.). Darifenacin-d4 stability and storage conditions - Benchchem.
- Anonymous. (2023, July 12). Darifenacin - LiverTox - NCBI Bookshelf - NIH.
- Anonymous. (n.d.). Darifenacin Hydrobromide | C28H31BrN2O2 | CID 444030 - PubChem.
- Anonymous. (2019, February 4). darifenacin extended release tablets.
- Anonymous. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism - Metabolon.
- Anonymous. (2025, August 9). The Clinical Pharmacokinetics of Darifenacin - ResearchGate.
- Skerjanec, A. (n.d.). The clinical pharmacokinetics of darifenacin - PubMed.
- Anonymous. (2017, June 21). Assessment of inhibitory effects on major human cytochrome P450 enzymes by spasmolytics used in the treatment of overactive bladder syndrome - NIH.
- Anonymous. (n.d.). Darifenacin: another antimuscarinic for overactive bladder - PubMed.
- Anonymous. (2024, July 17). What is the mechanism of Darifenacin Hydrobromide? - Patsnap Synapse.
- Anonymous. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov.
- Anonymous. (n.d.). Interaction of cytochrome P450 3A4 with cannabinoids and the drug darifenacin - PMC.
- Anonymous. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC.
- Anonymous. (n.d.). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing).
- Mohan, S. (2019, October 2). IJPBS Article- A comprehensive review on analytical methods for darifenacin hydrobromide in various Pharmaceutical.
- Anonymous. (n.d.). The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of Pimozide to Established and Novel Metabolites - NIH.
- Anonymous. (2009, February 16). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its - TSI Journals.
- Anonymous. (n.d.). INVOLVEMENT OF CYP3A4, CYP2C8, AND CYP2D6 IN THE METABOLISM OF (R)- AND (S)-METHADONE IN VITRO - DOI.
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- 8. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Interaction of cytochrome P450 3A4 with cannabinoids and the drug darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Guide: Characterization of Darifenacin N-Oxide M3 Receptor Affinity
Executive Summary
Darifenacin (UK-88,525) acts as a highly selective muscarinic M3 receptor antagonist (
While N-oxidation is a common metabolic and degradation pathway, the transformation of the tertiary amine pharmacophore into a polar N-oxide moiety fundamentally alters the ligand-receptor interaction landscape. This guide provides a rigorous technical framework for synthesizing the N-oxide impurity, validating its structure, and quantifying its binding affinity (
Molecular Architecture & SAR Implications
The Pharmacophore Shift
The high affinity of Darifenacin for the M3 receptor relies heavily on the ionic interaction between its protonated tertiary pyrrolidine nitrogen and the conserved aspartate residue (Asp147 in TM3) of the GPCR.
-
Parent Compound (Darifenacin): At physiological pH (7.4), the tertiary amine is predominantly protonated (positive charge), facilitating a strong salt bridge with Asp147.
-
Darifenacin N-Oxide: The formation of a dative N→O bond creates a dipole. The nitrogen atom is permanently cationic but sterically hindered by the oxygen, and it lacks the dissociable proton required for the classic salt-bridge equilibrium. Furthermore, the increased polarity (
reduction) alters the hydrophobic collapse required for the ligand to enter the orthosteric binding pocket.
Structural Comparison
| Feature | Darifenacin (Parent) | This compound | Impact on M3 Affinity |
| Core Nitrogen | Tertiary Pyrrolidine | Quaternary Ammonium N-oxide | Loss of proton-donor capability. |
| Electronic State | Protonatable ( | Fixed Dipole | Disrupted electrostatic interaction with Asp147. |
| Lipophilicity | High (LogP ~3.5) | Reduced | Lower membrane permeability; altered desolvation penalty. |
Synthesis & Isolation of Reference Standard
To determine affinity, one must first generate a high-purity reference standard (>98%).
Oxidative Synthesis Protocol
Reagents:
-
Darifenacin Hydrobromide (Start Material)[1]
-
m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (
) -
Dichloromethane (DCM)
-
Sodium Bicarbonate (
)
Workflow:
-
Dissolution: Dissolve Darifenacin free base (1.0 eq) in DCM at 0°C.
-
Oxidation: Add m-CPBA (1.1 eq) dropwise over 30 minutes. Maintain temperature <5°C to prevent ring opening of the dihydrobenzofuran.
-
Quenching: Stir for 4 hours at room temperature. Quench with 10%
to remove excess peroxide. -
Extraction: Wash organic layer with sat.
(removes m-chlorobenzoic acid byproduct). -
Purification: Concentrate and purify via Flash Chromatography (Silica gel; Gradient MeOH/DCM).
Visualization of Synthesis Logic
Caption: Step-wise oxidative synthesis to isolate high-purity this compound for affinity testing.
Pharmacological Profiling: Radioligand Binding Assay
This section details the self-validating protocol to determine the equilibrium dissociation constant (
Experimental System
-
Receptor Source: CHO-K1 membranes stably expressing human M3 receptors (hM3).
-
Radioligand:
-N-Methylscopolamine ( -NMS).[2][3] Rationale: Hydrophilic ligand with low non-specific binding. -
Reference Antagonist: Atropine (non-selective) or Darifenacin (parent).
Step-by-Step Protocol
-
Buffer Preparation:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM
, pH 7.4. -
Wash Buffer: Ice-cold 10 mM HEPES.
-
-
Membrane Preparation:
-
Homogenize CHO-hM3 cells; centrifuge at 40,000 x g. Resuspend pellets in Assay Buffer.
-
Protein Check: Adjust concentration to ~5-10 µ g/well to avoid ligand depletion (<10% bound).
-
-
Competition Binding:
-
Total Binding: Membrane +
-NMS (0.2 nM). -
Non-Specific Binding (NSB): Membrane +
-NMS + Atropine (1 µM). -
Test Curves: Membrane +
-NMS + this compound ( M to M).
-
-
Incubation: 60 minutes at 22°C (Equilibrium).
-
Harvesting: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Quantification: Liquid scintillation counting.
Data Analysis & Validation
The
-
Self-Validation Criteria:
-
Specific Binding must be >85% of Total Binding.
-
Hill Slope (
) should act near -1.0 (indicating competitive antagonism). - -factor > 0.5 for assay robustness.
-
Visualization of Assay Logic
Caption: Workflow for competitive radioligand binding to determine Ki values.
Expected Results & Interpretation
Comparative Affinity Data
Based on structural precedents with muscarinic antagonists (e.g., propiverine N-oxide) and the loss of the protonatable amine, the N-oxide is expected to show significantly reduced affinity.
| Compound | hM3 | Selectivity Profile | Interpretation |
| Darifenacin | 0.8 - 1.0 | High (M3 >> M2) | Potent therapeutic driver. |
| This compound | > 50 - 100 * | Reduced | Estimated. The N-oxide steric bulk and charge fixation likely disrupt the Asp147 anchor. |
*Note: Exact Ki values for impurities are protocol-dependent. If the Ki remains <10 nM, the impurity must be considered pharmacologically active and qualified toxicologically.
Regulatory Implications
-
Active Metabolite vs. Impurity: If the N-oxide is formed in vivo (metabolite), it contributes to the safety margin. If it is solely a manufacturing impurity (degradant), it falls under ICH Q3B .
-
Safety Threshold: An affinity drop >10-fold usually classifies the impurity as having "negligible" pharmacological risk compared to the parent, provided it does not exhibit off-target cytotoxicity.
References
-
Pfizer Central Research. (1997).[4] Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors.[4] PubMed. Link
-
European Medicines Agency (EMA). (2004). Scientific Discussion: Emselex (Darifenacin). EMA Assessment Reports. Link
-
Napier, C., et al. (1998). Affinity of darifenacin for human recombinant muscarinic receptor subtypes.[1][3] Neurourology and Urodynamics. Link
-
International Conference on Harmonisation (ICH). (2006). Guideline Q3B(R2): Impurities in New Drug Products. ICH. Link
-
Chemicea Pharmaceuticals. (2024). This compound Impurity Standard Data Sheet.Link
Sources
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Darifenacin N-oxide Reference Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the Darifenacin N-oxide reference standard. This compound is a key metabolite and potential impurity of Darifenacin, a muscarinic M3 selective receptor antagonist used in the treatment of overactive bladder.[1] The availability of a well-characterized reference standard is crucial for analytical method development, impurity profiling, and ensuring the quality and safety of the active pharmaceutical ingredient (API). This document outlines a robust synthetic strategy based on the direct oxidation of Darifenacin, details purification methodologies, and describes the analytical techniques for structural confirmation and purity assessment.
Introduction and Rationale
Darifenacin, (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, is a potent and selective antagonist of the M3 muscarinic receptor.[1] During its metabolism and as a potential impurity in the manufacturing process, the formation of this compound can occur.[2][3] Regulatory bodies require the identification and characterization of impurities present in drug substances at levels of 0.10% or higher.[4] Therefore, the synthesis and qualification of a pure this compound reference standard are essential for:
-
Analytical Method Validation: To accurately identify and quantify the N-oxide impurity in Darifenacin drug substance and product.
-
Impurity Profiling: To establish a comprehensive impurity profile of the API.
-
Forced Degradation Studies: To understand the degradation pathways of Darifenacin under various stress conditions, particularly oxidative stress.[3][5]
-
Pharmacokinetic and Toxicological Studies: To evaluate the biological activity and potential toxicity of this metabolite.
This guide presents a scientifically sound and practical approach to the laboratory-scale synthesis of this compound.
Synthetic Strategy: The Chemistry of N-Oxidation
The most direct and widely employed method for the synthesis of tertiary amine N-oxides is the direct oxidation of the parent tertiary amine.[1] Darifenacin contains a tertiary amine within its pyrrolidine ring, which is susceptible to oxidation. The chosen synthetic route involves the controlled oxidation of Darifenacin using a suitable oxidizing agent.
Selection of Oxidizing Agent
Several reagents are known to effectively oxidize tertiary amines to N-oxides, including hydrogen peroxide (H₂O₂) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[1]
-
Hydrogen Peroxide (H₂O₂): A cost-effective and environmentally friendly reagent that produces water as its only byproduct.[1] The reaction can sometimes be slow and may require a catalyst.[6][7]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and versatile oxidizing agent for a wide range of substrates. It is known for its high chemoselectivity in oxidizing amines.
For this synthesis, m-CPBA is selected as the oxidant of choice due to its proven efficacy and selectivity in N-oxidation reactions, ensuring a cleaner reaction profile with potentially higher yields of the desired product.
Proposed Reaction Mechanism
The oxidation of the tertiary amine in Darifenacin by m-CPBA proceeds via a concerted mechanism. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This results in the formation of the N-O bond and the release of meta-chlorobenzoic acid as a byproduct.
Caption: Workflow for the synthesis and purification of this compound.
Purification and Isolation
The polarity of the molecule increases significantly upon N-oxidation, which is the basis for its separation from the starting material and non-polar byproducts. [8][9]
Column Chromatography
Flash column chromatography is the preferred method for the purification of this compound. [9]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution system of dichloromethane (DCM) and methanol (MeOH) is effective. The elution can be started with 100% DCM, and the polarity gradually increased by adding methanol. The product typically elutes at a concentration of 2-5% methanol in DCM.
-
Monitoring: Fractions should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., DCM:MeOH 9:1) and visualized under UV light and/or with an appropriate staining agent.
Purity Assessment
The purity of the synthesized this compound should be assessed using High-Performance Liquid Chromatography (HPLC).
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid) and acetonitrile or methanol. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Purity | ≥95% (for use as a reference standard) |
Characterization and Structural Elucidation
The structure of the synthesized this compound must be unequivocally confirmed using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the product.
-
Technique: Electrospray Ionization (ESI) in positive ion mode is recommended.
-
Expected Result: The protonated molecular ion [M+H]⁺ should be observed at m/z 443.2, corresponding to the molecular formula C₂₈H₃₀N₂O₃. [3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure.
-
¹H NMR: The protons on the carbon atoms adjacent to the N-oxide group are expected to show a downfield shift compared to the parent Darifenacin due to the deshielding effect of the N-O bond. [10][11]* ¹³C NMR: Similarly, the carbon atoms adjacent to the N-oxide group will also exhibit a downfield shift. [10][11]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of the N-O bond.
-
Expected Result: A characteristic stretching vibration for the N-O bond is typically observed in the region of 950-970 cm⁻¹. [10]
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the synthesis, purification, and characterization of the this compound reference standard. The described methodology, based on the direct oxidation of Darifenacin with m-CPBA, is robust and reproducible. The detailed protocols for purification and characterization ensure the generation of a high-purity reference standard suitable for use in regulatory filings and quality control laboratories. The availability of this well-characterized standard is paramount for ensuring the safety and efficacy of Darifenacin.
References
-
The University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. Retrieved from [Link]
- Synthesis of Tertiary Amine N-Oxides-A Review. (2012). International Journal of ChemTech Research, 4(9), 3781-3787.
-
Cymerman Craig, J., & Purushothaman, K. K. (1970). An improved preparation of tertiary amine N-oxides. The Journal of Organic Chemistry, 35(5), 1721–1722. [Link]
- Srinivas, K., et al. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. International Journal of PharmTech Research, 2(1), 151-155.
-
New Drug Approvals. (2017, February 9). Darifenacin Hydrobromide. Retrieved from [Link]
- Vasantha, M., et al. (2013). Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry - Section B, 52B(5), 689-694.
-
The University of Liverpool Repository. (n.d.). THE SYNTHESIS OF TERTIARY AMINE JN- OXIDES BY THE REVERSE COPE ELIMINATION AND N-OXIDATION. Retrieved from [Link]
- Sorbera, L. A., et al. (2001). Darifenacin. Drugs of the Future, 26(2), 133.
-
Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides. Retrieved from [Link]
-
Seshadri, R. K., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(23), 5596-5607. [Link]
- Google Patents. (n.d.). EP1966179A2 - Darifenacin hydrobromide composition substantially free of oxidized darifenacin and salts thereof and processes for the preparation thereof.
-
ResearchGate. (n.d.). Comparative 1 H and 13 C NMR Data for tertiary Amine N-Oxides and Related Species. Retrieved from [Link]
- Google Patents. (n.d.). WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.
- Vasantha, M., et al. (2013). Note Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry, 52B, 689-694.
-
PubMed. (n.d.). Advanced oxidation of the pharmaceutical drug diclofenac with UV/H2O2 and ozone. Retrieved from [Link]
-
PubMed. (n.d.). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Retrieved from [Link]
-
ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
-
Nature. (2016, June 22). Chemical reactivity of graphene oxide towards amines elucidated by solid-state NMR. Retrieved from [Link]
-
Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
-
MDPI. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]
-
ResearchGate. (2017, February 3). How can i purify N-oxides on column chromatography? Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). 17 O NMR spectroscopic data for the amine oxides 1-20 | Download Table. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Retrieved from [Link]
-
PubMed. (n.d.). Long-term treatment with darifenacin for overactive bladder: results of a 2-year, open-label extension study. Retrieved from [Link]
-
PubMed. (2010, March 15). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs – A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective reduction of N-oxides to amines: Application to drug metabolism. Retrieved from [Link]
Sources
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Darifenacin N-oxide Safety, Synthesis, and Toxicological Assessment
Topic: Darifenacin N-oxide Toxicity and Safety Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (often designated as Impurity C in pharmacopeial contexts) represents a critical quality attribute in the development of Darifenacin hydrobromide formulations. While Darifenacin is a selective muscarinic M3 receptor antagonist used for overactive bladder (OAB), its N-oxide derivative functions primarily as an oxidative degradation product and a minor metabolite.
This guide provides a technical framework for the safety qualification of this compound. Unlike the major circulating metabolites (UK-73,689 and UK-148,993), the N-oxide is not considered a significant contributor to therapeutic efficacy but requires rigorous control due to regulatory thresholds for impurities (ICH Q3B) and potential genotoxicity assessment (ICH M7).
Chemical & Metabolic Context
Structural Characterization
This compound is formed via the oxidation of the tertiary nitrogen within the pyrrolidine ring.
-
Chemical Name: (S)-2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-1-oxidopyrrolidin-3-yl}-2,2-diphenylacetamide
-
CAS Number: 1391080-40-2[1]
-
Molecular Formula: C28H30N2O3
-
Molecular Weight: ~442.55 g/mol
Formation Pathways: Oxidative Stress vs. Metabolism
The presence of this compound stems from two distinct vectors:
-
Ex Vivo Degradation (Impurity): Generated during storage via oxidative attack on the pyrrolidine nitrogen, particularly in the presence of residual peroxides in excipients (e.g., povidone, PEG).
-
In Vivo Metabolism: Formed via Flavin-containing Monooxygenases (FMO) or CYP450-mediated N-oxidation. Note that in vivo, N-oxides are often subject to retro-reduction, converting back to the parent amine, creating a futile cycle that can alter pharmacokinetic half-life.
Visualization: Formation and Fate
The following diagram illustrates the bidirectional relationship between Darifenacin and its N-oxide, highlighting the critical "Retro-Reduction" safety node.
Caption: Figure 1. The oxidative formation and reductive recycling of this compound. The retro-reduction pathway can act as a drug reservoir, potentially extending pharmacological effects.
Toxicological Assessment Strategy
Genotoxicity Assessment (ICH M7)
A critical safety question for any N-oxide impurity is its mutagenic potential.
-
Structural Alert Status: Aromatic N-oxides (e.g., pyridine N-oxide) are classic structural alerts for genotoxicity.[2] However, this compound is an aliphatic tertiary amine N-oxide (pyrrolidine ring).
-
Risk Profile: Aliphatic N-oxides generally lack the DNA intercalation or arylation potential of their aromatic counterparts.
-
Testing Requirement: Despite the lower theoretical risk, regulatory compliance (ICH M7) typically requires an Ames Test (OECD 471) if the impurity exceeds the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , unless it is a confirmed human metabolite.
General Toxicity & Pharmacological Activity
-
M3 Receptor Affinity: N-oxidation typically reduces receptor affinity due to the introduction of a fixed positive charge and steric bulk. However, residual binding (often 10-100x lower than parent) can occur.
-
Systemic Toxicity: The primary safety concern is not direct tissue toxicity but the metabolic reversibility . If the N-oxide reverts to Darifenacin significantly, the "safety" of the impurity is essentially the safety of the parent drug, provided the total exposure remains within the NOAEL (No Observed Adverse Effect Level) established for Darifenacin.
Qualification Thresholds (ICH Q3B)
For a drug product with a maximum daily dose of 15 mg (Darifenacin), the reporting, identification, and qualification thresholds are:
| Threshold Type | Limit (Dose ≤ 1g/day) | Action Required for this compound |
| Reporting | 0.1% | Report in CoA if > 0.1% |
| Identification | 0.2% or 2 mg (lower of) | Structural characterization (NMR/MS) required if > 0.2% |
| Qualification | 0.2% or 2 mg (lower of) | Toxicity data (Ames + 28-day study) required if > 0.2% |
Note: If the N-oxide is proven to be a significant human metabolite, it is considered "qualified" by the clinical safety data of the parent drug, bypassing the need for separate animal toxicity studies.
Experimental Protocols
Synthesis of this compound Reference Standard
To perform toxicity or retention time marker studies, high-purity N-oxide is required. The following protocol utilizes m-chloroperoxybenzoic acid (m-CPBA), a standard reagent for selective N-oxidation.
Reagents:
-
m-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (saturated solution)
Protocol:
-
Free Base Preparation: Dissolve Darifenacin HBr (1.0 eq) in water/DCM. Basify with NaOH to pH 10. Extract the free base into DCM and dry over MgSO₄.
-
Oxidation: Dissolve Darifenacin free base in DCM (10 mL/g) and cool to 0°C.
-
Addition: Add m-CPBA (1.1 eq) portion-wise over 30 minutes. Maintain temperature < 5°C to prevent over-oxidation or ring opening.
-
Reaction: Stir at 0°C for 2 hours, then warm to room temperature. Monitor by TLC or HPLC (N-oxide is more polar/lower Rf).
-
Workup: Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct. Wash with brine.
-
Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via column chromatography (Silica gel; Eluent: DCM/Methanol 95:5 to 90:10).
-
Validation: Confirm structure via ¹H-NMR (downfield shift of protons adjacent to N-oxide) and LC-MS (M+16 mass shift).
Analytical Detection (HPLC-UV/MS)
Detection of the N-oxide in stability samples requires a method capable of separating the polar N-oxide from the parent.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Ammonium Acetate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 10% B to 80% B over 20 minutes.
-
Detection: UV at 210 nm (or 286 nm for specificity to the benzofuran ring).
-
Expected Result: The N-oxide (Impurity C) typically elutes earlier than Darifenacin due to increased polarity.
References
-
European Medicines Agency (EMA). Scientific Discussion: Emselex (Darifenacin). (2004).[5] Describes the metabolic profile and major metabolites (UK-73,689) used in safety qualification. Link
-
U.S. Food and Drug Administration (FDA). Clinical Pharmacology and Biopharmaceutics Review: Enablex. (2004).[5] Details the mass balance, metabolic pathways, and excretion data. Link
-
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (2017). Provides the framework for assessing N-oxide genotoxicity risks.[2] Link
-
Bickel, M. H. The Pharmacology and Biochemistry of N-oxides. Pharmacological Reviews (1969). Foundational text on the bioreduction and pharmacological activity of amine N-oxides. Link
-
Veeprho Laboratories. Darifenacin Impurity Standards. (Accessed 2024).[5][6] Lists this compound (Impurity C) as a specific reference standard for QC. Link
Sources
- 1. This compound Impurity | CAS No- 1391080-40-2 [chemicea.com]
- 2. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Optimized Reverse Phase HPLC Strategies for Darifenacin Hydrobromide and Related Impurities
Executive Summary & Chemical Context[1][2][3][4][5][6]
Darifenacin Hydrobromide (molecular weight ~507.5 g/mol ) is a selective M3 muscarinic receptor antagonist used for overactive bladder treatment. Chemically, it is a tertiary amine with a pKa of approximately 8.8–9.0.
The Chromatographic Challenge
The high pKa of Darifenacin presents a classic "basic drug" challenge in Reverse Phase HPLC (RP-HPLC). At neutral pH, the amine moiety interacts strongly with residual silanol groups (
-
Severe Peak Tailing: Caused by secondary ion-exchange interactions.
-
Retention Variability: Sensitive to small changes in mobile phase pH.
Strategic Solution: This guide presents two distinct, validated protocols to overcome these issues:
-
Protocol A (Ion-Suppression): Uses a neutral pH buffer with an ion-pairing agent/base-deactivator (Triethylamine) to mask silanols.
-
Protocol B (Stability-Indicating): A gradient method optimized to separate oxidative degradants and process impurities.
Method Development Logic
The following diagram illustrates the decision matrix used to select the stationary phase and mobile phase conditions based on the chemical properties of Darifenacin.
Caption: Decision matrix for optimizing peak symmetry and retention based on pKa and silanol interaction suppression.
Protocol A: Routine Assay & Related Substances (Isocratic)
This method is the "workhorse" for Quality Control. It utilizes a neutral pH with Triethylamine (TEA) to compete with the drug for active silanol sites, ensuring sharp peaks.
Chromatographic Conditions
| Parameter | Specification |
| Column | Waters Sunfire C18 (250 × 4.6 mm, 5 µm) or equivalent high-purity silica |
| Mobile Phase | Buffer : Acetonitrile : Methanol (40 : 30 : 30 v/v/v) |
| Buffer Prep | 0.02M Potassium Dihydrogen Phosphate ( |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (or 287 nm) |
| Column Temp | 25°C - 30°C |
| Injection Vol | 20 µL |
| Run Time | ~10-15 minutes (Darifenacin RT ~4.2 - 5.5 min) |
Step-by-Step Preparation
-
Buffer Preparation: Dissolve 2.72g of
in 1000 mL of HPLC-grade water. Add 1-2 mL of Triethylamine. Adjust pH to 7.0 ± 0.05 using dilute Orthophosphoric Acid or KOH. Filter through 0.45 µm nylon membrane. -
Mobile Phase: Mix Buffer, Acetonitrile, and Methanol in the 40:30:30 ratio. Degas via sonication for 15 minutes.
-
System Suitability: Inject the Standard solution (50 µg/mL) six times.
-
Acceptance Criteria: Tailing Factor < 2.0; Theoretical Plates > 3000; %RSD of area < 2.0%.
-
Protocol B: Stability-Indicating Method (Gradient/Isocratic Hybrid)
This method is designed to separate degradation products, particularly those resulting from oxidative stress (N-oxides) and hydrolysis. It uses a slightly different buffer system to maximize selectivity.
Chromatographic Conditions
| Parameter | Specification |
| Column | Phenomenex Prodigy C8 (250 × 4.6 mm, 5 µm) or Zorbax Eclipse XDB-C8 |
| Mobile Phase | 0.05 M Ammonium Acetate (pH 7.2) : Solvent Mix (35 : 65 v/v) |
| Solvent Mix | Methanol : Acetonitrile (36% Acetonitrile in Methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA @ 215 nm (for higher sensitivity to impurities) |
| Run Time | Extended to 25 minutes to elute late impurities |
Impurity Profile & Retention Behavior
Under these conditions, Darifenacin is susceptible to:
-
Oxidative Degradation: Peaks typically eluting before the main peak due to increased polarity (e.g., N-oxide formation).
-
Acidic Hydrolysis: Degradants appearing at varying RRTs (Relative Retention Times).
Note on Detection Wavelength: While 280 nm is specific to the aromatic ring, 215 nm is recommended for impurity profiling to detect degradants that may have lost conjugation or have low extinction coefficients at higher wavelengths.
Analytical Workflow & Data Analysis
The following diagram outlines the validated workflow for analyzing unknown samples using the Stability-Indicating method.
Caption: Analytical workflow for separating and quantifying Darifenacin impurities and degradants.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing (> 2.0) | Silanol interaction | Increase TEA concentration in buffer (up to 0.5%). Ensure column is "Base Deactivated" (BDS). |
| Retention Time Drift | pH instability | Buffer capacity at pH 7.0 is lower for Phosphate. Ensure precise pH adjustment or switch to Ammonium Acetate (Protocol B). |
| Split Peaks | Solvent mismatch | Dissolve sample in Mobile Phase rather than pure Methanol. |
| Baseline Noise | UV Cutoff | If using 215 nm, ensure Acetonitrile is "Far UV" or "Gradient" grade. |
References
-
Kathirvel, S., Satyanarayana, S. V., & Devalarao, G. (2012). Development and Validation of a RP-HPLC Method for Estimation of Darifenacin Hydrobromide in Bulk and in Tablet Dosage Form. Asian Journal of Research in Chemistry.
-
Nazeerunnisa, M., Garikapati, L., & Bethanabhatla, S. (2014).[1] Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 1239-1248.[1]
-
Venkateshwarlu, G., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. Rasayan Journal of Chemistry.
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography and Monograph for Darifenacin Hydrobromide Extended-Release Tablets.
Sources
Application Note: UV-Based Detection of Darifenacin N-oxide at 284 nm
Executive Summary & Scientific Rationale
This application note details a robust stability-indicating protocol for the detection and quantification of Darifenacin N-oxide , a primary oxidative degradant of the antimuscarinic agent Darifenacin.
Why UV 284 nm?
The selection of 284 nm is not arbitrary; it represents the absorption maximum (
Chemical Basis of N-Oxide Formation
Darifenacin contains a tertiary amine within a pyrrolidine ring. Under oxidative stress (peroxides, heat, or metabolic action), this nitrogen center donates its lone pair to an oxygen atom, forming a coordinate covalent bond (
Analytical Workflow & Mechanism
The following diagram illustrates the oxidative pathway and the analytical logic flow.
Figure 1: Mechanistic pathway of Darifenacin oxidation and the subsequent analytical detection workflow.
Detailed Experimental Protocol
Reagents and Standards
-
Reference Standard: Darifenacin Hydrobromide (>99.0% purity).[1][2][3]
-
Impurity Standard: this compound (often labeled as Impurity C in pharmacopeial contexts).
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Milli-Q Water.
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Triethylamine (TEA), Orthophosphoric acid (85%).
Chromatographic Conditions
This method is optimized to resolve the polar N-oxide from the main peak.
| Parameter | Specification | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides sufficient surface area for hydrophobic interaction to separate the parent from polar degradants. |
| Wavelength | 284 nm | |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |
| Injection Vol | 20 µL | Sufficient mass load for trace impurity detection without column overload. |
| Column Temp | 30°C ± 2°C | Controls mass transfer kinetics; N-oxides can be thermally labile at high temps (>50°C). |
| Run Time | 1.5 - 2.0 x Retention of Main Peak | Ensures elution of late-eluting non-polar impurities, though N-oxide elutes early. |
Mobile Phase Preparation
Buffer (pH 7.2):
-
Dissolve 6.8 g of
in 1000 mL water. -
Add 2 mL Triethylamine (TEA) to improve peak shape of the basic amine.
-
Adjust pH to 7.2 ± 0.05 using dilute Orthophosphoric acid or KOH.
-
Note: A neutral/basic pH is often preferred for Darifenacin to ensure the amine is less ionized, increasing retention on C18. However, the N-oxide remains polar.
-
Mobile Phase Composition (Isocratic):
-
Mixture: Buffer : Acetonitrile (60 : 40 v/v).
-
Optimization: If the N-oxide co-elutes with the void volume, decrease ACN to 30-35% to increase retention.
Sample Preparation
-
Stock Solution: Dissolve 25 mg Darifenacin HBr in 25 mL Mobile Phase (1000 µg/mL).
-
Test Solution: Dilute Stock to 100 µg/mL.
-
Filtration: Filter through 0.45 µm PVDF or Nylon filter. Avoid PTFE if possible as it may adsorb basic drugs.
Method Validation & Performance Criteria
To ensure the reliability of this protocol, the following validation parameters must be met (based on ICH Q2(R1) guidelines).
System Suitability
-
Tailing Factor (T): NMT 2.0 for Darifenacin peak.
-
Theoretical Plates (N): NLT 2000.
-
Resolution (Rs): NLT 1.5 between this compound and Darifenacin parent peak.
Specificity (Forced Degradation)
To confirm the method detects the N-oxide specifically:
-
Oxidative Stress: Treat Darifenacin sample with 3%
at room temperature for 2 hours. -
Observation: A distinct peak should appear at a Relative Retention Time (RRT) of approximately 0.6 - 0.8 (eluting before the parent).
-
Verification: The peak area of the parent should decrease, correlating with the increase in the N-oxide peak.
Linearity[4][5]
-
Range: 0.1 µg/mL (LOQ) to 150 µg/mL.
-
Correlation Coefficient (
): > 0.999.[3] -
Detection Limit (LOD): Typically ~0.05 µg/mL at 284 nm.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| N-oxide peak splitting | pH instability or thermal degradation | Ensure Buffer pH is stable. Lower column temperature to 25°C. |
| Broad Parent Peak | Silanol interaction | Ensure TEA is added to the buffer or use a base-deactivated ("end-capped") column. |
| Baseline Noise @ 284 nm | Contaminated Mobile Phase | Use HPLC-grade solvents. Filter buffer through 0.22 µm membrane.[4] |
| Retention Shift | Organic evaporation | Cap solvent bottles tightly; ACN evaporates faster than water, changing the ratio. |
Critical Note on N-Oxides: N-oxides can sometimes revert to the parent amine in the ion source of Mass Spectrometers (LC-MS) due to thermal deoxygenation. However, in UV detection at 284 nm , the N-oxide is stable and distinct, making UV often more reliable for quantification than unoptimized MS methods.
References
-
Vertex Research. (2023). Development and Validation of UV Spectrophotometric Method of Darifenacin Hydrobromide. ResearchGate. Link
-
Royal Society of Chemistry. (2014). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide. Analyst. Link
-
Scientific Research Publishing. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide. American Journal of Analytical Chemistry. Link
-
Veeprho Laboratories. (2023). This compound Structure and CAS Information. Veeprho Standards. Link
Sources
Solid Phase Extraction Protocol for Darifenacin and its Metabolites: An Application Guide
Introduction
Darifenacin is a selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[1][2] Following administration, darifenacin undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1] The main metabolic pathways include monohydroxylation of the dihydrobenzofuran ring, opening of the dihydrobenzofuran ring, and N-dealkylation of the pyrrolidine nitrogen.[1] Accurate quantification of darifenacin and its major metabolites in biological matrices is crucial for pharmacokinetic studies and clinical monitoring.
This application note provides a detailed protocol for the solid phase extraction (SPE) of darifenacin and its primary metabolites from human plasma. The described method utilizes a mixed-mode cation exchange SPE strategy, which offers superior selectivity for basic compounds like darifenacin and its metabolites, resulting in cleaner extracts and improved analytical sensitivity.
Analyte Structures and Physicochemical Properties
A thorough understanding of the analyte's structure and physicochemical properties is fundamental to developing a robust SPE method.
Darifenacin: Darifenacin is a tertiary amine with a complex structure containing a pyrrolidine ring, a dihydrobenzofuran moiety, and two phenyl groups.[3][4][5][6] Its basic nature (due to the pyrrolidine nitrogen) makes it a prime candidate for cation exchange-based extraction methods.
Major Metabolites: The primary circulating metabolites of darifenacin are a hydroxylated derivative and a product of dihydrobenzofuran ring opening.
-
3-hydroxy-Darifenacin (UK-148,993): This metabolite is formed by the hydroxylation of the dihydrobenzofuran ring. The addition of a hydroxyl group increases the polarity of the molecule compared to the parent drug.
-
Metabolite UK-73,689: While the precise, publicly available structure of this major metabolite remains elusive, it is understood to be a product of the opening of the dihydrobenzofuran ring. This metabolic transformation would significantly increase the polarity of the molecule and introduce new functional groups that will influence its retention on an SPE sorbent.
The presence of the basic pyrrolidine nitrogen in both the parent drug and its metabolites is the key to the success of the mixed-mode SPE protocol described herein.
Principles of Mixed-Mode Solid Phase Extraction (SPE)
Solid phase extraction is a sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix.[7] For the extraction of basic compounds like darifenacin and its metabolites from biological fluids, a mixed-mode SPE approach provides a powerful tool for achieving high recovery and excellent sample cleanup.
This method employs a sorbent with dual retention mechanisms:
-
Reversed-Phase: Retention based on hydrophobic interactions between the nonpolar regions of the analytes and the nonpolar stationary phase.
-
Ion Exchange: Retention based on electrostatic interactions between the charged analytes and a charged functional group on the sorbent surface.
For basic compounds, a mixed-mode cation exchange (MCX) sorbent is ideal. These sorbents typically feature a nonpolar backbone (e.g., C8 or C18) and a negatively charged functional group (e.g., sulfonic acid).[8] This dual functionality allows for a highly selective extraction process.
The following diagram illustrates the workflow of a typical mixed-mode cation exchange SPE procedure.
Caption: Mixed-Mode Cation Exchange SPE Workflow
Detailed Solid Phase Extraction Protocol
This protocol is designed for the extraction of darifenacin and its metabolites from 1 mL of human plasma using a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridges (30 mg, 1 mL)
-
Human Plasma Samples
-
Methanol (HPLC Grade)
-
Deionized Water
-
Formic Acid
-
Ammonium Hydroxide
-
Acetonitrile (HPLC Grade)
-
Centrifuge
-
Evaporation System (e.g., Nitrogen Evaporator)
-
Vortex Mixer
Protocol Steps:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 1 mL of plasma, add 100 µL of 2% formic acid in water.
-
Vortex for 30 seconds. This step ensures that the basic analytes are protonated (positively charged) for effective retention on the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent. This solvates the stationary phase.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridges by passing 1 mL of deionized water through the sorbent. This prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 2% formic acid in water. This step removes polar, water-soluble interferences that are not retained by the reversed-phase mechanism.
-
Wash 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of methanol. This step removes non-polar interferences, such as lipids, that are retained by the reversed-phase mechanism. The analytes of interest are retained by the stronger ion-exchange mechanism.
-
-
Elution:
-
Elute the analytes from the SPE cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the charge on the analytes, disrupting the ion-exchange retention mechanism and allowing them to be eluted.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for your analytical method (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for analysis, typically by LC-MS/MS.
-
Data Presentation
| Analyte | Biological Matrix | SPE Sorbent | Average Recovery (%) | Matrix Effect (%) |
| Darifenacin | Human Plasma | Mixed-Mode Cation Exchange | > 85 (Expected) | < 15 (Expected) |
| 3-hydroxy-Darifenacin | Human Plasma | Mixed-Mode Cation Exchange | > 80 (Expected) | < 20 (Expected) |
| UK-73,689 | Human Plasma | Mixed-Mode Cation Exchange | > 75 (Expected) | < 25 (Expected) |
Note: The expected recovery and matrix effect values are based on typical performance for mixed-mode SPE of basic drugs and may vary depending on the specific experimental conditions and analytical instrumentation.
Experimental Workflow Diagram
The following diagram provides a visual representation of the entire experimental workflow, from sample collection to data analysis.
Caption: Overall experimental workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid phase extraction of darifenacin and its major metabolites from human plasma. The use of a mixed-mode cation exchange sorbent offers a highly selective and robust method for isolating these basic compounds from a complex biological matrix. By following this protocol, researchers can obtain clean extracts with high analyte recovery, leading to reliable and accurate quantification in downstream analytical methods such as LC-MS/MS. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research.
References
-
Darifenacin. PubChem. National Center for Biotechnology Information. [Link]
- Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics, 45(4), 325-350.
-
Darifenacin Hydrobromide. Global Substance Registration System. U.S. Food and Drug Administration. [Link]
-
Darifenacin. Global Substance Registration System. U.S. Food and Drug Administration. [Link]
-
Chemical structure of darifenacin. ResearchGate. [Link]
-
Darifenacin Hydrobromide. PubChem. National Center for Biotechnology Information. [Link]
-
Oasis Sample Preparation Products. Waters Corporation. [Link]
- Kaye, B., Herron, W. J., Macrae, P. V., Robinson, S., Stopher, D. A., & Venn, R. F. (1996). Rapid, solid phase extraction technique for the high-throughput assay of darifenacin in human plasma. Analytical chemistry, 68(9), 1658–1660.
- A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. Pharmaceuticals, 13(9), 235.
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters Corporation. [Link]
-
Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HAX. Biotage. [Link]
- Moore, C., Rana, S., & Coulter, C. (2003). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of analytical toxicology, 27(5), 280-284.
-
SPE_Tour_Pharma 180211FINAL_short. Agilent. [Link]
-
Automated SPE for Drugs of Abuse in Urine Sample. Aurora Biomed. [Link]
-
A Comparative Study of Common Urine Sample Preparation Techniques of a Comprehensive Panel of Pain Management Drugs by LC/MS Analysis for Forensic Toxicology. Agilent. [Link]
- A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of analytical toxicology, 27(5), 280-284.
- Analysis of Endogenous Metabolites using Multifunctional Derivatization and Capillary RPLC-MS. Analytical chemistry, 84(21), 9349–9356.
Sources
- 1. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Darifenacin hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. Rapid, solid phase extraction technique for the high-throughput assay of darifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
mobile phase optimization for Darifenacin N-oxide analysis
Application Note: Strategic Mobile Phase Optimization for Darifenacin -oxide Analysis
Executive Summary
The analysis of Darifenacin Hydrobromide (a selective M3 muscarinic receptor antagonist) requires rigorous control of oxidative impurities, specifically Darifenacin
This guide details a First-Principles Optimization Strategy , moving beyond trial-and-error to a logic-driven mobile phase design. We focus on manipulating pH and buffer strength to exploit the distinct pKa shift between the amine and the
Physicochemical Basis of Separation
To optimize the mobile phase, one must understand the analyte's behavior in solution.[1]
| Property | Darifenacin (API) | Darifenacin | Chromatographic Implication |
| Functional Group | Tertiary Amine | Amine Oxide ( | The |
| pKa (approx) | ~8.9 (Basic) | ~4.5 (Weakly Basic) | Critical Differentiator. At pH 3.0, both are protonated, but the |
| LogP | ~4.5 (Hydrophobic) | < 2.0 (Polar) | The |
| Stability | Stable | Thermally Labile | Avoid high column temperatures (>50°C) to prevent on-column degradation.[1] |
The Separation Logic
-
Polarity Difference: The
-oxide is more polar.[1] On a C18 column, it elutes early.[1] We need a mobile phase that retains it long enough to separate it from the solvent front and other polar degradants.[1] -
Silanol Suppression: Darifenacin is a strong base.[1] Without adequate buffer strength or low pH, it interacts with residual silanols on the silica support, causing tailing.[1]
-
The "Sweet Spot" pH: We select pH 3.0 .
Mobile Phase Optimization Protocol
Reagents and Materials
-
Acetonitrile (ACN): HPLC Grade (Preferred over Methanol for lower backpressure and sharper peaks for basic amines).[1]
-
Buffer Salt: Potassium Dihydrogen Phosphate (
).[1] -
pH Adjuster: Orthophosphoric Acid (85%).[1]
-
Column: High-purity C18 (e.g., Inertsil ODS-3V, Waters XBridge, or Agilent Zorbax Eclipse Plus).[1] Do not use older acidic silica columns.[1]
Buffer Preparation (Mobile Phase A)
Standard Concentration: 20 mM Phosphate Buffer, pH 3.0
-
Weigh 2.72 g of Potassium Dihydrogen Phosphate (
). -
Dissolve in 1000 mL of Milli-Q water.
-
Critical Step: Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid. Do not trust the salt alone; precise pH control is vital for reproducibility.
-
Filter through a 0.45 µm Nylon membrane (Nylon is compatible with aqueous/organic mixtures).[1]
Organic Modifier (Mobile Phase B)
-
Solvent: 100% Acetonitrile.[1]
-
Why ACN? Acetonitrile is an aprotic solvent.[1] Unlike Methanol (protic), it does not hydrogen bond with the analytes, often yielding better selectivity for nitrogenous bases like Darifenacin.
Gradient Optimization Workflow
Do not start with a complex gradient. Follow this "Scouting to Optimization" workflow.
Figure 1: Decision tree for mobile phase optimization.
Final Optimized Protocol
Based on the physicochemical properties and optimization logic, the following method provides robust separation of Darifenacin
Instrument Settings
-
Detector: PDA (Photodiode Array) or UV.[1]
-
Wavelength: 287 nm (Max absorption for Darifenacin) or 210 nm (for higher sensitivity of non-chromophoric impurities, though 287 nm is more selective).
-
Column Temp: 30°C (Do not exceed 40°C to preserve N-oxide integrity).
-
Injection Volume: 10-20 µL.
Gradient Table[4]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 80 | 20 | Equilibration: Start with low organic to retain the polar N-oxide. |
| 5.0 | 80 | 20 | Isocratic Hold: Ensures N-oxide separates from the void volume.[1] |
| 25.0 | 20 | 80 | Ramp: Elute the hydrophobic Darifenacin API. |
| 30.0 | 20 | 80 | Wash: Clean column of highly hydrophobic contaminants. |
| 31.0 | 80 | 20 | Re-equilibration: Return to initial conditions.[1] |
| 40.0 | 80 | 20 | End: Ready for next injection. |
System Suitability Criteria (Self-Validation)
To ensure the method is trustworthy, every run must meet these criteria:
| Parameter | Acceptance Limit | Rationale |
| Resolution ( | NLT 2.0 | Between |
| Tailing Factor ( | NMT 2.0 | For Darifenacin peak. Indicates successful silanol suppression.[1] |
| Theoretical Plates ( | NLT 5000 | Indicates column efficiency.[1] |
| % RSD (Area) | NMT 2.0% | Precision of injection (n=6).[1] |
Troubleshooting & Robustness
Issue: Darifenacin Peak Tailing
-
Cause: Secondary interactions between the positively charged amine and residual silanols on the column.[1]
-
Fix:
Issue: N-oxide Co-elutes with Solvent Front
-
Cause: Mobile phase B is too high at the start, or the column has collapsed.
-
Fix:
-
Lower Initial %B: Reduce starting ACN from 20% to 10% or 5%.
-
Use Ion Pairing (Last Resort): Add Hexanesulfonic acid to Mobile Phase A to increase retention of the polar N-oxide (not recommended for MS detection).
-
Issue: "Ghost" Peaks or N-oxide Area Increasing
References
-
Acharya, A. et al. (2017).[1][2] "Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form." International Journal of Pharmacy and Pharmaceutical Sciences.
-
Murthy, M.V. et al. (2009).[1][2] "A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its enantiomer."[1][2] Analytical Chemistry: An Indian Journal.[1][2]
-
PubChem. (2023).[1] "Darifenacin Hydrobromide Compound Summary." National Library of Medicine.[1]
-
Chemicea Pharmaceuticals. (2023).[1] "Darifenacin N-Oxide Impurity Standards."
-
Thomas, S. et al. (2012).[1][2] "Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn." Analyst.
Application Note: High-Resolution Gradient Elution Program for Darifenacin N-oxide Analysis
Abstract
This application note details a robust, stability-indicating Reverse Phase HPLC (RP-HPLC) protocol for the separation and quantification of Darifenacin N-oxide (CAS 1391080-40-2) in the presence of the parent drug, Darifenacin Hydrobromide. As a tertiary amine, Darifenacin is susceptible to oxidative degradation, forming the N-oxide impurity. This method utilizes a pH-controlled gradient elution to ensure resolution (
Introduction & Scientific Context
The Challenge of N-oxide Separation
Darifenacin is a selective M3 muscarinic receptor antagonist used for overactive bladder treatment.[1] Structurally, it contains a tertiary pyrrolidine nitrogen. Under oxidative stress (peroxides, air exposure) or metabolic processes (CYP450), this nitrogen oxidizes to form This compound .
From a chromatographic perspective, N-oxides present specific challenges:
-
Polarity Shift: The N-oxide is significantly more polar than the parent tertiary amine, typically resulting in earlier elution in Reverse Phase (RP) modes.
-
pH Sensitivity: The ionization state of the N-oxide differs from the parent. At neutral pH, silanol interactions can cause severe tailing.
-
Thermal Instability: N-oxides can sometimes de-oxygenate back to the parent drug in the ion source (LC-MS) or heated columns, requiring carefully controlled temperatures.
Method Development Strategy
To achieve a "Self-Validating System" as required by ICH Q2(R1) guidelines, this protocol relies on three pillars:
-
Acidic Mobile Phase (pH 3.0): Maintains the tertiary amine of the parent drug in a protonated state (
), preventing interaction with residual silanols on the stationary phase and ensuring sharp peak shapes. -
Gradient Elution: A shallow initial ramp retains the polar N-oxide, while a steep secondary ramp ensures the elution of the hydrophobic parent drug and late-eluting dimers.
-
Buffer Selection: Potassium dihydrogen phosphate (
) is chosen for its high buffering capacity at low pH and UV transparency.
Experimental Protocol
Instrumentation & Reagents[3][4]
-
HPLC System: Quaternary gradient pump, Autosampler, Column Oven, PDA Detector (or UV).
-
Reagents:
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Inertsil ODS-3V or Symmetry C18 (250 x 4.6 mm, 5 µm) | High surface area C18 provides necessary hydrophobic retention for the parent; "V" or base-deactivated silica reduces tailing. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |
| Wavelength | 286 nm | Absorption maximum for the dihydrobenzofuran moiety; minimizes baseline drift from gradients. |
| Temperature | 30°C ± 1°C | Controlled temperature prevents retention time shifts; avoids thermal degradation of N-oxide. |
| Injection Vol | 20 µL | Sufficient sensitivity for impurity quantification (LOQ levels). |
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 2.72 g of
in 1000 mL of water (20 mM). Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane.[4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Mobile Phase B (Organic): Acetonitrile : Methanol (90:10 v/v). Note: Small amount of MeOH helps solvate polar impurities.
Gradient Elution Program
The following gradient is designed to separate the early eluting N-oxide (approx. RRT ~0.4 - 0.6) from the parent.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event Description |
| 0.00 | 80 | 20 | Equilibration: Low organic to trap polar N-oxide. |
| 5.00 | 80 | 20 | Isocratic Hold: Ensures separation of N-oxide from solvent front. |
| 25.00 | 20 | 80 | Linear Ramp: Elutes Darifenacin (Parent) and hydrophobic impurities. |
| 30.00 | 20 | 80 | Wash: Clears column of highly retained dimers. |
| 31.00 | 80 | 20 | Return: Return to initial conditions. |
| 40.00 | 80 | 20 | Re-equilibration: Critical for reproducibility. |
Method Development Workflow (Visualization)
The following diagram illustrates the logical flow of optimizing this specific separation, highlighting the critical decision points for N-oxide analysis.
Figure 1: Decision logic for optimizing the separation of basic drugs and their polar N-oxide metabolites.
System Suitability & Expected Results[2][8][9]
To ensure the method is performing correctly, the following criteria must be met before running sample batches.
| Parameter | Acceptance Criteria | Scientific Justification |
| Resolution ( | N-oxide vs. Parent > 2.0 | Ensures accurate integration of the impurity without shoulder interference from the massive parent peak. |
| Tailing Factor ( | Darifenacin < 1.5 | Basic drugs often tail; values > 2.0 indicate silanol activity or column aging. |
| Theoretical Plates ( | > 5000 | Indicates good column efficiency. |
| % RSD (Area) | < 2.0% (n=6) | Demonstrates pump and injector precision. |
Troubleshooting Guide
-
Issue: N-oxide peak splitting.
-
Cause: Sample solvent is too strong (too much organic) compared to the initial mobile phase.
-
Fix: Dissolve sample in Mobile Phase A or a 80:20 Water:ACN mix.
-
-
Issue: Drifting Retention Times.
-
Cause: Insufficient equilibration time or pH fluctuation.
-
Fix: Ensure the 10-minute re-equilibration step (30-40 min) is strictly followed. Check buffer pH daily.
-
References
-
Radhakrishnanand, P., et al. "A Precise RP-HPLC Method for the Estimation of Darifenacin in Bulk and Tablet Dosage Form."[5] International Journal of Pharmaceutical, Chemical, and Biological Sciences, vol. 1, no. 1, pp. 1-5.
-
Murthy, M. V., et al. "A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its impurities." TSI Journals: Analytical Chemistry, 2009.
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[3]
-
Simson Pharma. "this compound Technical Data Sheet (CAS 1391080-40-2)." Simson Pharma Limited.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 444031, Darifenacin." PubChem, National Library of Medicine.
Sources
Application Note: Preparation and Handling of Darifenacin N-oxide Stock Solutions for Research Applications
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation of Darifenacin N-oxide stock solutions. This compound is a primary metabolite of Darifenacin, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] The generation of reliable and reproducible data in pharmacological, metabolic, and analytical studies is critically dependent on the precise preparation and proper handling of stock solutions. This guide details the physicochemical properties of this compound, provides a validated step-by-step protocol for solubilization, and outlines best practices for storage, stability, and the preparation of subsequent working solutions.
Introduction: The Rationale for Precision
The N-oxide functional group introduces a highly polar N⁺-O⁻ bond, which typically enhances aqueous solubility compared to the parent tertiary amine.[3] However, like many complex organic molecules, this compound's solubility in aqueous buffers can be limited. Therefore, a robust protocol requires the use of an organic solvent to create a concentrated primary stock, which can then be diluted into aqueous media for final experiments. This application note establishes a standardized workflow to ensure the consistency and reliability of this compound solutions.
Physicochemical Properties & Material Characterization
A thorough understanding of the compound's properties is the foundation of a reliable protocol. This compound is commercially available as a high-purity reference standard, typically appearing as an off-white solid.[4][5]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1391080-40-2 | [2][4][5] |
| Molecular Formula | C₂₈H₃₀N₂O₃ | [2][4][5] |
| Molecular Weight | 442.6 g/mol | [2][4] |
| Physical State | Off-White Solid | [5] |
| Purity | ≥99% (Lab Grade) | [5] |
| Parent Drug | Darifenacin |[2] |
While specific solubility data for this compound is not widely published, the parent compound, Darifenacin, is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but sparingly soluble in aqueous solutions.[6] Given the polar nature of the N-oxide group, improved aqueous solubility over the parent compound is expected, but using an organic solvent for the initial stock solution remains the most reliable approach.[3]
Core Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a widely used solvent for in vitro and in vivo studies due to its high solubilizing power and miscibility with aqueous media.[7]
Required Equipment and Materials
-
This compound solid (≥99% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional)
-
Amber or opaque cryovials for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Step-by-Step Methodology
Step 1: Pre-Calculation of Required Mass The fundamental principle of preparing a stock solution from a solid is to accurately weigh the solute and dissolve it in a precise volume of solvent.[8][9] Use the following formula to determine the mass of this compound required:
Mass (mg) = Desired Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)
Example Calculation for 5 mL of a 10 mM Stock Solution:
-
Mass (mg) = 0.010 mol/L × 442.6 g/mol × 0.005 L × 1000 mg/g
-
Mass (mg) = 22.13 mg
Step 2: Weighing the Compound
-
Place a suitable weigh boat on the analytical balance and tare to zero.
-
Carefully weigh out the calculated mass (e.g., 22.13 mg) of this compound.
-
Expert Tip: Weighing the compound directly into a tared vial can minimize transfer loss. Record the exact mass weighed for precise concentration calculation.
-
Step 3: Dissolution
-
Quantitatively transfer the weighed this compound into the selected Class A volumetric flask (e.g., 5 mL).
-
Add approximately 70-80% of the final volume of anhydrous DMSO (e.g., 3.5-4.0 mL for a 5 mL final volume).
-
Causality: Adding a portion of the solvent first allows for effective mixing without accidentally overshooting the final volume mark. Anhydrous DMSO is critical to prevent the introduction of water, which can affect long-term stability.
-
-
Cap the flask and vortex vigorously for 1-2 minutes until the solid is fully dissolved. A clear, particulate-free solution should be observed.
-
If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes at room temperature.
-
Causality: Sonication uses ultrasonic waves to create micro-cavitations, which agitate the solution at a molecular level and accelerate the dissolution of stubborn particles.
-
Step 4: Final Volume Adjustment and Quality Check
-
Once the solute is completely dissolved, carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the volumetric flask.
-
Invert the sealed flask 10-15 times to ensure a homogenous solution.
-
Self-Validation: Visually inspect the solution against a bright light source to confirm the absence of any undissolved particulates. A properly prepared stock solution must be perfectly clear.
Storage, Stability, and Handling
The stability of the prepared stock solution is paramount for experimental reproducibility. N-oxides are generally stable at room temperature, but long-term storage requires specific conditions to prevent degradation.[3]
Table 2: Recommended Storage and Handling Guidelines
| Condition | Recommendation | Rationale |
|---|---|---|
| Primary Storage | -80°C in small, single-use aliquots. | Minimizes freeze-thaw cycles which can introduce moisture and promote degradation.[10] |
| Short-Term Storage | -20°C for up to 1 month. | Suitable for solutions that will be used relatively quickly.[10] |
| Light Exposure | Store in amber or opaque vials. | Protects the compound from potential photodegradation. |
| Handling | Thaw aliquots at room temperature and vortex briefly before use. Do not refreeze partially used aliquots. | Ensures homogeneity and prevents repeated temperature stress on the compound. |
While specific stability data for this compound in DMSO is not available, general guidelines for small molecules suggest that solutions stored at -80°C can be stable for at least 6 months.[10] It is recommended to perform a quality control check (e.g., HPLC-MS) if a stock has been stored for an extended period.
Workflow for Preparing Working Solutions
The concentrated stock solution must be diluted to a final "working" concentration in the appropriate experimental medium (e.g., cell culture media, buffer).
Dilution Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
Example Dilution Protocol
To prepare a 10 µM working solution for a cell-based assay from the 10 mM stock:
-
Calculation (C₁V₁ = C₂V₂):
-
C₁ (Stock Concentration) = 10 mM
-
C₂ (Working Concentration) = 10 µM = 0.010 mM
-
V₂ (Final Volume) = 2 mL
-
V₁ (Volume of Stock Needed) = (C₂ × V₂) / C₁ = (0.010 mM × 2 mL) / 10 mM = 0.002 mL or 2 µL
-
-
Procedure:
-
Dispense 1998 µL of the desired aqueous buffer or cell culture medium into a sterile tube.
-
Add 2 µL of the 10 mM this compound stock solution.
-
Vortex thoroughly to mix.
-
Expert Tip: To avoid precipitation, perform serial dilutions. For example, first dilute the 10 mM stock 1:100 to make a 100 µM intermediate solution, then dilute that 1:10 to reach the final 10 µM concentration. This gradual change in solvent composition is less likely to cause the compound to fall out of solution.[10] The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.[10]
-
References
-
Ado, K. L., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. [Link]
-
Kovalevich, J. & Lang, K. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
-
CUNY. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
-
Veeprho. (n.d.). This compound | CAS 1391080-40-2. [Link]
-
IndiaMART. (n.d.). 99% Darifenacin N Oxide Impurity. [Link]
-
Chemistry LibreTexts. (2022). 2.5: Preparing Solutions. [Link]
-
Impact Factor. (n.d.). Preparation and In-vitro Evaluation of Darifenacin HBr as Nanoparticles Prepared as Nanosuspension. [Link]
-
ResearchGate. (2000). Preparation and reactivity of some stable nitrile oxides and nitrones. [Link]
-
ResearchGate. (n.d.). Phase solubility diagram of the darifenacin-Hpβ-CD system. [Link]
-
Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions. [Link]
-
PubMed. (2013). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]
-
PubMed Central. (2020). Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine-Incorporated Silicone Rubber Coatings. [Link]
-
The Chemistry Blog. (2024). How To Make A Standard Solution. [Link]
-
ResearchGate. (2013). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. [Link]
-
ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
-
PubMed. (2003). Population pharmacokinetic modelling of darifenacin and its hydroxylated metabolite using pooled data.... [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]
-
YouTube. (2020). Solution-making strategies & practical advice. [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents.... [Link]
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- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound Impurity - SRIRAMCHEM [sriramchem.com]
- 5. indiamart.com [indiamart.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Note: A Robust LC-ESI-MS/MS Protocol for the Definitive Identification of Darifenacin N-oxide in Biological Matrices
Introduction and Scientific Rationale
Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, primarily prescribed for the treatment of overactive bladder (OAB). Following administration, Darifenacin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6 in the liver[1]. Understanding the metabolic fate of Darifenacin is critical for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring a comprehensive safety evaluation.
One of the significant metabolic pathways for compounds containing tertiary amine moieties, such as Darifenacin, is N-oxidation[2]. The formation of an N-oxide metabolite can alter the pharmacological activity, solubility, and excretion profile of the parent drug. Therefore, a reliable analytical method to identify and monitor Darifenacin N-oxide is indispensable for drug development programs.
This application note addresses the analytical challenge by leveraging the specificity and sensitivity of tandem mass spectrometry. The described LC-ESI-MS/MS method provides a definitive tool for identifying this compound, distinguishing it from the parent drug and other metabolites. The protocol is designed to be compliant with the principles outlined in regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), ensuring data integrity and reliability[3][4].
Principle of the Analytical Method
The core of this method is the coupling of High-Performance Liquid Chromatography (HPLC) for physical separation with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for detection.
-
Sample Preparation: A liquid-liquid extraction (LLE) step is employed to isolate Darifenacin and its N-oxide metabolite from the complex biological matrix (e.g., human plasma). This technique is chosen over simpler methods like protein precipitation because it yields a significantly cleaner sample extract, which is crucial for minimizing matrix effects and ensuring the longevity of the analytical column and MS interface[5][6].
-
Chromatographic Separation: A reversed-phase C18 column separates the analytes based on their hydrophobicity. The use of a gradient elution with an acidified mobile phase (containing formic acid) ensures sharp peak shapes and promotes efficient protonation of the analytes for positive ion ESI.
-
Detection and Identification: The mass spectrometer operates in positive ESI mode, which is highly effective for ionizing tertiary amines and their N-oxides. Detection is performed using Multiple Reaction Monitoring (MRM), where the specific precursor ion of each analyte is isolated and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is a unique molecular signature, providing exceptional selectivity and sensitivity for identification.
Detailed Experimental Protocol
Materials and Reagents
-
Darifenacin Hydrobromide reference standard (≥98% purity)
-
This compound reference standard (if available; if not, identification is based on predicted mass and fragmentation)
-
Internal Standard (IS): A stable isotope-labeled version of Darifenacin (e.g., Darifenacin-d6) is recommended for quantitative applications. For qualitative identification, a structurally similar compound can be used.
-
HPLC-grade Acetonitrile and Methanol
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (K2EDTA as anticoagulant)
-
Extraction Solvent: Diethyl ether and Dichloromethane (80:20, v/v)[7]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to efficiently extract the analytes while removing proteins and phospholipids that can interfere with the analysis.
-
Aliquot: In a 2.0 mL polypropylene tube, add 200 µL of the plasma sample.
-
Internal Standard (IS) Spiking: Add 25 µL of the IS working solution (e.g., 100 ng/mL in 50% methanol) to all samples except for the double blank.
-
Alkalinization: Add 50 µL of 0.1 M sodium hydroxide solution to each tube to basify the sample. This ensures that Darifenacin and its N-oxide are in their neutral, more organic-soluble form. Vortex for 10 seconds.
-
Extraction: Add 1.0 mL of the extraction solvent (Diethyl ether: Dichloromethane, 80:20 v/v).
-
Vortex & Centrifuge: Cap the tubes and vortex vigorously for 2 minutes. Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
Caption: High-level LC-MS/MS analytical workflow.
Table 1: Optimized LC-MS/MS Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| HPLC System | Agilent 1290 Infinity II or equivalent | Provides high pressure capabilities for efficient separation. |
| Analytical Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) | C18 chemistry offers excellent retention for the analytes; small particle size enhances resolution. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes analyte protonation for positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing speed and efficiency. |
| Injection Volume | 5 µL | Minimizes potential column overload while providing sufficient sensitivity. |
| Gradient Elution | ||
| 0.0 - 1.0 min | 10% B | Allows for analyte focusing at the head of the column. |
| 1.0 - 5.0 min | 10% to 90% B | Gradient ensures elution of both the more polar N-oxide and the parent drug. |
| 5.0 - 6.0 min | Hold at 90% B | Washes the column of late-eluting components. |
| 6.1 - 8.0 min | Return to 10% B | Re-equilibration for the next injection. |
| Mass Spectrometry | ||
| MS System | Agilent 6470 Triple Quadrupole or equivalent | A sensitive and robust platform for targeted analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is ideal for polar, non-volatile molecules; positive mode effectively ionizes the basic nitrogen atoms. |
| Gas Temperature | 300 °C | Optimizes solvent desolvation. |
| Gas Flow | 9 L/min | Assists in desolvation and ion transport. |
| Nebulizer Pressure | 30 psi | Creates a fine aerosol for efficient ionization. |
| Capillary Voltage | 3500 V | Potential difference driving the ESI process. |
| MRM Transitions | ||
| Darifenacin | 427.2 → 198.1 | [M+H]⁺ precursor to a stable, specific product ion. |
| This compound | 443.2 → 427.2 | [M+O+H]⁺ precursor, with fragmentation via loss of oxygen ([M+H-16]⁺). |
| this compound (Confirmatory) | 443.2 → 198.1 | A secondary transition for confirmation, assuming the core structure fragments similarly. |
Data Interpretation and Expected Results
Identification Criteria: The presence of this compound in a sample is confirmed by a chromatographic peak at the expected retention time that exhibits both the primary (443.2 → 427.2) and confirmatory (443.2 → 198.1) MRM transitions. The retention time of the N-oxide is expected to be slightly earlier than that of the parent Darifenacin due to the increased polarity from the oxygen atom.
Fragmentation Pathway: The primary fragmentation of Darifenacin involves the cleavage of the bond between the pyrrolidine ring and the ethyl chain. For this compound, the most characteristic fragmentation in a collision cell is the neutral loss of an oxygen atom, reverting it to the protonated parent drug ion. This loss of 16 Da is a strong indicator of an N-oxide metabolite.
Caption: Proposed fragmentation pathway for this compound.
Method Validation and Trustworthiness
While this note focuses on identification, any application for quantitative purposes must be fully validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).[7] This ensures the method is trustworthy and fit for its intended purpose.
Table 2: Key Bioanalytical Method Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analytes. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and analyte concentration. | r² ≥ 0.99; calibration standards must be within ±15% of nominal (±20% at LLOQ).[7] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response ≥ 5x blank response; Accuracy within 80-120%, Precision ≤ 20% CV.[7] |
| Accuracy | The closeness of measured values to the nominal concentration. | Mean concentration within ±15% of nominal for QC samples (±20% at LLOQ).[7] |
| Precision | The closeness of replicate measurements. | %CV should not exceed 15% for QC samples (20% at LLOQ).[7] |
| Stability | To evaluate analyte stability under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
The LC-ESI-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the identification of this compound in biological matrices. The combination of efficient sample preparation, optimized chromatographic separation, and specific MRM-based detection allows for the confident identification of this key metabolite. This protocol serves as a foundational tool for researchers in pharmacology, drug metabolism, and clinical development, enabling a deeper understanding of the disposition of Darifenacin.
References
-
IT Medical Team. (n.d.). Bioanalytical method development and validation of Darifenacin in. Retrieved from [Link]
-
ResearchGate. (2012). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst. Retrieved from [Link]
-
PubMed. (2012). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Retrieved from [Link]
-
PubMed. (2024). LC-ESI(±)-LTQ MSn-Based Metabolomic Profiling of Coffee: Fragmentation Pathways for Identification of Major Polar Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed fragmentation pathways of daidzin by LC–ESI–MS n. Retrieved from [Link]
- Google Patents. (2010). Process for preparation of darifenacin and intermediates used in the process.
-
U.S. Food and Drug Administration. (2008). Guidance on Darifenacin Hydrobromide. Retrieved from [Link]
-
ResearchGate. (2016). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Retrieved from [Link]
-
ResearchGate. (2022). Preparation and In-vitro Evaluation of Darifenacin HBr as Nanoparticles Prepared as Nanosuspension. Retrieved from [Link]
-
Impact Factor. (n.d.). Preparation and In-vitro Evaluation of Darifenacin HBr as Nanoparticles Prepared as Nanosuspension. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Development and Validation of a Discriminating Dissolution Method for Darifenacin Extended-Release Tablets. Retrieved from [Link]
-
National Institutes of Health. (2023). Darifenacin - LiverTox - NCBI Bookshelf. Retrieved from [Link]
-
SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]
-
MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
-
New Drug Approvals. (2017). Darifenacin Hydrobromide. Retrieved from [Link]
-
ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]
-
Acta Pharmaceutica Sciencia. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[8][9] triazolo[4,3-a]quinoxaline by in vitro rat. Retrieved from [Link]
-
GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
Sources
- 1. Darifenacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medipol.edu.tr [medipol.edu.tr]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 5. gcms.cz [gcms.cz]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Resolution Optimization for Darifenacin & N-Oxide
Subject: Advanced Chromatographic Separation of Darifenacin and its N-Oxide Impurity Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist (Separation Science Division)
The Challenge: The "Critical Pair" Mechanism
Welcome to the technical support center. You are likely here because your Darifenacin peak is co-eluting with, or showing poor resolution from, its N-oxide degradation product (Darifenacin N-oxide).
The Science of the Separation: To resolve this pair, you must exploit the specific structural differences between a tertiary amine (Darifenacin) and its N-oxide derivative.
-
Darifenacin (Parent): A lipophilic tertiary amine (pKa ~9.0). In typical Reverse Phase (RP) conditions (pH < 8), it is protonated (
) and interacts strongly with the C18 stationary phase via hydrophobic interaction. It also engages in cation-exchange with residual silanols, often causing tailing. -
This compound (Impurity): The oxidation of the nitrogen introduces a permanent dipole. While still basic, the N-oxide oxygen creates a region of high electron density. It is significantly more polar than the parent, meaning it typically elutes earlier (lower
).
Why Resolution Fails:
Resolution (
Critical Method Parameters (CMP)
Before altering your method, review these three pillars. These are the primary levers for separating this specific pair.
A. pH Control (The Primary Lever)
-
Low pH (2.5 – 3.5): Both species are protonated. Separation is driven purely by hydrophobicity. This is the most robust region for this pair.
-
Neutral pH (6.5 – 7.5): Darifenacin begins to deprotonate (fractionally), increasing retention variation. The N-oxide remains polar. This range offers high selectivity but lower robustness; slight pH drifts can cause massive retention time shifts.
B. Column Selection (Stationary Phase)
-
Standard C18: Often insufficient if not fully end-capped.
-
Polar-Embedded / Phenyl-Hexyl: Recommended. These phases provide "orthogonal selectivity." The pi-pi interactions (Phenyl) or polar groups interact uniquely with the N-oxide oxygen, pulling it away from the parent peak.
C. Organic Modifier
-
Methanol (MeOH): Preferred over Acetonitrile (ACN). MeOH is a protic solvent; it can hydrogen bond with the N-oxide oxygen, altering its solvation shell and retention time distinctively from the parent amine.
Troubleshooting Guide (Q&A)
Q1: My N-oxide peak is "riding" on the front of the Darifenacin peak. How do I pull them apart?
Diagnosis: Insufficient polarity contrast. Solution: Switch your organic modifier ratio. If you are using 100% ACN, introduce Methanol (e.g., 50:50 ACN:MeOH). The protic nature of methanol will interact with the N-oxide, typically decreasing its retention relative to the parent, thereby increasing resolution (
).
Q2: The Darifenacin peak is tailing badly (
Diagnosis: Secondary silanol interactions. The protonated amine is sticking to the silica backbone. Solution:
Add a Competitive Base: Add 5–10 mM Triethylamine (TEA) to your mobile phase (if using UV detection). TEA saturates the silanol sites.
Increase Buffer Strength: Move from 10 mM to 25 mM Phosphate buffer to suppress ion-exchange effects.
Q3: I see the N-oxide in my standard, but it disappears in the sample matrix.
Diagnosis: Thermal degradation or Matrix Suppression. Solution: N-oxides are thermally labile. If your column oven is >50°C, the N-oxide may be reverting to the amine or degrading (Cope elimination). Lower the temperature to 30–35°C.
Step-by-Step Optimization Protocol
Objective: Achieve
Phase 1: The "Golden Standard" Scout
Start with these conditions. They are derived from validated stability-indicating methods.
| Parameter | Setting | Rationale |
| Column | C18 or Phenyl-Hexyl (150 x 4.6 mm, 3-5 µm) | Phenyl adds selectivity for the N-oxide dipole. |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 3.0) | Suppresses silanol activity; keeps amine protonated. |
| Mobile Phase B | Acetonitrile : Methanol (50:50) | MeOH aids N-oxide selectivity; ACN keeps pressure low. |
| Flow Rate | 1.0 mL/min | Standard mass transfer. |
| Temp | 30°C | Prevents thermal degradation of N-oxide. |
| Gradient | 20% B to 80% B over 15 mins | Generic scouting gradient. |
Phase 2: Resolution Tuning
If Phase 1 yields
-
Lock Retention: Identify the %B where Darifenacin elutes.
-
Isocratic Switch: Convert to an isocratic method at 5-10% less organic than the elution point.
-
pH Fine Tuning: Adjust aqueous buffer pH in 0.2 increments. Note: For N-oxides, lower pH usually improves peak shape but may reduce selectivity if the column is not stable.
Visualizing the Decision Logic
Use this flowchart to diagnose resolution failures in your current experiment.
Figure 1: Decision tree for troubleshooting Darifenacin/N-Oxide co-elution. Follow the path based on peak symmetry and retention behavior.
References
-
BenchChem. (2025).[1] Unveiling the Stability of (+-)-Darifenacin: An In-depth Analysis of Degradation Under Stress. Retrieved from
-
Srinivas, K., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin. TSI Journals. Retrieved from
-
RSC Advances. (2016). Identification and structural elucidation of process impurities and stress degradants in darifenacin hydrobromide. Royal Society of Chemistry. Retrieved from
-
PubChem. (2025).[2] Darifenacin Compound Summary. National Library of Medicine. Retrieved from [3]
Sources
Technical Support Center: Stabilizing Darifenacin Solutions
Prepared by: Gemini, Senior Application Scientist
Last Updated: 2026-02-05
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Darifenacin. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a critical challenge in handling this molecule: its susceptibility to oxidative degradation in solution. Forced degradation studies confirm that while Darifenacin is generally stable under thermal, photolytic, and aqueous hydrolysis conditions, it is particularly vulnerable to oxidation.[1][2] This guide is designed to help you understand the root causes of this instability and provide actionable strategies to preserve the integrity of your Darifenacin solutions.
Part 1: Understanding the Instability of Darifenacin
This section addresses the fundamental questions about why Darifenacin degrades.
FAQ 1: My Darifenacin stock solution is turning a yellowish-brown color. What is happening?
Answer:
The discoloration you are observing is a classic indicator of chemical degradation, specifically oxidation. Darifenacin's molecular structure contains two key functional groups that are susceptible to oxidative attack: a tertiary amine within a pyrrolidine ring and a dihydrobenzofuran moiety.[3][4]
Forced degradation studies have shown that Darifenacin readily degrades when exposed to oxidizing agents like hydrogen peroxide (H₂O₂).[5] The primary degradation product identified under such stress is the N-oxide derivative, where an oxygen atom attaches to the nitrogen in the pyrrolidine ring.[1][2] This structural change alters the molecule's chromophore, leading to the absorption of visible light and the appearance of color.
dot graph "Darifenacin_Oxidation" { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9]; graph [bgcolor="#F1F3F4", label="Simplified Darifenacin Oxidation Pathway", fontcolor="#202124", fontsize=12, pad="0.5"];
// Nodes D [label="Darifenacin\n(Tertiary Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; O [label="Oxidizing Agent\n(e.g., H₂O₂, O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,1.5!"]; N_Oxide [label="Darifenacin N-Oxide\n(Primary Degradant)", fillcolor="#FBBC05", fontcolor="#202124", pos="1.25,0!"];
// Edges D -> N_Oxide [label=" Oxidation of\ntertiary amine[6]", color="#5F6368"]; O -> N_Oxide [label=" Supplies\noxygen", color="#5F6368"]; } endom Caption: Oxidation of Darifenacin's tertiary amine to form the N-oxide degradant.
FAQ 2: What specific factors can trigger or accelerate this oxidative degradation?
Answer:
Several factors can initiate or speed up the oxidation of Darifenacin in solution. Understanding these is the first step toward prevention.
-
Dissolved Oxygen: Atmospheric oxygen dissolved in your solvent is a primary culprit. The process can be slow but is persistent.
-
Peroxide Impurities: Many common laboratory solvents and pharmaceutical excipients can contain trace amounts of hydroperoxide impurities, which are potent oxidizing agents.[7] These impurities can react directly with the tertiary amine of Darifenacin.[7]
-
Trace Metal Ions: Transition metal ions (e.g., Fe²⁺, Cu²⁺) are powerful catalysts for oxidation.[8] They can facilitate the formation of highly reactive free radicals from dissolved oxygen or peroxides, which then attack the Darifenacin molecule.[9][10]
-
Light Exposure: While Darifenacin is relatively stable under photolytic conditions, prolonged exposure to high-intensity light, especially UV, can sometimes generate reactive oxygen species in the solution, contributing to degradation.[5]
-
pH: The oxidation of tertiary amines is pH-dependent. The reaction is generally slower when the amine is protonated (at lower pH) and more favorable in its free base form (at neutral to higher pH).[7]
Part 2: Troubleshooting and Proactive Stabilization Strategies
This section provides a question-and-answer guide to solving and preventing degradation issues during your experiments.
Q1: I suspect my solution is degrading. How can I confirm this and quantify the loss of active Darifenacin?
Answer:
Visual inspection (color change) is a good first indicator, but quantitative analysis is necessary to confirm degradation and assess the purity of your solution. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.
This method should be able to separate the intact Darifenacin peak from its degradation products, including the N-oxide. A typical experimental setup is detailed in the protocols section below. By running a freshly prepared standard and your aged sample, you can accurately determine the percentage of Darifenacin remaining and the relative amount of impurities formed.
Q2: What immediate steps can I take to minimize degradation when preparing a new Darifenacin solution?
Answer:
To proactively protect your solution, you should focus on removing the key triggers of oxidation.
dot graph "Troubleshooting_Workflow" { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4", label="Proactive Stabilization Workflow", fontcolor="#202124", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Start: Prepare Darifenacin Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q1 [label="Is the solvent deoxygenated?\n(e.g., N₂ sparging)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Action: Sparge solvent with\ninert gas (N₂ or Ar) for 15-30 min[11]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q2 [label="Are antioxidants / chelators included?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Action: Add appropriate stabilizers\n(e.g., BHT, EDTA) to the formulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q3 [label="Is the solution pH controlled?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Action: Use a buffer system to maintain\na slightly acidic pH (e.g., pH 4-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Store protected from light\nat recommended temperature (-20°C)[12][13]", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Start -> Q1; Q1 -> Step1 [label="No"]; Q1 -> Q2 [label="Yes"]; Step1 -> Q2; Q2 -> Step2 [label="No"]; Q2 -> Q3 [label="Yes"]; Step2 -> Q3; Q3 -> Step3 [label="No"]; Q3 -> End [label="Yes"]; Step3 -> End; } endom Caption: A logical workflow for preparing a stable Darifenacin solution.
Recommended Actions:
-
Deoxygenate Your Solvent: Before dissolving the Darifenacin, purge or sparge your chosen solvent with an inert gas like nitrogen or argon for at least 15 minutes.[11] This displaces the dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, handle the solid and prepare the solution in a glove box or under a blanket of inert gas to prevent re-exposure to air.[11]
-
Use High-Purity Solvents: Use fresh, HPLC-grade or equivalent solvents to minimize the presence of peroxide impurities.
-
Protect from Light: Store the solution in amber vials or wrap the container in foil to shield it from light.
-
Control Temperature: Prepare and store solutions at recommended temperatures. For long-term storage, -20°C is advised.[12][13]
Q3: My application requires long-term solution stability. Are there chemical stabilizers I can add to the formulation?
Answer:
Yes, incorporating chemical stabilizers is a highly effective strategy. A combination approach that targets different aspects of the oxidation pathway is often most successful.
-
Antioxidants (Radical Scavengers): These molecules preferentially react with and neutralize free radicals, terminating the oxidative chain reaction.
-
Examples: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Ascorbic Acid, Sodium Metabisulfite.
-
Mechanism: They donate a hydrogen atom or an electron to the reactive radical, forming a stable radical that does not propagate the chain reaction.[8]
-
-
Chelating Agents: These compounds bind to trace metal ions, inactivating their catalytic activity.[8][14]
Data Summary: Recommended Starting Concentrations for Stabilizers
| Stabilizer Type | Example | Typical Starting Concentration (w/v) | Primary Function |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Free radical scavenger |
| Antioxidant | Ascorbic Acid (Vitamin C) | 0.05% - 0.2% | Oxygen scavenger, reducing agent |
| Chelating Agent | Disodium EDTA | 0.01% - 0.05% | Sequesters catalytic metal ions |
Note: These are typical starting ranges. The optimal concentration must be determined experimentally for your specific formulation and storage conditions.
Part 3: Key Experimental Protocols
This section provides step-by-step methodologies for essential experiments.
Protocol 1: Forced Oxidative Degradation Study
This protocol is used to rapidly assess the oxidative liability of Darifenacin and test the efficacy of stabilizing agents.
Objective: To intentionally degrade Darifenacin using an oxidizing agent and observe the protective effect of antioxidants.
Materials:
-
Darifenacin Hydrobromide
-
Solvent (e.g., 50:50 Methanol:Water)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Stabilizers for testing (e.g., BHT, Disodium EDTA)
-
HPLC system with a C8 or C18 column
Procedure:
-
Prepare Stock Solutions:
-
Control: Prepare a 1 mg/mL solution of Darifenacin in the solvent.
-
Stabilized: Prepare a 1 mg/mL solution of Darifenacin in the solvent containing the desired concentration of your test stabilizer (e.g., 0.1% BHT and 0.05% EDTA).
-
-
Initiate Degradation:
-
To an aliquot of the Control solution, add 3% H₂O₂ to achieve a final H₂O₂ concentration of 0.3%.
-
To an aliquot of the Stabilized solution, add the same amount of 3% H₂O₂.
-
-
Incubate: Store both solutions at room temperature, protected from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each solution.
-
Quench (Optional but Recommended): If necessary, the reaction can be stopped by adding a small amount of an oxygen scavenger like sodium sulfite.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the remaining percentage of Darifenacin and the area of the N-oxide degradant peak.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to separate Darifenacin from its primary oxidative degradant.
Objective: To quantify Darifenacin and its N-oxide impurity.
Table: Example Chromatographic Conditions
| Parameter | Specification |
| Column | C8 (e.g., Prodigy C8, 250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Isocratic mixture of Buffer and Organic Solvent (e.g., 35:65 v/v of 0.05M Ammonium Acetate pH 7.2 and Methanol/Acetonitrile)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temp. | 25°C[5] |
| Detection | UV at 215 nm[5] |
| Injection Vol. | 10 µL |
| Diluent | Methanol:Water (1:1 v/v)[5] |
Note: This is an example method. Method development and validation are required for specific applications.
References
-
(2020). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available from: [Link]
-
Darifenacin. PubChem, National Institutes of Health. Available from: [Link]
-
Darifenacin Hydrobromide. PubChem, National Institutes of Health. Available from: [Link]
-
(2014). Development and Validation of a Discriminating Dissolution Method for Darifenacin Extended-Release Tablets. ResearchGate. Available from: [Link]
-
(2023). Zinc Oxide Nanostructured-Based Sensors for Anodic Stripping Voltammetric Determination of Darifenacin. ResearchGate. Available from: [Link]
-
Gabrič, A. et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC, National Institutes of Health. Available from: [Link]
-
Kumar, A. et al. (2013). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, Royal Society of Chemistry. Available from: [Link]
-
Waterman, K. C., & Adami, R. C. (2001). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate. Available from: [Link]
-
Kumar, A. et al. (2024). Role of Antioxidant Supplementation in Enhancing Chelation Therapy for Lead-Induced Oxidative Stress in Rats. PMC, National Institutes of Health. Available from: [Link]
-
Kontoghiorghes, G. J. (2024). Development of Iron-Chelating/Antioxidant Nutraceuticals and Natural Products as Pharmaceuticals for Clinical Use in Diseases with Free Radical Pathologies. ResearchGate. Available from: [Link]
-
Zadeh, E. G. (2012). How to prevent/minimize rapid air oxidation or arylamine.... ResearchGate. Available from: [Link]
-
El-Bagary, R. et al. (2019). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. Available from: [Link]
- Rochelle, G. T. et al. (2012). Oxidation inhibitors for amine degradation. Google Patents.
-
Tuntiwachwuttikul, P. et al. (2023). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. MDPI. Available from: [Link]
-
Waterman, K. C., & Adami, R. C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Semantic Scholar. Available from: [Link]
-
de Souza, J. et al. (2020). The application of pharmaceutical quality by design concepts to evaluate the antioxidant and antimicrobial properties of a preservative system including desferrioxamine. PMC, PubMed Central. Available from: [Link]
-
Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. Semantic Scholar. Available from: [Link]
-
Waterman, K. C., & Adami, R. C. (2001). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate. Available from: [Link]
-
Chen, E. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. Office of Scientific and Technical Information, U.S. Department of Energy. Available from: [Link]
-
Allen, L. V. (2008). Antioxidants. ResearchGate. Available from: [Link]
-
Neves, C. M. B. et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. Available from: [Link]
-
Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. The application of pharmaceutical quality by design concepts to evaluate the antioxidant and antimicrobial properties of a preservative system including desferrioxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Darifenacin N-Oxide Peak Tailing
Topic: Troubleshooting HPLC Peak Tailing for Darifenacin N-Oxide Ticket ID: DAR-NOX-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This compound is a polar, oxidative metabolite/impurity of Darifenacin. Unlike the parent compound (a tertiary amine), the N-oxide moiety introduces unique challenges: high polarity, potential thermal instability, and susceptibility to severe secondary interactions with free silanols.
This guide addresses the root causes of peak tailing—primarily silanol activity and thermal degradation —and provides validated protocols to resolve them.
Module 1: The Diagnostic Hub (Root Cause Analysis)
Q: Why is my this compound peak tailing while other impurities look fine?
A: The tailing is likely caused by "Secondary Silanol Interactions."[1][2] Darifenacin contains a tertiary amine.[3] When oxidized to the N-oxide, the molecule remains basic but becomes significantly more polar.
-
The Mechanism: Silica-based columns contain residual silanol groups (Si-OH).[2] At pH > 3.5, these silanols ionize to Si-O⁻.
-
The Interaction: The positively charged nitrogen (or the polarized N-O bond) of this compound engages in ion-exchange interactions with these negative silanols.
-
The Result: A mixed-mode retention mechanism (Hydrophobic + Ion Exchange) causes the tailing edge.
Visualization: The Silanol Effect
Figure 1: Mechanism of secondary silanol interactions causing peak tailing.
Module 2: Mobile Phase Optimization (The Chemical Fix)
Q: What is the most effective mobile phase adjustment to suppress tailing?
A: You must suppress the ionization of either the silanols or the analyte.
Strategy A: Low pH Suppression (Recommended for Standard C18)
-
Logic: Lowering pH below 3.0 protonates the silanols (Si-OH), rendering them neutral and preventing ion-exchange.
-
Protocol: Use a Phosphate Buffer at pH 2.5 – 3.0.
-
Additive: If tailing persists, add Triethylamine (TEA) .[3] TEA acts as a "sacrificial base," binding to silanols more strongly than your analyte.
Strategy B: High pH Operation (Requires Hybrid Column)
-
Logic: At pH > 10, the amine functionality of Darifenacin is deprotonated (neutral), eliminating the electrostatic attraction.
-
Warning: Only use this with hybrid silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to dissolution.
Experimental Protocol: "Gold Standard" Buffer Preparation
| Component | Concentration | Role | Preparation Note |
| KH₂PO₄ | 20–50 mM | Primary Buffer | Dissolve salt in water before adding organic. |
| Triethylamine (TEA) | 0.1% (v/v) | Silanol Blocker | Add to aqueous phase.[3] Crucial: Adjust pH after adding TEA. |
| Phosphoric Acid | q.s. to pH 2.5 | pH Adjuster | Dropwise addition. Monitor with calibrated pH meter. |
Technical Note: Avoid using Acetate or Formate buffers if possible; their buffering capacity at pH 2.5 is weak compared to Phosphate. If LC-MS is required, use Ammonium Formate adjusted to pH 3.0, but expect slightly worse tailing than Phosphate.
Module 3: Column Selection (The Hardware Fix)
Q: Is my column the problem?
A: If you are using a "Type A" (older, acidic) silica column, yes. N-oxides require highly inert surfaces.
Recommended Column Chemistries
-
Base-Deactivated Silica (BDS): These undergo rigorous end-capping to cover free silanols.
-
Hybrid Particles (BEH/XBridge): These have ethylene bridges in the silica matrix, reducing the population of surface silanols significantly.
-
Embedded Polar Group (EPG): Columns with an embedded polar group (like an amide) shield the silanols via a "water layer" effect.
Comparison of Column Types for N-Oxides
| Column Type | Mechanism | Suitability | Risk Factor |
| Traditional C18 | Hydrophobic | Low | High silanol activity = Severe Tailing. |
| End-Capped C18 | Hydrophobic + Shielded | Medium | Good, but requires low pH mobile phase. |
| Hybrid (High pH) | Hydrophobic + Stable | High | Allows pH 10 operation (Sharpest peaks). |
| Polar Embedded | Shielding Effect | High | Excellent for polar N-oxides; unique selectivity. |
Module 4: Thermal Instability (The Hidden Variable)
Q: My peak is broad/tailing, but also splitting. Could it be temperature?
A: Yes. Amine N-oxides are thermally labile. They can undergo Cope Elimination or deoxygenation at high temperatures.
-
Symptom: "On-column degradation" often looks like a saddle-shaped peak or severe tailing (a bridge between the N-oxide and the parent amine peak).
-
Troubleshooting Step: If you are running at >40°C to lower backpressure, reduce the column oven temperature to 25°C or 30°C .
-
Verification: Inject the sample at 25°C and 50°C. If the peak shape degrades significantly at 50°C, the issue is thermal instability, not just silanol interactions.
Module 5: Troubleshooting Workflow
Follow this decision tree to systematically isolate the issue.
Figure 2: Systematic troubleshooting workflow for N-oxide peak tailing.
References
-
United States Pharmacopeia (USP). USP General Chapter <621> Chromatography. (Standard guidelines for system suitability and tailing factors).
-
McCalley, D. V. (2010). Analysis of the tertiary amine-N-oxides by HPLC: Reducing peak tailing. Journal of Chromatography A. (Seminal work on silanol suppression for basic compounds).
-
Phenomenex Technical Notes. Troubleshooting Peak Tailing for Basic Compounds. (Industry standard protocols for TEA usage and pH adjustment). Link
-
Srinivas, K., et al. (2010). Synthesis and characterization of novel and potential impurities of darifenacin.[4] ResearchGate. (Specific context on Darifenacin impurity profiling).
-
PubChem. Darifenacin Hydrobromide Compound Summary. (Chemical structure and pKa data verification). Link
Sources
Technical Support Center: Stability of Darifenacin N-oxide in Acetonitrile Diluent
This technical guide provides in-depth information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals working with Darifenacin N-oxide. The focus is on understanding and mitigating stability issues when using acetonitrile as an analytical diluent.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and analysis of this compound.
Q1: What is this compound, and why is its stability in solution critical?
A: this compound is a primary metabolite and a known oxidative degradation product of Darifenacin.[1][2][3][4] Darifenacin itself is susceptible to oxidation, leading to the formation of the N-oxide by modification of the tertiary amine on the pyrrolidine ring.[1][2][4]
Accurate quantification of this compound is critical for several reasons:
-
Impurity Profiling: Regulatory bodies like the FDA and EMA require strict monitoring and characterization of impurities in active pharmaceutical ingredients (APIs).[5][6]
-
Stability-Indicating Methods: An analytical method must be able to separate and accurately quantify the API from its degradation products to be considered "stability-indicating."[5]
-
Metabolic Studies: In pharmacokinetic studies, understanding the concentration of metabolites like the N-oxide is essential.
If this compound is unstable in the analytical diluent (e.g., your HPLC autosampler vial), its measured concentration will decrease over time, leading to inaccurate results. This can mask the true extent of degradation in a stability study or lead to erroneous metabolic profiles.
Q2: Acetonitrile is a standard diluent for reversed-phase HPLC. Is it suitable for this compound?
A: Acetonitrile is an excellent starting point and a widely used diluent in reversed-phase chromatography due to its favorable UV transparency, miscibility with water, and ability to dissolve a wide range of compounds.[7][8] For this compound, pure HPLC-grade acetonitrile is generally a good choice for dissolving the reference standard and preparing stock solutions.
However, the term "stability" is highly dependent on the experimental conditions. While acetonitrile is aprotic and relatively inert, the stability of the N-oxide can be compromised by factors such as the presence of trace water, pH of any aqueous component, exposure to light, and temperature. The N-O bond is inherently polar and can be susceptible to reduction back to the parent amine, Darifenacin.
Q3: My this compound peak area is decreasing during an HPLC sequence. What are the potential chemical reasons for this instability in an acetonitrile diluent?
A: A decreasing peak area for this compound, especially when the Darifenacin peak may be increasing, strongly suggests the N-oxide is converting back to its parent form. This is a reductive process. Several factors, even in high-purity acetonitrile, can facilitate this:
-
Trace Contaminants: Trace metals in the diluent, vials, or from the HPLC system can catalyze reduction.
-
Photochemical Reactions: While Darifenacin is relatively photostable, the N-oxide may be more sensitive.[9] UV light, including ambient lab light, can generate radicals in the solvent, which may promote degradation.[10] Using amber or UV-protected vials is a crucial preventative step.
-
pH Effects: If your diluent is not 100% acetonitrile but an aqueous-organic mixture (e.g., matching the mobile phase), the pH is critical. While specific data on this compound is limited, N-oxides in general can exhibit pH-dependent stability.
-
Temperature: Elevated temperatures in the autosampler can accelerate degradation reactions.
The diagram below illustrates the relationship between Darifenacin and its N-oxide, highlighting the potential reversion pathway that can occur in solution.
Caption: Reversible relationship between Darifenacin and its N-oxide.
Troubleshooting Guide: Inconsistent this compound Peak Response
Use this guide to systematically diagnose and resolve issues related to the instability of this compound during analysis.
Troubleshooting Workflow
The following workflow provides a logical sequence of steps to identify the root cause of instability.
Caption: Systematic workflow for troubleshooting N-oxide instability.
Summary of Potential Causes and Solutions
| Observation | Potential Cause | Recommended Action |
| Peak area decreases consistently over a multi-hour sequence. | Analyte Instability: The N-oxide is degrading in the autosampler vial. | 1. Lower the autosampler temperature to 4-10 °C. 2. Use UV-protected (amber) vials. 3. Prepare samples in smaller batches and add them to the sequence just before injection. 4. If using an aqueous-organic diluent, ensure the pH is controlled and assess stability at that pH. |
| The first injection of a freshly prepared standard is lower than expected. | Stock Solution Degradation: The primary stock solution used for dilution is no longer at its nominal concentration. | 1. Prepare a fresh stock solution from solid reference material. 2. Store stock solutions at -20 °C or below in tightly sealed containers. 3. Qualify the stability of the stock solution over its intended use period. |
| All peaks in the chromatogram, including the internal standard, are decreasing in area. | Systemic HPLC Issue: The problem is likely with the instrument (e.g., injector partial clog, pump seal failure, detector lamp issue). | 1. Run a system suitability test with a stable compound. 2. Check for system pressure fluctuations. 3. Verify injector precision and accuracy. |
| A new peak appears and grows over time, with a retention time matching Darifenacin. | Reductive Reversion: The N-oxide is being reduced back to the parent drug. | This confirms a chemical stability issue. Follow all actions for "Analyte Instability." Consider preparing standards in 100% acetonitrile if currently using an aqueous mix, as water can participate in redox reactions. |
Experimental Protocols
These protocols provide a framework for assessing stability and ensuring reliable analysis.
Protocol 3.1: Short-Term Stability Assessment in Diluent
Objective: To determine the stability of this compound in your chosen analytical diluent over a typical HPLC sequence duration.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
Calibrated analytical balance and volumetric flasks
-
HPLC system with UV detector
-
UV-protected (amber) HPLC vials
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of ~1 mg/mL. Sonicate briefly if needed.
-
Prepare Working Standard: Dilute the stock solution with acetonitrile to a final concentration relevant to your assay (e.g., 10 µg/mL).
-
Initial Analysis (T=0): Immediately transfer the working standard to three separate amber HPLC vials. Inject each vial onto the HPLC system and record the peak area. The average of these three injections will serve as your baseline (100%) value.
-
Incubate Samples: Place the vials in the autosampler set to your typical operating temperature (e.g., 25 °C).
-
Time-Point Analysis: Re-inject from each vial at regular intervals (e.g., T=2, 4, 8, 12, and 24 hours).
-
Data Analysis: Calculate the percentage of the initial peak area remaining at each time point. Plot the average % remaining vs. time. A loss of >2% is typically considered significant and indicates a stability issue that must be addressed.
Protocol 3.2: Recommended Starting HPLC Conditions
This method is based on typical conditions reported for the analysis of Darifenacin and its impurities and serves as a robust starting point.[11][12]
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile | Strong organic solvent with good elution properties and UV transparency.[8] |
| Gradient | 70% A / 30% B, hold for 2 min; linear to 30% A / 70% B over 10 min; hold for 3 min | A standard gradient to separate the more polar N-oxide from the parent drug. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 215 nm | Wavelength suitable for detecting the analytes. |
| Injection Vol. | 10 µL | Adjust based on concentration and detector response. |
| Diluent | Acetonitrile | As discussed, assess stability. If instability is confirmed, an Acetonitrile/Mobile Phase A mix (e.g., 50:50) may be tried, but stability must be re-verified. |
References
-
RSC Publishing. (n.d.). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst. Retrieved from [Link]
-
Rajeshwari, T., & Shailaja, B. (2018). Stability Indicating Forced Degradation Studies. RJPT. Retrieved from [Link]
-
El-Bagary, R. I., et al. (2018). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. Retrieved from [Link]
-
Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Srinivasu, K., et al. (2020). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Retrieved from [Link]
-
Mohan, S. (2019). A comprehensive review on analytical methods for darifenacin hydrobromide in various Pharmaceutical dosage form. IJPBS. Retrieved from [Link]
-
Veeprho. (n.d.). Darifenacin Bromo Impurity | CAS 127264-14-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Darifenacin. PubChem. Retrieved from [Link]
-
Chromatography Forum. (2023). Acetonitrile stability as a mobile phase. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 1391080-40-2. Retrieved from [Link]
-
LGC Standards. (n.d.). Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. Chromatography Online. Retrieved from [Link]
-
TSI Journals. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. Retrieved from [Link]
-
Rudakov, O. B., & Vostrov, I. A. (2018). Acetonitrile as Tops Solvent for Liquid Chromatography and Extraction. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Darifenacin-impurities. Retrieved from [Link]
-
EnPress Journals. (n.d.). Acetonitrile as Tops Solvent for Liquid Chromatography and Extraction. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
Sources
- 1. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. benchchem.com [benchchem.com]
- 10. Acetonitrile stability as a mobile phase - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.net [ijpbs.net]
Technical Support Center: Minimizing N-Oxide Formation in Darifenacin Synthesis
Introduction: The Silent Yield Killer
As a Senior Application Scientist supporting your process development, I often see N-oxide formation dismissed as a "storage issue." In Darifenacin synthesis, this is a critical error. The tertiary amine within the pyrrolidine ring is highly nucleophilic.[1] If left unprotected during alkylation or workup, it acts as a magnet for electrophilic oxygen species (peroxides, radicals), leading to Darifenacin N-Oxide (CAS 1391080-40-2) .[1]
This guide moves beyond basic advice. We will treat the minimization of N-oxide not just as a purification step, but as a kinetic control strategy throughout the entire synthetic lifecycle.[1]
Module 1: Root Cause Analysis & Mechanism
Before troubleshooting, we must visualize the enemy.[1] N-oxide formation is rarely spontaneous; it is driven by specific oxidative vectors in your solvent system.[1]
The Mechanism of Failure
The tertiary nitrogen of the pyrrolidine ring possesses a lone pair that is sterically accessible.[1] In the presence of hydroperoxides (
Figure 1: Mechanistic pathway of N-oxide formation via peroxide attack on the pyrrolidine tertiary amine.[1]
Module 2: Critical Troubleshooting Guides
Issue 1: "My HPLC shows a rising impurity at RRT ~1.05 during the coupling reaction."
Diagnosis: This is likely the N-oxide forming in situ.[1] The coupling of 3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with the dihydrobenzofuran halide is often performed in aprotic polar solvents or ethers (acetonitrile, THF, DMF).[1] If your solvent contains peroxides, the reaction temperature accelerates oxidation.[1]
Protocol: The "Zero-Peroxide" Solvent Validation Do not rely on Certificate of Analysis (CoA) dates.
-
Test: Use Quantofix® Peroxide test strips (or equivalent ferrous thiocyanate test) on your solvent immediately before use.[1]
-
Limit: Reject any solvent showing >5 mg/L (ppm) peroxides.[1]
-
Treatment: If peroxides are detected in THF or Dioxane:
-
Inerting: Sparge the reaction mixture with Nitrogen (
) or Argon for at least 30 minutes before adding the catalyst/base.
| Solvent | Risk Level | Max Peroxide Limit (Process) | Recommended Stabilizer |
| THF | Critical | < 2 ppm | BHT (250 ppm) |
| 2-MeTHF | High | < 5 ppm | BHT (250 ppm) |
| Acetonitrile | Low | N/A | None required |
| Ethyl Acetate | Medium | < 10 ppm | None (Purge req.) |
Issue 2: "The impurity profile is clean during reaction, but N-oxide spikes during workup."
Diagnosis: This is "Workup Oxidation."[1] The Darifenacin free base is most vulnerable when dissolved in organic solvents at neutral/basic pH in the presence of air.[1]
Protocol: The "Salt Shield" Strategy The protonated amine (ammonium salt) is chemically resistant to N-oxidation because the lone pair is tied up in a bond with a proton.[1]
-
Quench: Perform the reaction quench under an inert atmosphere.
-
pH Control: If an aqueous wash is required, keep the phases deoxygenated.[1]
-
Rapid Salt Formation:
-
Do not isolate the free base as a dry solid if possible.[1]
-
Perform a "telescoped" workup: Extract the free base into a solvent (e.g., Methyl Ethyl Ketone or Acetone), dry the organic layer (MgSO4), and immediately add Hydrobromic Acid (HBr).[1]
-
Once the HBr salt precipitates, the nitrogen is protected.[1]
-
ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert Insight: Many protocols suggest drying the free base foam. This is a trap. The high surface area of the foam combined with trace solvent residues creates a perfect environment for autoxidation.[1] Always store as the HBr salt.
Module 3: Advanced Process Control (FAQ)
Q: Can we use antioxidants during the reaction? A: Yes. Adding Butylated Hydroxytoluene (BHT) at 0.1 - 0.5 mol% relative to the starting amine can act as a radical scavenger without interfering with the alkylation chemistry.[1] Ensure BHT is purged during the final crystallization steps.[1]
Q: Does the drying temperature of the final HBr salt affect N-oxide levels? A: Indirectly.[1] While the salt is stable, residual solvent in the crystal lattice can carry oxidants.[1]
-
Recommendation: Dry under vacuum at 40–50°C with a nitrogen bleed.[1] Avoid static air ovens.
Q: How do we remove N-oxide if it has already formed? A: N-oxides are much more polar than the tertiary amine.[1]
-
Purification: Recrystallization from Acetone/Ethanol is highly effective.[1] The N-oxide will remain in the mother liquor.[1]
-
Chemical Reduction: If levels are catastrophic (>5%), treat the crude mixture with aqueous Sodium Metabisulfite (
) or Sodium Dithionite before salt formation. This reduces the N-oxide back to the amine.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Module 4: Decision Logic for Process Chemists
Use this workflow to determine the source of your impurity.
Figure 2: Logic flow for identifying the source of oxidative impurities.
References
-
Pfizer Inc. (1992).[1] Process for the preparation of 3-substituted pyrrolidine derivatives.[1][2][3] US Patent 5,096,890.[1] Link
-
Teva Pharmaceutical Industries Ltd. (2008).[1] Darifenacin hydrobromide composition substantially free of oxidized darifenacin and salts thereof.[1] European Patent EP1966179A2.[1] Link
-
Watson Pharma Pvt Ltd. (2009).[1] Improved process for producing darifenacin.[1][4] WO Patent 2009125430A2.[1] Link
-
Vertex AI Search. (2023).[1] this compound Impurity Data & Characterization.[1][5]5[2][3][6][7]
-
American Chemical Society. (2021).[1] Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters.[1][8] 9[2]
Sources
- 1. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interference Removal in Darifenacin N-oxide Quantification
Status: Operational Role: Senior Application Scientist Topic: High-Sensitivity LC-MS/MS Quantification of Darifenacin N-oxide Audience: Bioanalytical Researchers & QC Scientists
Executive Summary: The Analytical Challenge
Quantifying This compound (a primary oxidative metabolite and process impurity) presents a "needle in a haystack" challenge. You are often detecting trace levels of the N-oxide in the presence of a massive excess of the parent drug, Darifenacin.
The three primary failure modes in this assay are:
-
Ex-Vivo Oxidation: The parent drug converts to N-oxide during sample prep, causing False Positives .
-
In-Source Fragmentation: The N-oxide reverts to the parent in the MS source, causing False Negatives (signal loss).
-
Isobaric Interference: Hydroxylated metabolites (
Da) co-elute and mimic the N-oxide.
This guide provides the protocols to isolate, stabilize, and accurately quantify this compound.
Module 1: Chromatographic Resolution (The First Line of Defense)
Q: I see a "shoulder" on my Parent peak that matches the N-oxide transition. Is this real or crosstalk?
A: If your chromatographic resolution (
The Fix: Orthogonal Selectivity Standard C18 columns often fail to resolve the N-oxide from the parent due to tailing of the massive parent peak.
-
Protocol: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The
interactions with the aromatic rings of Darifenacin provide superior shape selectivity compared to hydrophobic C18 interactions. -
Mobile Phase Logic: Use a high pH buffer (Ammonium Bicarbonate, pH 8-9) if your column allows. Darifenacin (tertiary amine) and its N-oxide are basic. At high pH, the parent is unionized (retained longer), while the N-oxide remains polar. This maximizes separation.
-
Note: If using standard acidic mobile phase (Formic acid/Ammonium formate), the N-oxide typically elutes before the parent. Ensure the gradient starts low (e.g., 5% B) to capture the polar N-oxide.
-
Table 1: Chromatographic Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| N-oxide peak tails into Parent | Column Overload / Silanol Interaction | Add 5mM Ammonium Acetate; Switch to "Hybrid Particle" column (e.g., BEH/CSH) to reduce silanol activity. |
| RT Shift in Plasma vs. Water | Matrix Effect (Phospholipids) | Monitor phospholipid transition (m/z 184). Implement Solid Phase Extraction (SPE) or PPT with phospholipid removal plate. |
| Split Peak | pH Instability | Ensure buffer capacity is sufficient. Adjust pH to |
Module 2: Preventing "Ghost" Signals (Sample Preparation)
Q: My N-oxide QC samples show increasing concentration over time. Is the parent drug degrading?
A: Yes. This is Ex-Vivo Oxidation . Darifenacin is a tertiary amine and is highly susceptible to oxidation by peroxides found in solvents or atmospheric oxygen, creating "artificial" N-oxide.
The Protocol: The "Zero-Oxidation" Workflow
-
Peroxide-Free Solvents: Never use ethers (THF, Diethyl Ether) or aged solvents for extraction. Use fresh HPLC-grade Methyl tert-butyl ether (MTBE) or Ethyl Acetate only if tested for peroxides.
-
Antioxidant Shielding:
-
Add Ascorbic Acid (0.1%) or Sodium Metabisulfite to the plasma/sample matrix immediately upon collection.
-
Perform all extraction steps on ice (
).
-
-
Light Protection: Handle samples under amber light or in amber glassware to prevent photolytic oxidation.
Q: Can I use protein precipitation (PPT)? A: PPT is risky. The supernatant often creates significant matrix effects that suppress the trace N-oxide signal. Liquid-Liquid Extraction (LLE) is superior here.
-
LLE Solvent: Hexane:Ethyl Acetate (50:50). The N-oxide is more polar and may require a back-extraction or a more polar solvent mix (e.g., DCM) to recover fully, but Hexane/EtAc usually excludes the matrix interferences better.
Module 3: Mass Spectrometry & In-Source Dynamics
Q: I have a clear peak, but the MS/MS ratio varies. How do I distinguish N-oxide from Hydroxylated metabolites?
A: Both are
-
This compound: typically undergoes a characteristic loss of Oxygen (
Da) or ( Da). -
Hydroxylated Metabolites: typically undergo dehydration (
Da, loss of ).
Critical MS Parameter: In-Source Fragmentation (ISF)
N-oxides are thermally labile. In a hot ESI source, the N-oxygen bond can break, converting the N-oxide back to the parent drug (
-
Symptom: You inject N-oxide standard but see a huge signal for the Parent (Darifenacin).
-
Fix:
-
Lower Source Temperature: Reduce from
to . -
Soft Ionization: Lower the Declustering Potential (DP) or Fragmentor Voltage.
-
Validation: Monitor the "Crosstalk" channel. Inject pure N-oxide and monitor the Parent transition. If signal > 1% of parent response, ISF is too high.
-
Visual Guide: Interference Removal Workflow
The following diagram illustrates the decision logic for troubleshooting interference in this specific assay.
Caption: Decision tree for isolating interference sources: distinguishing isobaric metabolites from in-source artifacts.
References
-
Venkateswara Rao, P., et al. "Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn." Analyst, Royal Society of Chemistry.
-
Kulkarni, P., et al. "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." ResearchGate.[1]
-
Ramanathan, R., et al. "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds." Journal of the American Society for Mass Spectrometry.
-
BenchChem Technical Support. "Darifenacin-d4 stability and storage conditions." BenchChem.[2]
Sources
troubleshooting baseline noise in Darifenacin impurity assays
Welcome to the technical support center for Darifenacin impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during chromatographic analysis. The following sections are structured in a question-and-answer format to directly address specific issues, particularly the pervasive problem of baseline noise, and to ensure the integrity and accuracy of your analytical results.
Part 1: Troubleshooting Guide - Baseline Noise
Baseline noise is a critical parameter in impurity analysis, as it directly impacts the limit of detection (LOD) and limit of quantification (LOQ). For Darifenacin, an M3 selective receptor antagonist used to treat overactive bladder, accurately quantifying impurities is essential for safety and efficacy.[1] This guide will walk you through diagnosing and resolving various types of baseline noise in your HPLC system.
Q1: I'm observing random, high-frequency spikes in my baseline. What is the likely cause and how can I fix it?
A1: This type of noise is often electrical or related to the detector.
Random, sharp spikes are typically not caused by the mobile phase or column chemistry. Instead, the root cause is often related to the detector system or external electrical interference.
Causality and Explanation: The UV detector lamp is a high-energy source, and as it ages, it can begin to arc, creating erratic energy spikes that manifest as sharp peaks in the chromatogram.[2] Similarly, a contaminated or failing detector flow cell can scatter light unpredictably.[3][4]
Troubleshooting Protocol:
-
Isolate the Detector: A definitive diagnostic test is to stop the pump flow. If the random noise persists, the problem is almost certainly with the detector or electronics.[3] If the noise stops, the issue is likely related to the pump or mobile phase (e.g., air bubbles).
-
Check Lamp Hours: Verify the operational hours of your UV lamp. Most deuterium lamps have a lifespan of around 2000 hours. If it's approaching or has exceeded its limit, replacement is the best course of action.[5]
-
Clean the Flow Cell: If the lamp is within its operational life, the flow cell may be contaminated. Flush the cell with a strong, miscible solvent like methanol or isopropanol. For persistent contamination, a 1N Nitric Acid solution can be used, but never use Hydrochloric Acid as it can damage stainless steel components.[6] Always refer to your detector's manual for specific cleaning protocols.
-
Inspect Electrical Connections: Ensure all power cords are securely plugged in and not near other high-power equipment that could cause electromagnetic interference.
Q2: My baseline shows a regular, periodic "sawtooth" or pulsing pattern. What does this indicate?
A2: This is a classic symptom of a problem with the HPLC pump or check valves.
Periodic noise that correlates with the pump stroke indicates an issue with delivering a consistent, pulse-free flow of the mobile phase to the system.
Causality and Explanation: HPLC pumps use pistons to deliver the mobile phase. Check valves are critical components that ensure the flow is unidirectional. If a check valve is dirty, sticking, or has failed, it can cause pressure fluctuations and inconsistent flow rates, leading to a pulsing baseline.[7][8] Air bubbles in the pump head can also cause similar issues by compressing and expanding with each piston stroke.[9][10]
Troubleshooting Protocol:
-
Purge the System: The first step is to thoroughly purge the pump to dislodge any trapped air bubbles. Use a high-flow rate purge with a degassed, low-viscosity solvent like HPLC-grade isopropanol.
-
Check for Leaks: Inspect all fittings between the pump and the detector for any signs of leakage, which can introduce pressure fluctuations.[9]
-
Clean or Replace Check Valves: If purging doesn't resolve the issue, the check valves are the next likely culprit. They can often be cleaned by sonicating them in methanol or isopropanol. However, if they are worn, they will need to be replaced. Ceramic check valves are often more robust, especially when using aggressive mobile phase additives.[7]
-
Inspect Pump Seals: Worn pump seals can also lead to leaks and pressure instability. This is a routine maintenance item and should be replaced periodically, typically annually.[10]
Q3: During my gradient analysis of Darifenacin, I'm seeing a significant baseline drift. Why is this happening?
A3: Baseline drift in gradient elution is most commonly caused by mobile phase mismatch, insufficient column equilibration, or temperature fluctuations.
Causality and Explanation: When running a gradient, the composition of the mobile phase entering the detector changes over time. If the two mobile phase solvents (e.g., mobile phase A and B) have different UV absorbances at the detection wavelength, the baseline will naturally drift as the proportion of one solvent increases.[8] This is particularly common at low UV wavelengths (<220 nm) where many solvents and additives absorb light.[2] Additionally, if the column is not fully equilibrated to the initial mobile phase conditions before the next injection, the stationary phase will continue to change during the run, causing retention time shifts and baseline drift.[6][11]
Troubleshooting Protocol:
-
Optimize Mobile Phase Composition:
-
Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents to minimize impurities that can contribute to baseline absorbance.[12]
-
Match UV Absorbance: If using a UV-absorbing additive (like TFA or formic acid), add it to both mobile phase A and B in the same concentration. This ensures that the background absorbance remains constant as the gradient changes.[8]
-
-
Ensure Adequate Column Equilibration:
-
The rule of thumb for re-equilibration is to pass at least 10-20 column volumes of the starting mobile phase through the column after a gradient run.[6][13]
-
For a typical 150 mm x 4.6 mm column, this can take several minutes. Insufficient equilibration is a very common cause of irreproducible results in gradient methods.[14]
-
-
Control Temperature: Use a column oven and ensure the mobile phase has reached ambient temperature before use.[15] Temperature fluctuations can affect the viscosity of the mobile phase and the refractive index, leading to baseline instability.[4]
Part 2: Troubleshooting Workflow Diagram
The following diagram provides a logical decision tree for systematically diagnosing the root cause of baseline noise.
Caption: A troubleshooting decision tree for HPLC baseline noise.
Part 3: Frequently Asked Questions (FAQs)
Q: What are the common impurities of Darifenacin I should be aware of? A: Darifenacin impurities can include synthetic intermediates, degradation products, and related compounds formed during manufacturing or storage.[1] Some known process-related impurities include darifenacin acid, darifenacin desnitrile, and others like Darifenacin Related Compound G (a bromo impurity).[16][17] It is crucial to have reference standards for these impurities for accurate identification and quantification.
Q: What is a typical starting point for a Darifenacin impurity HPLC method? A: While the exact method will depend on the specific impurities being targeted, a common approach for pharmaceutical impurity analysis is reversed-phase HPLC. A typical method would use a C18 column with a gradient elution.
| Parameter | Typical Value | Rationale & Considerations |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Provides good hydrophobic retention for a wide range of impurities. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidified mobile phase ensures that basic compounds like Darifenacin are protonated, leading to better peak shape.[18] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | e.g., 10% to 90% B over 30 minutes | A gradient is necessary to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection (UV) | ~210-220 nm | Lower wavelengths provide higher sensitivity for many organic molecules but can also lead to more baseline noise.[2] |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Q: How should I prepare my mobile phase to minimize baseline noise? A: Proper mobile phase preparation is fundamental to a stable baseline.
-
Use High-Purity Components: Always use HPLC-grade solvents and high-purity reagents.[12]
-
Measure Accurately: When mixing solvents, measure each component's volume separately before combining them, as mixing can cause volume contraction.
-
Filter: Filter all aqueous buffers through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter that could damage the pump or column.[12][19]
-
Degas Thoroughly: Degas the mobile phase using an in-line degasser, sonication, or helium sparging to prevent air bubbles from forming in the system, which is a major source of noise.[4][6][9]
-
Prepare Fresh Buffers: Aqueous buffer solutions should be prepared fresh daily or at least weekly to prevent microbial growth, which can cause baseline issues and column blockage.[18] Do not "top off" old mobile phase with a new batch.[15]
Q: My retention times are shifting between injections. Is this related to baseline noise? A: Yes, it can be. The same issues that cause baseline drift can also cause retention time shifts. The most common cause is insufficient column re-equilibration between gradient runs.[7] If the column's stationary phase is not in the same state at the start of each injection, the retention of analytes will vary. Following the "10-20 column volumes" rule for equilibration is critical for reproducible chromatography.[6][13]
References
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Compass Instruments. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]
-
Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
Chromatography Online. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. [Link]
-
Reddit r/chemhelp. (2019, July 29). HPLC Noise problem. Any advice?. [Link]
-
Axion Labs. (2022, October 25). HPLC Troubleshooting: What is causing baseline noise? [Video]. YouTube. [Link]
-
Pharma Knowledge Forum. (2024, July 18). Simple Tips On HPLC Column Equilibration: In Less Time. [Link]
-
William, B. (2015, July 25). Common Causes of Baseline Noise in HPLC & UHPLC Systems. ResearchGate. [Link]
-
Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. LCGC North America. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]
-
Stoll, D. R. (2019, November 1). Column Re-equilibration Following Gradient Elution: How Long is Long Enough? Part I: Reversed-phase and HILIC Separations of Small Molecules. Chromatography Online. [Link]
-
SynThink. Darifenacin EP Impurities & USP Related Compounds. [Link]
-
uHPLCs. Time to re-equilibrate the column after gradient elution. [Link]
-
Reddit r/CHROMATOGRAPHY. (2024, November 21). How to condition/equilibrate column in Gradient mode?. [Link]
-
Phenomenex. (2022, November 2). Mobile Phase Preparation Tips & Tricks. [Link]
-
Veeprho. Darifenacin Bromo Impurity. [Link]
-
Dong, M. W. (2020, May 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Element Lab Solutions. Poor Equilibration in Gradient HPLC. [Link]
-
Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. [Link]
-
Srinivas, K., et al. (2020, January 7). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. phenomenex.com [phenomenex.com]
- 7. sepscience.com [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Time to re-equilibrate the column after gradient elution [uhplcslab.com]
- 15. welch-us.com [welch-us.com]
- 16. veeprho.com [veeprho.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
Technical Guide: Peroxide Stress & Darifenacin N-Oxide Dynamics
Executive Summary & Scope
This technical guide addresses the impact of peroxide stress on Darifenacin Hydrobromide, specifically focusing on the formation of Darifenacin N-oxide (identified in literature as Impurity C).
The Core Issue: Darifenacin contains a tertiary amine within a pyrrolidine ring. While the molecule is remarkably stable against acid/base hydrolysis and photolysis, it is highly susceptible to oxidative degradation .
User Scenarios Covered:
-
Stability Scientists: Troubleshooting unexpected N-oxide spikes in forced degradation studies.
-
Synthetic Chemists: Optimizing reaction conditions to synthesize the N-oxide reference standard (high yield).
-
Analytical Chemists: Resolving peak tailing or co-elution of the N-oxide in HPLC methods.
Mechanism of Action: The Oxidative Pathway
To control the yield, you must understand the mechanism. The formation of this compound is a nucleophilic attack by the pyrrolidine nitrogen on the electrophilic oxygen of the peroxide.
Reaction Visualization
Figure 1: Mechanism of tertiary amine oxidation in Darifenacin. Note that the reaction rate is pH-dependent.
Troubleshooting Guide: Controlling N-Oxide Yield
Select your objective below to find the relevant troubleshooting protocol.
Scenario A: "I am trying to SYNTHESIZE the N-oxide standard, but yields are low."
If you are generating the impurity for use as a Reference Standard (Impurity C), you need complete conversion.
Q: Why is my conversion stalling at 50-60%? A: The reaction is likely self-limiting due to protonation or water accumulation.
| Variable | Optimization Protocol | The "Why" (Causality) |
| pH Control | Maintain pH > 8.0 . Add mild base (e.g., NaHCO₃). | The nitrogen lone pair must be available. If the reaction media becomes acidic (from HBr salt or peroxide stabilizers), the amine protonates ( |
| Solvent | Switch to Methanol or Acetonitrile ; avoid excess water. | N-oxides are highly polar. Excess water stabilizes the starting material salt form. Organic solvents facilitate the attack of the free base. |
| Temperature | Increase to 40–60°C . | While 3% H₂O₂ at Room Temp (RT) causes degradation, synthesis requires higher kinetic energy to push past 90% yield. |
| Reagent | Use Urea-Hydrogen Peroxide (UHP) instead of aqueous H₂O₂. | UHP provides an anhydrous source of peroxide, driving the equilibrium toward the product and simplifying workup. |
Scenario B: "I am seeing unexpected N-oxide spikes in STABILITY studies."
If you are a formulation scientist, your goal is 0% yield.
Q: My control sample (no peroxide) is showing N-oxide growth. Why? A: Trace peroxides in excipients (e.g., Povidone, PEG) or autoxidation.
Q: The forced degradation (3% H₂O₂) shows inconsistent results (5% vs 20%). A: This is often due to quenching variability.
Protocol for Reproducible Stress Testing:
-
Standard: 10 mg Darifenacin HBr + 5 mL 3% H₂O₂ .
-
Condition: Room Temperature (20-25°C) for 1 to 6 hours .
-
Quenching (Critical): You must quench with Sodium Metabisulfite or Catalase before injection.
Analytical Troubleshooting (HPLC)
The N-oxide (Impurity C) is significantly more polar than Darifenacin.
Common Issue: Peak Co-elution or Tailing
Q: The N-oxide peak is co-eluting with the solvent front or tailing badly.
A: N-oxides have strong dipole moments (
Step-by-Step Resolution:
-
Mobile Phase pH: Ensure pH is buffered to 6.5–7.2 (Ammonium Acetate is preferred).
-
Reason: At low pH, the N-oxide can protonate to an -OH cation, changing retention behavior. At neutral pH, it remains a distinct neutral zwitterion.
-
-
Column Selection: Use a "Base Deactivated" (BDS) or hybrid particle column (e.g., Waters XBridge or Phenomenex Gemini).
-
Reason: These columns reduce silanol activity, sharpening the polar N-oxide peak.
-
-
Gradient: Start with a lower organic ratio (e.g., 10-15% ACN) to retain the polar N-oxide away from the void volume.
Diagnostic Flowchart
Figure 2: Analytical decision tree for optimizing N-oxide separation.
References
-
Thomas, S., et al. (2012). "Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn." Journal of Pharmaceutical and Biomedical Analysis. (Identifies Impurity C as the N-oxide and confirms susceptibility to oxidative stress).
-
Kulkarni, A., et al. (2012). "Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs." International Journal of Research in Pharmacy and Chemistry. (Establishes 3% H2O2 degradation protocols).
-
Srinivas, K., et al. (2009).[3] "Synthesis and characterization of novel and potential impurities of darifenacin." Rasayan Journal of Chemistry. (Provides context on impurity synthesis and characterization).
-
ICH Guidelines Q1A (R2). "Stability Testing of New Drug Substances and Products." (Regulatory framework for forced degradation limits).
Sources
Technical Guide: Optimizing Sample Preparation to Avoid Darifenacin Oxidation
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Darifenacin is a selective muscarinic M3 receptor antagonist containing a tertiary amine (pyrrolidine ring) and a dihydrobenzofuran moiety.[1][2] While the molecule exhibits robust stability against acid/base hydrolysis and photolysis, it is highly susceptible to oxidative degradation .
The Core Challenge: In standard laboratory environments, trace peroxides in solvents, dissolved oxygen, and transition metal impurities can catalyze the formation of Darifenacin N-Oxide (Impurity C) and dehydrogenated benzofuran analogs. This results in low recovery rates, ghost peaks in HPLC, and regulatory compliance failures.
This guide provides a self-validating, chemically grounded workflow to eliminate these oxidation vectors.
Root Cause Analysis: The Oxidation Mechanism[3]
To prevent degradation, one must understand the specific chemical pathways involved.
The Degradation Pathway
Two primary mechanisms drive Darifenacin instability during sample prep:
-
N-Oxidation (Primary): The lone pair of electrons on the pyrrolidine nitrogen is nucleophilic. In the presence of peroxides (ROOH) or reactive oxygen species (ROS), it forms the N-oxide.
-
Benzylic Oxidation (Secondary): The benzylic carbons on the dihydrobenzofuran ring are susceptible to radical abstraction, leading to aromatization (benzofuran formation) or hydroxylation.
Visualization of Degradation Logic
Figure 1: Mechanistic pathway of Darifenacin oxidation and critical intervention points.[3]
Optimized Sample Preparation Protocol
Objective: To extract/solubilize Darifenacin while maintaining <0.1% growth of Impurity C (N-Oxide).
Reagent Selection Criteria (The "Clean" System)
| Reagent Class | Recommended Choice | Strictly Avoid | Technical Rationale |
| Solvent | Acetonitrile (HPLC Grade) | Tetrahydrofuran (THF), Diisopropyl Ether | Ethers accumulate peroxides over time, which rapidly oxidize the tertiary amine.[3] |
| Diluent | Degassed Buffer (pH 3.0 - 4.5) | Unbuffered Water, High pH Solvents | Acidic pH protonates the amine (R3N + H+ → R3NH+), removing the lone pair availability for oxidation. |
| Antioxidant | Ascorbic Acid (0.05% w/v) | Butylated Hydroxyanisole (BHA) | Ascorbic acid is water-soluble and compatible with RP-HPLC mobile phases; BHA can interfere with UV detection.[3] |
| Chelator | EDTA (0.01% w/v) | Citric Acid (Weak chelator) | EDTA sequesters trace transition metals (Fe, Cu) that catalyze radical formation. |
Step-by-Step Workflow
Step 1: Solvent Preparation (The "Zero-Oxygen" Rule) [3]
-
Action: Sparge all diluents (e.g., Mobile Phase A) with Helium or Nitrogen for 15 minutes prior to use.
-
Why: Dissolved oxygen is the fuel for autoxidation. Sparging reduces O2 concentration from ~8ppm to <1ppm.
Step 2: Stock Solution Preparation
-
Action: Weigh Darifenacin standard into an amber volumetric flask.
-
Additive: Add 1 mL of Antioxidant Solution (1 mg/mL Ascorbic Acid in water) before adding the organic solvent.
-
Solubilization: Dissolve in Acetonitrile (low peroxide grade).
-
Why: Introducing the antioxidant first ensures that any peroxides present in the solvent are neutralized immediately upon contact.
Step 3: Sample Extraction (For Formulations)
-
Action: For tablet powder, use a solvent mixture of Acetonitrile:Ammonium Acetate Buffer pH 4.5 (60:40) containing 0.05% EDTA.
-
Sonication: Sonicate at controlled temperature (<25°C). Do not allow the bath to heat up.
-
Why: Heat accelerates radical propagation. EDTA prevents metal ions leached from excipients (like talc or titanium dioxide) from catalyzing oxidation.
Step 4: Filtration
-
Action: Use PTFE or Nylon syringe filters. Discard the first 2 mL of filtrate.
-
Avoid: PVDF filters if not certified low-extractable, as they can sometimes bind amines.[3]
Troubleshooting & FAQs
Diagnostic Guide: "Is it Oxidation?"
Q: I see a new peak eluting just before the main Darifenacin peak. Is this the N-Oxide?
-
A: Likely, yes. In Reverse Phase HPLC (C18), the N-Oxide (Impurity C) is more polar than the parent amine and typically elutes at a Relative Retention Time (RRT) of ~0.85 - 0.95.[3]
-
Verification: Check the UV spectrum. The N-oxide retains the UV chromophore of the parent but often shows a mass shift of +16 Da in LC-MS (M+16).[3]
-
Q: My recovery is dropping over time in the autosampler. Why?
-
A: This is "On-Column/In-Vial Oxidation."[3]
-
Fix: Ensure the autosampler temperature is set to 4°C - 10°C .
-
Fix: Verify your diluent pH. If the sample is in neutral or basic methanol, the amine is free (unprotonated) and highly reactive. Adjust diluent to pH 3.0-4.0.
-
Q: Can I use THF to improve solubility?
-
A: ABSOLUTELY NOT. THF is a notorious peroxide former. Even "stabilized" THF contains BHT which may not be sufficient for trace analysis and interferes with chromatography. Use Acetonitrile or Methanol (low metal grade).
Q: Why is pH control critical for preventing oxidation?
-
A: Oxidation of amines requires the free lone pair of electrons on the nitrogen.
-
Mechanism: At pH < pKa (Darifenacin pKa ≈ 8.8), the nitrogen is protonated (
). The lone pair is bound to a proton and sterically/electronically unavailable to react with oxygen species.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Protocol: Always maintain sample solvent pH at least 2 units below the pKa (Target pH 3.0 - 5.0).[3]
-
Validated Workflow Diagram
Figure 2: Optimized decision tree for Darifenacin sample preparation.
References
-
Jubilant Life Sciences Ltd. (2012). "Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn." Analyst (RSC).
-
BenchChem. (2025).[4] "Darifenacin-d4 stability and storage conditions: Forced Degradation Protocols." [3]
-
National Institutes of Health (NIH) - PubChem. "Darifenacin Compound Summary & Pharmacology."
-
Sriram Chem. "this compound Impurity Reference Standard Data."
-
Department of Energy (DOE). (2021). "Safeguarding Amines from Oxidation by Enabling Technologies."
Sources
- 1. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating Method for Darifenacin
This guide provides a comprehensive, in-depth analysis of the development and validation of a stability-indicating method for Darifenacin. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares analytical alternatives, and grounds its recommendations in the rigorous standards set forth by the International Council for Harmonisation (ICH). Our objective is to equip you with the technical knowledge and practical insights required to develop and validate a robust, reliable, and regulatory-compliant stability-indicating method for this critical pharmaceutical compound.
Introduction: The Imperative for Stability-Indicating Methods
Darifenacin is a selective M3 muscarinic receptor antagonist primarily used for the treatment of overactive bladder.[1] As with any active pharmaceutical ingredient (API), ensuring its quality, efficacy, and safety throughout its shelf life is paramount. The chemical stability of a pharmaceutical molecule is a critical quality attribute that can be affected by various environmental factors such as temperature, humidity, and light.[2] Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities.
Therefore, regulatory bodies like the FDA and EMA, guided by ICH principles, mandate the use of validated stability-indicating analytical methods (SIMs).[3] A SIM is a quantitative analytical procedure that can accurately and precisely measure the concentration of the API, free from interference from its degradation products, process impurities, or excipients.[4] The core function of a SIM is to provide a clear and unambiguous picture of the drug's stability over time, forming the bedrock of shelf-life determination and storage condition recommendations.[2]
This guide will focus on the most prevalent and robust analytical technique for this purpose: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , a powerful tool for separating and quantifying components in a mixture.[5][6]
The Analytical Cornerstone: A Robust RP-HPLC Method
While various analytical techniques exist, RP-HPLC remains the gold standard for stability testing due to its high resolving power, sensitivity, and adaptability.[5] Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant improvements in speed and resolution by utilizing smaller particle size columns (sub-2 µm), which can be particularly advantageous for complex separation challenges.[7] However, a well-developed HPLC method is fully capable of meeting the stringent requirements for a Darifenacin SIM.
The causality behind selecting an appropriate HPLC method lies in achieving optimal separation between the Darifenacin peak and all potential degradant peaks. This requires careful optimization of several key chromatographic parameters.
Experimental Protocol: RP-HPLC Method for Darifenacin
This protocol synthesizes common practices from multiple validated methods to provide a robust starting point for method development.[6][8][9]
Materials and Reagents:
-
Darifenacin Hydrobromide Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate or Potassium Dihydrogen Orthophosphate (Analytical Grade)
-
Purified Water (HPLC Grade)
-
Formic Acid or Orthophosphoric Acid (for pH adjustment)
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.
-
Chromatographic Data System (e.g., Empower, Chromeleon)
Chromatographic Conditions:
| Parameter | Recommended Specification | Rationale |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 provides excellent hydrophobic retention for a molecule like Darifenacin. A C8 column can be an alternative to modify selectivity. |
| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous phase (e.g., 20mM Ammonium Acetate, pH adjusted to 4.5-7.0) in a gradient or isocratic elution. A typical starting point is a 50:50 (v/v) ratio.[8] | The organic modifier (Acetonitrile/Methanol) controls the elution strength. The buffered aqueous phase maintains a consistent pH to ensure reproducible retention times and peak shapes, as Darifenacin is an amine. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Detection Wavelength | ~220 nm[10] or ~287 nm[8] | Darifenacin exhibits UV absorbance at these wavelengths. A PDA detector is highly recommended to assess peak purity across the entire UV spectrum. |
| Column Temperature | 25°C - 30°C | Maintaining a constant column temperature ensures retention time stability.[9] |
| Injection Volume | 10 - 20 µL | Adjusted based on the concentration of the sample solution and detector response. |
| Diluent | Mobile Phase or a mixture of Water and Acetonitrile/Methanol (e.g., 50:50 v/v) | The diluent should be miscible with the mobile phase and capable of fully dissolving the sample to prevent peak distortion. |
Workflow for HPLC Method Development
The following diagram illustrates the logical workflow for developing the stability-indicating HPLC method.
Forced Degradation: Proving Method Specificity
The cornerstone of any stability-indicating method validation is the forced degradation or stress testing study.[4] The objective is to intentionally degrade the drug substance under conditions more severe than accelerated stability testing to generate the likely degradation products.[2][3] This process is essential for two reasons:
-
To establish degradation pathways: It provides insight into the intrinsic stability of the molecule.[7]
-
To demonstrate specificity: It proves that the analytical method can successfully separate the intact drug from its degradation products, ensuring that the assay results are not falsely inflated by co-eluting peaks.[4]
Contradictory findings exist in the literature regarding Darifenacin's stability. Some studies report degradation only under oxidative conditions[11][12], while others observe significant degradation under acidic and oxidative stress[6], and yet others under acid/base hydrolysis[13]. This guide presents a comprehensive protocol covering all mandatory stress conditions as per ICH guidelines, as susceptibility can vary with minor changes in experimental conditions.
Experimental Protocol: Forced Degradation Studies
A stock solution of Darifenacin is prepared and subjected to the following stress conditions. The extent of degradation should be targeted between 10-30% to ensure that the primary degradation products are formed without completely destroying the molecule.[4]
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix drug solution with 0.1 M HCl and heat at 80°C for 24 hours.[9] Neutralize with an equivalent amount of 0.1 M NaOH before injection. | Simulates acidic environments and identifies acid-labile functional groups. |
| Base Hydrolysis | Mix drug solution with 0.1 M NaOH and heat at 80°C for 24 hours.[9] Neutralize with an equivalent amount of 0.1 M HCl before injection. | Simulates alkaline environments and identifies base-labile functional groups. |
| Oxidative Degradation | Treat drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 4-24 hours.[9] | Tests susceptibility to oxidation, a common degradation pathway. |
| Thermal Degradation | Expose solid drug powder to 105°C in a hot air oven for 48 hours.[9] Dissolve in diluent before injection. | Evaluates the effect of high temperature on the solid-state stability of the drug. |
| Photolytic Degradation | Expose drug solution to UV light (254 nm) and/or visible light in a photostability chamber for a specified duration (e.g., 7 days or as per ICH Q1B).[9] A parallel sample wrapped in aluminum foil serves as a dark control. | Assesses the drug's sensitivity to light, which can catalyze degradation reactions. |
Workflow for Forced Degradation Studies
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. assyro.com [assyro.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs [scirp.org]
- 7. Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Relative Retention Time of Darifenacin N-oxide in Reversed-Phase Chromatography
This guide provides an in-depth technical analysis of the chromatographic behavior of Darifenacin N-oxide, a critical process-related impurity and metabolite of the active pharmaceutical ingredient (API) Darifenacin. Designed for researchers, analytical scientists, and drug development professionals, this document compares various analytical methods, explains the underlying scientific principles governing the separation, and offers a robust, validated protocol for accurate quantification.
Introduction: The Significance of this compound
Darifenacin is a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. During its synthesis and upon metabolic transformation, various related substances can be formed, including this compound. Regulatory bodies like the International Council on Harmonisation (ICH) mandate the identification and control of impurities in pharmaceutical products to ensure their safety and efficacy. This compound, being a potential impurity and metabolite, requires a well-characterized and validated analytical method for its consistent monitoring.
Relative Retention Time (RRT) is a crucial parameter in stability-indicating and impurity control methods. It provides a reliable means of peak identification across different analyses by normalizing the retention time of an impurity to that of the main API peak. This guide focuses on comparing the RRT of this compound under various reversed-phase liquid chromatography (RPLC) conditions, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
The Physicochemical Basis for Separation: Darifenacin vs. This compound
The successful chromatographic separation of Darifenacin from its N-oxide hinges on the significant difference in their polarity.
-
Darifenacin: A tertiary amine, it is relatively non-polar (hydrophobic).
-
This compound: The formation of the N-oxide introduces a highly polar N+-O− coordinate covalent bond. This addition drastically increases the molecule's overall polarity and hydrophilicity.
In reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase, compounds are separated based on their hydrophobicity. Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus have longer retention times. Conversely, more polar (hydrophilic) compounds have a greater affinity for the mobile phase and elute earlier.
Therefore, This compound is expected to have a significantly shorter retention time and an RRT of less than 1.0 relative to the parent Darifenacin peak. The exact RRT value, however, is highly dependent on the specific chromatographic conditions employed.
Comparative Analysis of Chromatographic Conditions for this compound
A review of published analytical methods reveals that various RPLC conditions have been successfully employed to separate Darifenacin and its related compounds, including the N-oxide. The following table summarizes and compares the key parameters from a pivotal stability-indicating UPLC method developed for Darifenacin and its thirteen potential impurities.[1][2]
| Parameter | Method 1: UPLC | Method 2: HPLC | Method 3: HPLC |
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Waters Sunfire C18 (250 x 4.6 mm, 5 µm) | Prodigy C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Perchloric acid in Water | 0.02M KH2PO4 buffer (pH 7.0 with Triethylamine) | 0.05M Ammonium Acetate (pH 7.2 with Ammonia) |
| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol (50:50, v/v) | Methanol (with 36% Acetonitrile) |
| Elution Mode | Gradient | Isocratic (40:30:30 A:B) | Isocratic (35:65 v/v) |
| Flow Rate | 0.3 mL/min | Not Specified | 1.0 mL/min |
| Detection (UV) | 210 nm | 280 nm | 215 nm |
| Darifenacin RT | ~10.5 min | ~4.2 min | Not Specified |
| This compound RRT | ~0.41 | Not Reported | Not Reported |
Causality Behind Experimental Choices
-
Column Chemistry: The use of a C18 stationary phase is the standard for reversed-phase separation of moderately non-polar compounds like Darifenacin. The UPLC method's 1.7 µm particle size allows for higher efficiency and faster analysis times (eluting 13 impurities in under 13 minutes) compared to traditional HPLC methods.[1][2]
-
Mobile Phase pH: The pH of the aqueous component of the mobile phase is critical. Darifenacin is a basic compound. At acidic pH (as in Method 1), the tertiary amine group will be protonated (R3N+H), increasing its polarity and interaction with residual silanols on the stationary phase. The N-oxide, being inherently more polar, is less affected by pH in this range. The choice of acidic pH often enhances peak shape for basic analytes.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. The specific gradient or isocratic composition is optimized to achieve adequate resolution between the main peak and all impurities. The goal is to ensure that the highly polar N-oxide is sufficiently retained to be separated from the solvent front, while the more hydrophobic impurities are eluted within a reasonable timeframe.
Reference Experimental Protocol (UPLC)
This section provides a detailed, step-by-step methodology for the determination of this compound RRT, based on the validated stability-indicating UPLC method.[1][2]
Materials and Reagents
-
Darifenacin Hydrobromide Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC or UPLC grade)
-
Perchloric Acid (AR grade)
-
Water (UPLC/MS grade or Milli-Q)
Chromatographic System and Conditions
-
System: UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Perchloric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Time 0.01 min: 95% A, 5% B
-
Time 3.00 min: 70% A, 30% B
-
Time 10.0 min: 40% A, 60% B
-
Time 12.0 min: 20% A, 80% B
-
Time 12.5 min: 95% A, 5% B
-
Time 13.0 min: 95% A, 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 2 µL
Standard and Sample Preparation
-
Diluent: Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution: Accurately weigh and dissolve Darifenacin HBr and this compound reference standards in the diluent to prepare a stock solution.
-
Working Standard Solution: Dilute the stock solution with the diluent to a suitable concentration (e.g., 100 µg/mL of Darifenacin and a corresponding concentration for the N-oxide, such as 1 µg/mL).
-
Sample Solution: Prepare the test sample (e.g., from a forced degradation study or a drug product) in the diluent to achieve a similar target concentration of Darifenacin as the working standard.
Analysis and Calculation
-
Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solution to determine the retention times (RT) for Darifenacin and this compound.
-
Inject the sample solution.
-
Calculate the Relative Retention Time (RRT) using the following formula:
RRT = (Retention Time of this compound Peak) / (Retention Time of Darifenacin Peak)
Workflow and Data Processing Visualization
The following diagram illustrates the logical workflow for determining the RRT of this compound.
Caption: UPLC workflow for RRT determination.
Conclusion and Recommendations
The chromatographic separation and reliable identification of this compound are readily achievable using reversed-phase UPLC. The significant polarity difference between the N-oxide and the parent drug ensures a robust separation, with the N-oxide consistently eluting at an RRT of approximately 0.41 under optimized UPLC conditions.
For method development and validation, the following points are crucial:
-
High Polarity: Due to its high polarity, this compound will elute early. The chromatographic method must have sufficient retention for early eluting peaks to ensure separation from the solvent front and any other polar impurities.
-
Method Specificity: Forced degradation studies, particularly oxidative stress (e.g., using hydrogen peroxide), are essential to generate the N-oxide impurity and demonstrate the stability-indicating nature of the method.
-
System Suitability: System suitability tests should include a resolution check between the this compound peak and the next closest eluting peak to ensure consistent performance.
This guide provides a comprehensive framework for understanding, comparing, and implementing analytical methods for the control of this compound. By leveraging the principles and data presented, analytical laboratories can develop and validate robust methods that comply with stringent regulatory standards.
References
-
Murthy, M. V., et al. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Journal of Pharmaceutical and Biomedical Analysis, 72, 40-50. [Link]
-
ResearchGate. (n.d.). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Retrieved from [Link]
Sources
Technical Comparison: Spectral Differentiation of Darifenacin Impurity B and N-oxide
This guide provides an in-depth technical comparison between Darifenacin Impurity B (specifically the dehydrogenated benzofuran analog, often designated as Impurity B in scientific literature) and Darifenacin N-oxide (the oxidative degradant).
Note on Nomenclature: While some commercial catalogs list the starting material 5-(2-bromoethyl)-2,3-dihydrobenzofuran as "Impurity B," this guide focuses on the Benzofuran Analog (Dehydrogenated Darifenacin) as the comparator. This is because the Benzofuran analog (MW ~424) and N-oxide (MW ~442) are structurally related substances that present a more significant analytical challenge than the low-molecular-weight bromo intermediate (MW ~227).
Executive Summary
In the impurity profiling of Darifenacin Hydrobromide, distinguishing between oxidative degradants and process-related dehydrogenated impurities is critical for defining control strategies. This compound is a primary degradation product formed under oxidative stress, whereas Impurity B (Benzofuran analog) is a process-related impurity resulting from the dehydrogenation of the dihydrobenzofuran ring.
This guide outlines the definitive spectral markers (MS, NMR, IR) and chromatographic behaviors required to unambiguously identify these compounds, ensuring compliance with ICH Q3A/B guidelines.
Chemical Identity & Structural Logic[1]
| Feature | Darifenacin (API) | This compound | Impurity B (Benzofuran Analog) |
| CAS Registry | 133099-04-4 | 1391080-40-2 | 1048979-15-2 (Free base) |
| Origin | Active Pharmaceutical Ingredient | Oxidative Degradation (Forced/Storage) | Process Impurity (Dehydrogenation) |
| Molecular Formula | C | C | C |
| Molecular Weight | 426.55 Da | 442.55 Da (+16 Da) | 424.53 Da (-2 Da) |
| Key Structural Change | Reference | Oxidation of Pyrrolidine Nitrogen | Aromatization of Dihydrobenzofuran ring |
Structural Visualization
-
N-oxide: The tertiary nitrogen in the pyrrolidine ring is oxidized (
). This introduces polarity and changes the hybridization geometry. -
Impurity B: The 2,3-dihydrobenzofuran ring loses two hydrogens to become a fully aromatic benzofuran ring. This creates a planar, conjugated system.
Analytical Workflow: Decision Tree
This workflow illustrates the logical sequence for differentiating these impurities in a mixture.
Caption: Logical workflow for distinguishing Darifenacin impurities using MS and NMR.
Spectral Analysis Guide
A. Mass Spectrometry (LC-MS/MS)
This is the primary screening tool. The mass shift is definitive.
-
This compound (m/z 443.2):
-
Parent Ion: [M+H]
= 443.2. -
Fragmentation: N-oxides are thermally labile. In the source (ESI), you may observe in-source fragmentation yielding the parent mass (m/z 427).
-
MS2 Spectrum: Characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical) is common. Look for a fragment at m/z 427 (reverting to Darifenacin) and m/z 425 (loss of water from protonated form).
-
-
Impurity B (m/z 425.2):
-
Parent Ion: [M+H]
= 425.2. -
Fragmentation: The benzofuran ring is highly stable. You will not see the facile loss of 16/18 Da associated with N-oxides. The base peak often corresponds to the cleavage of the amide bond or the ethyl-pyrrolidine linker.
-
B. NMR Spectroscopy ( H & C)
NMR provides the structural proof required for reference standard characterization.
| Region | Darifenacin (API) | This compound | Impurity B (Benzofuran) |
| Pyrrolidine | |||
| Benzofuran Ring | Two CH | Two CH | Absent (Ring is aromatized) |
| Aromatic Region | 3 protons on dihydrobenzofuran | 3 protons on dihydrobenzofuran | New aromatic signals at |
Key Diagnostic:
-
For N-oxide: Look for the "deshielding" of the protons adjacent to the nitrogen in the pyrrolidine ring. They move to a distinct region (3.5-4.0 ppm) clear of the aliphatic envelope.
-
For Impurity B: Look for the disappearance of the triplet signals of the dihydrobenzofuran ring (approx 3.1 and 4.5 ppm) and the appearance of new aromatic protons characteristic of benzofuran.
C. HPLC Retention Behavior
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax).
-
Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.[1]
-
Trend:
-
N-oxide: More polar due to the N-O dipole. Typically elutes earlier (lower RRT) than Darifenacin.
-
Impurity B: The fully aromatic benzofuran is more planar and lipophilic than the dihydro- analog. It typically elutes later (higher RRT) than Darifenacin.
-
Experimental Protocols
Protocol 1: Generation of this compound (Validation Standard)
Use this protocol to generate the N-oxide in-situ for retention time confirmation.
-
Preparation: Dissolve 50 mg of Darifenacin Hydrobromide in 5 mL of Methanol/Water (1:1).
-
Oxidation: Add 0.5 mL of 30% Hydrogen Peroxide (H
O ). -
Incubation: Stir at room temperature (25°C) for 2–4 hours.
-
Quenching: (Optional for analytical injection) Add a pinch of Manganese Dioxide (MnO
) to decompose excess peroxide, filter. -
Analysis: Inject directly into HPLC. The new peak appearing at RRT ~0.8-0.9 (relative to API) is the N-oxide.
Protocol 2: Isolation of Impurity B (Process Simulation)
Since Impurity B is a dehydrogenated product, it is often found in the mother liquor of the synthesis or generated by harsh heating with Pd/C.
-
Method: Reflux Darifenacin free base in Toluene with 10% Pd/C catalyst for 12 hours.
-
Workup: Filter catalyst, evaporate solvent.
-
Purification: Isolate via Prep-HPLC or Flash Chromatography (Silica, MeOH:DCM gradient).
-
Verification: Confirm m/z 425 via MS.
Summary Comparison Table
| Parameter | This compound | Impurity B (Benzofuran Analog) |
| Molecular Weight | 442.55 | 424.53 |
| Mass Difference (vs API) | +16 Da | -2 Da |
| Formation Pathway | Oxidation (Storage/Peroxides) | Dehydrogenation (Synthesis/Catalyst) |
| HPLC Elution | Pre-peak (RRT < 1.0) | Post-peak (RRT > 1.0) |
| UV Spectrum | Similar to API ( | Distinct ( |
| Critical NMR Signal | Furan Aromatic Protons ( |
References
-
Srinivas, K., et al. "Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic M3 receptor antagonist." ResearchGate, 2009.
-
European Pharmacopoeia (Ph.[2][3] Eur.) . "Reference Standards and Impurity Profiles." EDQM.
-
Vasantha, M., et al. "Synthesis/Isolation of darifenacin hydrobromide by-products."[4][5] Indian Journal of Chemistry, 2013.
-
Veeprho Laboratories . "Darifenacin Bromo Impurity (Related Compound G) Structure Elucidation."
Sources
Comparative Analysis: Darifenacin N-oxide vs. Darifenacin Acid Impurity
Executive Summary
In the development of Darifenacin hydrobromide (a selective M3 muscarinic receptor antagonist), the control of oxidative and hydrolytic degradation products is critical for maintaining ICH Q3A/B compliance. This guide provides a rigorous technical comparison between the two primary degradation impurities: Darifenacin N-oxide (oxidative) and Darifenacin Acid (hydrolytic).
While both impurities increase polarity relative to the parent drug, they exhibit distinct physicochemical behaviors that necessitate specific chromatographic strategies. This analysis details their formation mechanisms, mass spectrometric signatures, and a validated stability-indicating HPLC protocol for their resolution.
Structural & Mechanistic Basis
Understanding the root cause of impurity formation is the first step in control strategy. Darifenacin contains a tertiary pyrrolidine amine and a primary amide, making it susceptible to two distinct stress pathways.
1.1 Degradation Pathways[1][2]
-
This compound (Oxidative): Formed via the attack of reactive oxygen species (ROS) or peroxides on the lone pair of the pyrrolidine nitrogen. This is common during storage if excipients contain trace hydroperoxides.
-
Darifenacin Acid (Hydrolytic): Formed via the hydrolysis of the terminal diphenylacetamide group to a carboxylic acid. This reaction is catalyzed by extreme pH (acidic/basic stress) and elevated temperature.
Figure 1: Darifenacin Degradation Pathways
Caption: Mechanistic divergence of Darifenacin into its primary oxidative (N-oxide) and hydrolytic (Acid) impurities.
Physicochemical & Chromatographic Profile
The separation of these impurities relies on exploiting their polarity differences and ionization states.
2.1 Polarity and Retention Behavior
-
This compound: The N-O bond introduces a strong dipole, significantly increasing polarity. On a C18 column, it consistently elutes before the parent drug. Its retention is relatively independent of pH in the neutral-to-basic range.
-
Darifenacin Acid: The carboxylic acid moiety (
) makes this impurity highly pH-sensitive.-
At pH < 3.0: The acid is protonated (neutral), increasing retention (elutes closer to parent).
-
At pH > 5.0: The acid is ionized (anionic), drastically reducing retention (elutes very early, often near the void volume).
-
Expert Insight: To achieve robust resolution between the Acid impurity and the N-oxide, a mobile phase pH of 6.0–7.0 is recommended. At this pH, the Acid is fully ionized (early eluting), while the N-oxide and Parent (basic amine) are well-retained, creating a wide resolution window.
2.2 Mass Spectrometry Signatures (LC-MS)
Differentiation via MS requires careful source parameter optimization due to in-source fragmentation.
| Feature | This compound | Darifenacin Acid |
| Precursor Ion [M+H]+ | m/z 443.2 (+16 Da vs Parent) | m/z 428.2 (+1 Da vs Parent) |
| In-Source Behavior | Labile: Often loses oxygen (-16 Da) in the ESI source, creating an artifact peak at m/z 427 (mimicking the parent). | Stable: Does not typically fragment in the source; maintains the +1 Da shift. |
| Key Fragment Ions | m/z 427 (Loss of O), m/z 148 (Pyrrolidine ring) | m/z 167 (Diphenylacetic acid moiety) |
Experimental Protocol: Stability-Indicating Method
The following protocol is designed to separate both impurities simultaneously. It utilizes a high-pH compatible C18 column to improve the peak shape of the basic Darifenacin molecule while ensuring the Acid impurity is ionized and separated.
3.1 Reagents & Conditions
-
Column: XBridge C18 or Gemini C18 (150 x 4.6 mm, 5 µm) – chosen for high pH stability.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 6.5 with dilute Acetic Acid.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for sensitivity) and 286 nm (for selectivity).
-
Column Temp: 35°C.
3.2 Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 80 | 20 | Initial equilibration |
| 5.0 | 80 | 20 | Isocratic hold for Acid elution |
| 20.0 | 30 | 70 | Gradient to elute N-oxide/Parent |
| 25.0 | 30 | 70 | Wash |
| 26.0 | 80 | 20 | Re-equilibration |
3.3 Experimental Workflow
Figure 2: Analytical Workflow for Impurity Profiling
Caption: Integrated workflow ensuring simultaneous quantification (UV) and structural confirmation (MS).
Comparative Performance Data
The following data summarizes the expected performance of the described method based on forced degradation studies.
Table 1: Impurity Characterization Summary
| Parameter | Darifenacin Acid | This compound | Darifenacin (Parent) |
| Stress Condition | Acid/Base Hydrolysis (0.1N HCl/NaOH) | Oxidation (3% | N/A |
| Relative Retention Time (RRT) | ~0.45 (Early Eluting) | ~0.85 (Pre-peak) | 1.00 |
| Molecular Weight | 427.5 | 442.5 | 426.5 |
| [M+H]+ m/z | 428.2 | 443.2 (and 427.2 artifact) | 427.2 |
| Resolution ( | > 5.0 (from Parent) | > 2.0 (from Parent) | Reference |
| LOD (µg/mL) | 0.05 | 0.08 | 0.03 |
Critical Note on Quantification: Due to the N-oxide's tendency to thermally degrade or reduce in the MS source, UV detection is strictly required for accurate quantification. MS should be used for qualitative identification only.
References
-
ResearchGate. (2017). Identification of Darifenacin degradation products under acid/base stress condition by using Mass spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide by LC-ESI/MSn. Analyst. Retrieved from [Link]
-
TSI Journals. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin. Retrieved from [Link]
Sources
A Comparative Guide to the Forced Degradation of Darifenacin: Focus on N-oxide Formation and Stability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a thorough understanding of a drug substance's stability profile is paramount to ensuring its safety, efficacy, and quality. Forced degradation studies, or stress testing, are a critical component of this process, providing invaluable insights into the intrinsic stability of a drug molecule and its potential degradation pathways.[1][2] This guide offers an in-depth analysis of the forced degradation of Darifenacin, a selective M3 muscarinic receptor antagonist, with a particular focus on the formation and characterization of its N-oxide, a significant degradation product under oxidative stress.
The rationale behind conducting forced degradation studies is multi-faceted. It is a regulatory requirement by bodies such as the International Council for Harmonisation (ICH) to develop and validate stability-indicating analytical methods.[3][4][5] Furthermore, these studies help in identifying potential degradants that may arise during storage and handling, thereby informing formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.[1][2]
This guide will navigate through the experimental results of forced degradation studies on Darifenacin, present a comparative analysis of its stability under various stress conditions, and provide a detailed protocol for conducting such a study.
Comparative Stability of Darifenacin Under Stress Conditions
Forced degradation studies on Darifenacin have revealed a distinct susceptibility to oxidative and acidic conditions, while demonstrating notable stability under basic, thermal, and photolytic stress.[6][7][8][9] A key degradation product identified under oxidative stress is Darifenacin N-oxide.[6][8]
The following table summarizes the degradation behavior of Darifenacin under various stress conditions as stipulated by ICH guidelines.
| Stress Condition | Reagents and Conditions | Observed Degradation | Key Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24 hours | Significant degradation | Degradation products A1 and A2 (structures predicted in some studies)[7][9] |
| Basic Hydrolysis | 0.1 M NaOH at 80°C for 24 hours | No significant degradation | - |
| Neutral Hydrolysis | Water at 80°C for 48 hours | No significant degradation | - |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 4 hours | Significant degradation | This compound (Imp-C), O1, and O2 (structures predicted in some studies)[6][7][8][9] |
| Thermal Degradation | 105°C for 48 hours | No significant degradation | - |
| Photolytic Degradation | Exposed to UV light (254 nm) for 7 days | No significant degradation | - |
Table 1: Summary of Forced Degradation Studies on Darifenacin Hydrobromide.[7]
The formation of this compound, chemically identified as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide, is a critical finding in the oxidative stress pathway.[6][8] This transformation occurs at the tertiary amine of the pyrrolidine ring, a common site for oxidation in many pharmaceutical compounds.
Degradation Pathway of Darifenacin
The following diagram illustrates the degradation pathway of Darifenacin under oxidative stress, leading to the formation of this compound.
Caption: Degradation pathways of Darifenacin under stress conditions.
Experimental Protocol for Forced Degradation Study of Darifenacin
This section provides a detailed, step-by-step methodology for conducting a forced degradation study of Darifenacin, designed to meet regulatory expectations and ensure the generation of reliable data.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Darifenacin hydrobromide in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To a specific volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Heat the mixture at 80°C for 24 hours in a water bath.[7]
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the solution to a final concentration suitable for analysis with the mobile phase.
-
-
Basic Hydrolysis:
-
To a specific volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Heat the mixture at 80°C for 24 hours in a water bath.[7]
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute the solution to a final concentration suitable for analysis with the mobile phase.
-
-
Oxidative Degradation:
-
To a specific volume of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 4 hours.[7]
-
Dilute the solution to a final concentration suitable for analysis with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid Darifenacin hydrobromide powder to a temperature of 105°C in a hot air oven for 48 hours.[7]
-
After exposure, allow the powder to cool to room temperature.
-
Prepare a solution of the stressed powder in the mobile phase at a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Darifenacin hydrobromide to UV light (254 nm) for 7 days.[7]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution to a final concentration suitable for analysis with the mobile phase.
-
3. Analytical Methodology:
-
A validated stability-indicating HPLC method is crucial for the analysis of the stressed samples. The method should be able to separate Darifenacin from all its degradation products.[9][10]
-
Typical HPLC conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[9]
-
Detection: UV detection at an appropriate wavelength (e.g., 215 nm).[9]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Injection Volume: 20 µL.[11]
-
4. Peak Purity and Mass Balance:
-
Peak purity of the Darifenacin peak in the chromatograms of all stressed samples should be assessed using a photodiode array (PDA) detector to ensure that the peak is homogeneous and not co-eluting with any degradants.[9]
-
Mass balance should be calculated to account for the amount of Darifenacin degraded and the amount of degradation products formed. The sum of the assay of Darifenacin and the area of all degradation products should be close to 100%.[9]
Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation study and analysis.
Conclusion
The forced degradation studies of Darifenacin conclusively demonstrate its susceptibility to oxidative and acidic stress, with the formation of this compound being a primary degradation product under oxidative conditions. The stability of Darifenacin under basic, thermal, and photolytic stress simplifies the considerations for its formulation and storage. The provided experimental protocol offers a robust framework for researchers to conduct their own forced degradation studies, ensuring the development of a safe, effective, and stable pharmaceutical product. A thorough understanding of these degradation pathways is not merely a regulatory hurdle but a scientific necessity for the development of high-quality medicines.
References
-
ResearchGate. (2020). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. [Link]
-
ResearchGate. (n.d.). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. [Link]
-
Molsyns. (n.d.). This compound Impurity. [Link]
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. [Link]
-
PharmaTutor. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Royal Society of Chemistry. (n.d.). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. [Link]
-
Scirp.org. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. [Link]
-
TSI Journals. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. [Link]
-
Springer. (n.d.). Development and Validation of a Discriminating Dissolution Method for Darifenacin Extended-Release Tablets. [Link]
-
PubMed. (2012). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. [Link]
-
European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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Publish Comparison Guide: Limit of Detection (LOD) for Darifenacin N-oxide Impurity
Executive Summary
Darifenacin N-oxide (CAS 1391080-40-2) is a critical oxidative degradation product and metabolite of Darifenacin, a selective M3 muscarinic receptor antagonist used for overactive bladder.[1] Monitoring this impurity is essential for regulatory compliance (ICH Q3A/B) and stability profiling, particularly because the tertiary amine in the quinuclidine ring is susceptible to N-oxidation under stress conditions.
This guide compares the two primary analytical platforms for detecting this compound: Standard RP-HPLC with UV Detection (the industry workhorse for QC) and UHPLC-MS/MS (the gold standard for trace analysis). While HPLC-UV offers robustness for routine testing (LOD ~0.08–0.3 µg/mL), UHPLC-MS/MS provides the sensitivity required for trace-level quantification (LOD < 0.01 µg/mL) and structural confirmation.
Part 1: Technical Context & Chemistry
The Analyte: this compound
The formation of the N-oxide impurity occurs primarily through the oxidation of the tertiary nitrogen in the pyrrolidine/quinuclidine motif. This transformation significantly alters the polarity of the molecule, often causing it to elute earlier than the parent drug in Reversed-Phase Liquid Chromatography (RPLC).
-
Parent Drug: Darifenacin (Lipophilic, retains well on C18).
-
Impurity: this compound (More polar, potential for peak tailing due to silanol interactions if pH is unoptimized).
-
Critical Challenge: Separation from other oxidative degradants and the enantiomeric impurities (S- and R- forms).
Oxidative Degradation Pathway
The following diagram illustrates the formation pathway and the analytical decision tree for selecting the correct detection method.
Figure 1: Oxidative degradation pathway of Darifenacin leading to N-oxide formation and subsequent analytical method selection.
Part 2: Comparative Analysis of Detection Platforms
The following table synthesizes performance metrics based on validated stability-indicating methods found in literature [1, 2, 3].
| Feature | Method A: RP-HPLC-UV (PDA) | Method B: UHPLC-MS/MS (ESI+) |
| Primary Use Case | Routine QC, Release Testing, Stability Studies | Impurity Identification, Trace Analysis, Cleaning Validation |
| Detection Principle | UV Absorbance @ 210–215 nm | Mass-to-Charge Ratio (m/z 443.6 → Fragments) |
| Limit of Detection (LOD) | 0.08 – 0.31 µg/mL [2, 4] | 0.005 – 0.02 µg/mL (Estimated) |
| Limit of Quantitation (LOQ) | 0.31 – 0.61 µg/mL [2, 4] | 0.02 – 0.05 µg/mL |
| Linearity Range | 0.3 – 100 µg/mL | 0.01 – 10 µg/mL |
| Specificity | Moderate (Relies on Retention Time & Resolution) | High (Mass Specificity + Retention Time) |
| Throughput | Moderate (Run times 15–25 min) | High (Run times < 10 min) |
| Cost per Sample | Low | High |
Insight on Causality
-
Why HPLC-UV limits are higher: Darifenacin and its N-oxide lack strong chromophores above 220 nm. Detection at low wavelengths (210 nm) increases background noise from mobile phase buffers (e.g., acetate), limiting the Signal-to-Noise (S/N) ratio.
-
Why LC-MS excels: The tertiary amine structure of Darifenacin ionizes readily in Electrospray Ionization (ESI) positive mode, providing intense signal response even at trace concentrations, bypassing the chromophore limitation.
Part 3: Experimental Validation Protocol
To determine the LOD for this compound in your specific matrix, follow this self-validating protocol derived from ICH Q2(R1) guidelines.
Chromatographic Conditions (Optimized)
-
Column: C18 Stationary Phase (e.g., 250 x 4.6 mm, 5 µm) or C8 [1].[2]
-
Mobile Phase A: 10-20 mM Ammonium Acetate (pH 3.5 - 7.0). Note: Acidic pH prevents peak tailing of the amine.
-
Mobile Phase B: Acetonitrile.[3]
-
Detector: UV at 210 nm or MS (ESI+).
LOD/LOQ Determination Workflow
This workflow ensures statistical validity rather than relying solely on visual S/N estimation.
Figure 2: Step-by-step workflow for statistically determining LOD and LOQ according to ICH guidelines.
Step-by-Step Execution
-
Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL in Methanol).
-
Dilution: Serially dilute to create a curve targeting the expected LOD (e.g., 0.05, 0.1, 0.2, 0.5 µg/mL).
-
Injection: Inject each level in triplicate.
-
S/N Calculation: Measure the peak height of the N-oxide relative to the baseline noise over a distance of 20 times the peak width.
-
Verification: The concentration yielding an S/N of ~3.3 is the LOD.
-
Literature Benchmark: For Darifenacin enantiomers, LODs of 0.08 µg/mL have been reported using this method [2].
-
Part 4: Troubleshooting & Optimization
Issue: Peak Tailing of N-oxide
-
Cause: Interaction of the N-oxide moiety with residual silanols on the column stationary phase.
-
Solution: Use "end-capped" columns (e.g., C18-XDB) or add an amine modifier (Triethylamine) if using UV detection. For LC-MS, ensure the buffer ionic strength is sufficient (10-20 mM).
Issue: Co-elution with Parent Drug
-
Cause: N-oxides are more polar but can have similar hydrophobic footprints to the parent in high-organic mobile phases.
-
Solution: Lower the initial % of Acetonitrile in the gradient. The N-oxide should elute before Darifenacin.
References
-
Nazeerunnisa, M., Garikapati, L., & Bethanabhatla, S. (2014).[2] Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 1239-1248.[2]
-
Murthy, M. V., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its enantiomer. Analytical Chemistry: An Indian Journal, 8(1).
-
Thomas, S., et al. (2017). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst.
-
Acharya, et al. (2017).[4] Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. ResearchGate.
Sources
Safety Operating Guide
Understanding Darifenacin N-oxide: Hazards and Considerations
As a Senior Application Scientist, I understand the critical importance of providing clear, accurate, and actionable guidance for the proper disposal of laboratory chemicals. This document outlines the essential procedures for the safe handling and disposal of Darifenacin N-oxide, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower researchers with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific excellence.
Key Hazard Considerations:
-
Pharmacological Activity: As a metabolite of a pharmacologically active compound, this compound may retain some biological activity and should be handled as a potentially bioactive substance.[1]
-
Toxicity: The specific toxicity profile of this compound is not well-established.[5] However, based on the parent compound, it should be considered potentially harmful if ingested, inhaled, or absorbed through the skin.[6][7]
-
Environmental Impact: The active ingredient in the parent product can cause long-term harm to aquatic organisms.[6][7] Therefore, the release of this compound into the environment must be avoided to prevent potential harm to aquatic life.
Pre-Disposal and Waste Minimization
Effective waste management begins with proactive measures to minimize waste generation.
-
Accurate Weighing: Only weigh out the amount of this compound necessary for your experiment to avoid surplus.
-
Proper Storage: Store the compound in a cool, dry, and well-ventilated place, keeping the container tightly closed to prevent degradation and the need for premature disposal.[3][5]
-
Inventory Management: Maintain a clear and up-to-date inventory to avoid ordering excess material that may expire before use.
Step-by-Step Disposal Protocol for this compound
This protocol provides a framework for the safe disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
3.1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE as recommended for the parent compound.[2][3]
-
Safety Goggles or Glasses: To protect your eyes from potential splashes.[2][3]
-
Chemical-Resistant Gloves: Such as nitrile or neoprene gloves.[2][3]
-
Laboratory Coat: To protect your skin and clothing.[3]
3.2. Waste Segregation and Collection
Proper segregation of chemical waste is paramount to ensure safe and compliant disposal.[8]
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it. The container should be compatible with the chemical and have a secure lid.[9]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," the approximate quantity, and the date of accumulation.[10][11]
-
Contaminated Materials: All items that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, must be disposed of in the designated hazardous waste container.
3.3. Disposal of Unused or Expired this compound
Do NOT dispose of this compound down the drain or in the regular trash. [12][13] Pharmaceutical waste should be managed according to hazardous waste regulations.[14][15]
-
Solid Waste: Place the unused or expired solid compound directly into the labeled hazardous waste container.
-
Solutions: Collect solutions containing this compound in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
3.4. Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse contaminated glassware or equipment with a suitable solvent (e.g., ethanol or methanol) to remove the majority of the residue. This rinseate must be collected as hazardous waste.
-
Washing: After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
Spill Management
In the event of a spill, immediate and appropriate action is required.
4.1. Small Spills (Solid)
-
Restrict Access: Cordon off the area to prevent others from entering.
-
Gently Cover: Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.
-
Collect: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[9]
4.2. Small Spills (Liquid)
-
Restrict Access: Cordon off the area.
-
Absorb: Cover the spill with an inert absorbent material.
-
Collect: Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[9]
4.3. Large Spills
For large spills, or if you are unsure how to proceed, evacuate the area immediately and contact your institution's EHS department.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste management.
Regulatory Framework and Institutional Policies
The disposal of chemical waste is governed by a complex set of regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , which is administered by the U.S. Environmental Protection Agency (EPA) .[15] Additionally, the Occupational Safety and Health Administration (OSHA) mandates that employers have a written Chemical Hygiene Plan and provide training on the hazards of chemicals in the workplace.[9][10][11]
It is imperative to be familiar with and adhere to your institution's specific EHS policies and procedures. These policies are designed to ensure compliance with all relevant regulations and to protect the health and safety of the community.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task; it is a reflection of our commitment to responsible scientific practice. By adhering to these guidelines, we protect ourselves, our colleagues, and our environment. Always prioritize safety and consult with your EHS department when in doubt. Through diligent and informed chemical waste management, we uphold the integrity of our research and contribute to a safer and more sustainable scientific community.
References
-
RxList. (n.d.). Darifenacin: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
- Allergan. (2015). ENABLEX® (Darifenacin) TABLET, EXTENDED RELEASE SDS.
-
Drugs.com. (2025). Darifenacin Side Effects: Common, Severe, Long Term. Retrieved from [Link]
-
Drugs.com. (2025). Darifenacin Uses, Side Effects & Warnings. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Darifenacin (Oral Route) - Side effects & dosage. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
- Occupational Safety and Health Administration (OSHA). (n.d.).
- U.S. Environmental Protection Agency (EPA). (n.d.). Waste & Debris Fact Sheets.
-
Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
- Occupational Safety and Health Administration (OSHA). (n.d.).
- USA MedPremium. (2006). Material Safety Data Sheet - Darifenacin Hydrobromide Modified Release.
- University of Maryland. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Darifenacin - LiverTox. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
- American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- Association for the Health Care Environment (AHE). (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals.
- Defense Technical Information Center (DTIC). (n.d.).
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- 15. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
Navigating the Safe Handling of Darifenacin N-oxide: A Guide to Personal Protective Equipment
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Darifenacin N-oxide. As a metabolite of the potent active pharmaceutical ingredient (API) Darifenacin, this compound requires meticulous handling to ensure personnel safety and prevent laboratory contamination. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in the principles of risk assessment and scientific causality to build a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Compound
Primary Routes of Exposure:
-
Inhalation: Aerosolization of the powdered compound.
-
Dermal Contact: Direct contact with skin.
-
Ocular Contact: Contact with the eyes.
-
Ingestion: Accidental swallowing.
Given its pharmacological activity, even low-dose exposure could have unintended physiological effects. Therefore, a conservative approach to handling, treating it as a potent compound, is warranted. The National Institute for Occupational Safety and Health (NIOSH) provides a framework for classifying hazardous drugs, which serves as a valuable reference for risk assessment[3][4].
Engineering and Administrative Controls: The First Line of Defense
Before detailing personal protective equipment (PPE), it is critical to emphasize that PPE is the last line of defense. A robust safety protocol prioritizes engineering and administrative controls to minimize exposure potential.
-
Engineering Controls: The primary method for controlling exposure is to handle this compound within a contained environment. This is especially critical when working with the solid compound, which can easily become airborne.
-
Chemical Fume Hood: For general solution preparation and handling.
-
Containment Ventilated Enclosure (CVE) or Powder Hood: Essential for weighing and manipulating the powdered form to prevent inhalation of aerosolized particles.
-
Glove Box or Isolator: For handling highly potent compounds, offering the highest level of containment[5].
-
-
Administrative Controls: These are the procedures and work practices that reduce the duration, frequency, and severity of exposure.
-
Designated Work Areas: All work with this compound should be conducted in a designated area with clear signage indicating the potential hazards.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving the compound, from receipt to disposal.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures for its safe handling.
-
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE must be tailored to the specific task being performed and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound. This guidance is informed by general principles for handling potent compounds and guidelines such as USP <800> for hazardous drugs[6][7].
| Activity | Minimum Recommended PPE | Rationale |
| Receiving and Unpacking | - Lab Coat- Safety Glasses- Nitrile Gloves (single pair) | To protect against incidental contact with a potentially contaminated exterior of the shipping container. |
| Weighing and Aliquoting (Solid) | - Disposable Gown (closed back)- Safety Goggles- Face Shield- Double Nitrile Gloves- N95 Respirator (or higher) | High risk of aerosol generation. A face shield provides additional protection against splashes. Double gloving is a standard precaution for handling potent compounds. Respiratory protection is crucial to prevent inhalation. |
| Solution Preparation | - Disposable Gown (closed back)- Safety Goggles- Double Nitrile Gloves | Risk of splashes and direct skin contact. |
| In-vitro/In-vivo Dosing | - Disposable Gown (closed back)- Safety Goggles- Double Nitrile Gloves | To prevent exposure to the prepared solutions and potentially contaminated animal bedding or labware. |
| Spill Cleanup | - Disposable Gown (closed back)- Safety Goggles- Face Shield- Double Nitrile Gloves- N95 Respirator (or higher) | High risk of exposure to concentrated material. A spill kit with appropriate absorbent materials and waste bags must be readily available. |
| Waste Disposal | - Lab Coat- Safety Glasses- Nitrile Gloves (single pair) | For handling sealed waste containers. The level of PPE should be escalated if there is a risk of contact with the primary waste. |
Donning and Doffing Procedures: A Critical Step-by-Step Guide
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Gown: Don the gown and ensure it is securely fastened.
-
Respirator: If required, perform a seal check to ensure a proper fit.
-
Goggles and Face Shield: Position securely on the face.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the gown sleeves. Don the second pair of gloves with the cuffs pulled over the gown sleeves.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown: Remove the gown by rolling it away from the body and turning it inside out.
-
Face Shield and Goggles: Remove from the back of the head.
-
Respirator: Remove from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Hand Hygiene: Thoroughly wash hands with soap and water immediately after removing all PPE[8].
Spill Management and Decontamination
In the event of a spill, evacuate the immediate area and follow your institution's established spill response protocol. A spill kit containing appropriate absorbent materials, cleaning agents (e.g., a suitable detergent solution), and waste disposal bags should be readily accessible. All materials used for cleanup should be disposed of as hazardous waste.
Waste Disposal: A Cradle-to-Grave Responsibility
All waste generated from handling this compound, including contaminated PPE, labware, and unused compound, must be disposed of as hazardous pharmaceutical waste. This typically involves incineration at a licensed facility[9][10][11]. Waste should be collected in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
-
LKT Laboratories, Inc. Safety Data Sheet - Darifenacin Hydrobromide. (2020). Available from: [Link]
-
U.S. Food and Drug Administration. Enablex (darifenacin) tablets label. Available from: [Link]
-
Halyard. Guide to the USP <800> Guidelines for PPE Use When Compounding Chemotherapy Drugs. Available from: [Link]
-
Novartis. Product Monograph PrENABLEX (darifenacin extended release tablets)*. (2013). Available from: [Link]
-
Mayo Clinic. Darifenacin (oral route) - Side effects & dosage. Available from: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

